molecular formula C9H10ClNO2 B169911 Ethyl 4-chloro-2-methylnicotinate CAS No. 164390-30-1

Ethyl 4-chloro-2-methylnicotinate

Cat. No.: B169911
CAS No.: 164390-30-1
M. Wt: 199.63 g/mol
InChI Key: MDYABHQFTKUSJE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylnicotinate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYABHQFTKUSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 4-chloro-2-methylnicotinate, a key heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of this compound is most effectively achieved through a three-stage process commencing with the construction of the core pyridine ring, followed by activation via N-oxidation, and culminating in a regioselective deoxygenative chlorination. This strategy is predicated on established principles of heterocyclic chemistry, where direct chlorination of the pyridine ring at the 4-position is challenging without prior activation. N-oxidation electronically activates the C4 position, rendering it susceptible to nucleophilic attack by a chloride source in a controlled manner.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ring Activation cluster_2 Stage 3: Regioselective Chlorination A β-Aminocrotonic acid ethyl ester + 1,1,3,3-Tetraethoxypropane B Ethyl 2-methylnicotinate A->B H+, Ethanol 60°C C Ethyl 2-methylnicotinate N-oxide B->C m-CPBA DCM, 0°C to RT D This compound C->D POCl₃ Reflux

Figure 1: Overall synthetic workflow from starting materials to the final product.

Critical Safety and Handling Protocols

This synthesis involves hazardous materials requiring strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood by personnel trained in handling reactive and corrosive chemicals.

ReagentKey HazardsRecommended PPEHandling Notes
Phosphorus oxychloride (POCl₃) Corrosive, toxic by inhalation, reacts violently with water.[1][2][3]Chemical-resistant gloves (butyl rubber), safety goggles, face shield, lab coat.Handle under an inert atmosphere (N₂ or Ar). Add to reaction mixtures slowly and cautiously. Quench excess reagent with ice water in a controlled manner behind a blast shield.
m-Chloroperoxybenzoic acid (m-CPBA) Oxidizer, can be shock-sensitive, irritant.Standard lab PPE.Avoid contact with metals. Store in a cool, dry place away from combustible materials.
Dichloromethane (DCM) Volatile, potential carcinogen.Standard lab PPE.Use in a well-ventilated fume hood.
Acids (p-TsOH, HCl) Corrosive.Standard lab PPE.Handle with care, avoid contact with skin and eyes.

Stage 1: Synthesis of Ethyl 2-methylnicotinate

The foundational step is the construction of the substituted pyridine ring. We employ a robust condensation reaction that avoids the use of malodorous or highly toxic reagents like acrolein, making it suitable for scale-up operations.[4]

Causality and Mechanism

This reaction is a variation of the Hantzsch pyridine synthesis. It begins with the acid-catalyzed hydrolysis of 1,1,3,3-tetraethoxypropane to generate malondialdehyde in situ. This highly reactive 1,3-dicarbonyl compound then undergoes a condensation reaction with ethyl β-aminocrotonate. The subsequent cyclization and aromatization (via oxidation by air or an implicit oxidant) yields the stable ethyl 2-methylnicotinate ring system. The choice of p-toluenesulfonic acid provides a solid, non-volatile acid catalyst that is easily handled.[4]

Detailed Experimental Protocol
  • In Situ Generation of Malondialdehyde: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1,1,3,3-tetraethoxypropane (44.0 g, 0.2 mol). While stirring, add a 30% aqueous solution of p-toluenesulfonic acid (38.0 g, 0.2 mol). Heat the mixture to 45°C and maintain for 3 hours.

  • Condensation and Cyclization: To a separate 500 mL reactor, add ethyl β-aminocrotonate (12.9 g, 0.1 mol) and absolute ethanol (23.0 g, 0.5 mol). Heat this mixture to 60°C.

  • Reaction Execution: Slowly add the solution from step 1 to the reactor in step 2 over 30 minutes. Maintain the reaction temperature at 60°C and stir for 7 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Neutralize the residue with a 10% aqueous sodium carbonate solution until the pH reaches 7.0.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain Ethyl 2-methylnicotinate as a colorless to light yellow liquid. A typical yield is around 70-75%.[4]

Stage 2: N-Oxidation for Ring Activation

Direct electrophilic chlorination of the synthesized nicotinate ester is inefficient and lacks regioselectivity. To overcome this, the pyridine nitrogen is oxidized to an N-oxide. This transformation has a profound electronic effect on the ring.

Causality and Mechanism

The N-oxide group is strongly electron-donating through resonance, which significantly increases the electron density at the C2 and C4 positions, making them susceptible to electrophilic attack. Simultaneously, the N-oxide oxygen can coordinate to electrophilic reagents, further activating the ring. The reaction with m-CPBA is a clean and efficient method for this oxidation. The peroxyacid transfers an oxygen atom to the lone pair of the pyridine nitrogen.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve Ethyl 2-methylnicotinate (16.5 g, 0.1 mol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 24.7 g, 0.11 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the mixture to 0°C and filter to remove the precipitated m-chlorobenzoic acid.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (3 x 100 mL) to remove any remaining acidic byproduct.

    • Wash with brine (1 x 50 mL), dry the organic layer over anhydrous sodium sulfate, and filter.

    • Remove the DCM under reduced pressure to yield Ethyl 2-methylnicotinate N-oxide, typically as a white to off-white solid, which can often be used in the next step without further purification.

Stage 3: Regioselective Deoxygenative Chlorination

This final stage is the most critical, where the chlorine atom is installed at the activated 4-position. The use of phosphorus oxychloride serves the dual purpose of being the chlorinating agent and facilitating the deoxygenation of the N-oxide.

Causality and Mechanism

The reaction proceeds via the formation of a highly reactive intermediate. The N-oxide oxygen atom attacks the electrophilic phosphorus center of POCl₃, forming a pyridinium dichlorophosphate ester. This adduct is extremely electron-deficient, rendering the C2 and C4 positions highly susceptible to nucleophilic attack. A chloride ion (from POCl₃) then attacks one of these positions.

Regioselectivity: While both C2 and C4 are activated, the attack occurs preferentially at the C4 position. This is due to the steric hindrance imposed by the methyl group at the C2 position, which disfavors the approach of the chloride nucleophile. Therefore, the less hindered C4 position is the kinetic and thermodynamic product. The subsequent collapse of the intermediate eliminates a phosphate byproduct and results in the re-aromatized, chlorinated pyridine, effectively completing a deoxygenative chlorination.[5][6]

Chlorination_Mechanism start Ethyl 2-methylnicotinate N-oxide intermediate1 Pyridinium Dichlorophosphate Adduct (Activated Intermediate) start->intermediate1 + POCl₃ intermediate2 Sigma Complex (Chloride attack at C4) intermediate1->intermediate2 Cl⁻ attack at C4 (Regioselective step) product This compound intermediate2->product Rearomatization & Deoxygenation

Figure 2: Simplified mechanism for regioselective chlorination.

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL flask equipped with a reflux condenser and a nitrogen inlet, place Ethyl 2-methylnicotinate N-oxide (18.1 g, 0.1 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 46.0 g, 0.3 mol) to the flask. The reaction is often exothermic.

  • Reaction Execution: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Isolation:

    • CRITICAL STEP: Cool the reaction mixture to room temperature. Behind a blast shield, very slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring. This quench is highly exothermic and releases HCl gas.

    • Once the quench is complete, carefully neutralize the acidic aqueous solution with solid sodium carbonate or a concentrated NaOH solution until the pH is ~8.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the residue using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5).

    • Combine the product-containing fractions and remove the solvent to yield this compound as a solid or oil.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz)δ ~8.5 (d, 1H, H6), ~7.2 (d, 1H, H5), 4.4 (q, 2H, -OCH₂CH₃), 2.8 (s, 3H, Ar-CH₃), 1.4 (t, 3H, -OCH₂CH₃). Note: Predicted values.
¹³C NMR (CDCl₃, 101 MHz)δ ~165 (C=O), ~158 (C2), ~151 (C6), ~148 (C4), ~125 (C5), ~122 (C3), ~62 (-OCH₂), ~24 (Ar-CH₃), ~14 (-CH₃). Note: Predicted values.
Mass Spec (EI-MS)m/z (M⁺) for C₉H₁₀ClNO₂: expected ~199.04.
Appearance White to off-white solid or pale yellow oil.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Stage 1 Incomplete hydrolysis of the tetraethoxypropane; inefficient cyclization.Ensure the acid-catalyzed hydrolysis runs for the full duration at the specified temperature. Ensure all reagents are of good quality.
Incomplete N-Oxidation Insufficient m-CPBA; deactivation of m-CPBA by moisture.Use a slight excess (1.1-1.2 eq) of m-CPBA. Ensure the reaction is run under dry conditions.
Poor Regioselectivity in Chlorination Reaction temperature too low; presence of other nucleophiles.Ensure the reaction reaches and maintains reflux. Use high-purity POCl₃ and ensure the N-oxide precursor is dry and free of impurities.
Difficult Purification Presence of chlorinated isomers or unreacted starting material.Optimize chromatography conditions: adjust the solvent polarity gradient and use a high-quality silica gel.

References

  • Zhang, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3014–3017. [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (2021).
  • Jones, D. H., et al. (2017). A regioselective three component reaction of pyridine N-oxides, acyl chlorides and cyclic ethers. Organic Letters, 19(13), 3544-3547. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Orth, R. E. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18433-18439. [Link]

  • CN101117332A - Preparation method of 2-chloronicotinic acid. (2008).
  • Sukhorukov, A. Y., et al. (2021). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Synthesis, 53(23), 4245-4266. [Link]

Sources

A Predictive Spectroscopic Guide to Ethyl 4-chloro-2-methylnicotinate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 4-chloro-2-methylnicotinate, a key intermediate in pharmaceutical and agrochemical research. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic theory and data from analogous structures to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridine core, a functional landscape that dictates its unique spectroscopic signature. The strategic placement of a chloro group at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position creates a distinct electronic environment around the aromatic ring, which is reflected in its NMR, IR, and MS data. Understanding the interplay of these substituents is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the principle of substituent additivity and analysis of electronic effects on the pyridine ring.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl groups. The chemical shifts of the aromatic protons are particularly informative about the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-5~ 7.2 - 7.4Doublet1HLocated between the electron-withdrawing chloro group and the ester, but influenced by the adjacent nitrogen.
H-6~ 8.3 - 8.5Doublet1HAlpha to the pyridine nitrogen, leading to significant deshielding.[2]
-OCH₂CH₃~ 4.3 - 4.5Quartet2HStandard chemical shift for an ethyl ester methylene group.
-CH₃~ 2.5 - 2.7Singlet3HAttached directly to the aromatic ring.
-OCH₂CH₃~ 1.3 - 1.5Triplet3HStandard chemical shift for an ethyl ester methyl group.

Causality Behind Predicted Shifts:

  • Aromatic Protons (H-5 and H-6): The pyridine nitrogen is strongly electron-withdrawing, which generally deshields all ring protons compared to benzene.[2] The H-6 proton, being in the alpha position to the nitrogen, is expected to be the most downfield. The chloro group at the 4-position is also electron-withdrawing, further influencing the electronic environment.

  • Methyl Group (-CH₃): The methyl group at the 2-position is a weak electron-donating group, which would slightly shield the ring protons. Its direct attachment to the ring places its signal in the typical benzylic proton region.

  • Ethyl Ester Group (-COOCH₂CH₃): The chemical shifts for the ethyl group are standard for an ethyl ester. The quartet for the methylene protons and the triplet for the methyl protons are due to spin-spin coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C=O~ 165 - 168Typical range for an ester carbonyl carbon.[3]
C-2~ 158 - 162Attached to the electron-donating methyl group and the nitrogen.
C-3~ 125 - 128Attached to the ester group.
C-4~ 145 - 148Attached to the electronegative chloro group.
C-5~ 122 - 125Influenced by the adjacent chloro group and nitrogen.
C-6~ 150 - 153Alpha to the pyridine nitrogen, significantly deshielded.[4]
-OCH₂CH₃~ 61 - 63Standard chemical shift for an ethyl ester methylene carbon.
-CH₃~ 22 - 25Typical range for a methyl group on an aromatic ring.
-OCH₂CH₃~ 14 - 15Standard chemical shift for an ethyl ester methyl carbon.

Expert Insights on ¹³C Predictions:

The prediction of ¹³C NMR chemical shifts in substituted pyridines can be complex due to the interplay of substituent effects and the inherent electronic nature of the heteroaromatic ring.[1] The values presented are based on established ranges for similar structures. For instance, carbons directly attached to the nitrogen (C-2 and C-6) and the chlorine (C-4) are expected to be significantly deshielded.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the ester group and the substituted pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~ 3100 - 3000C-H stretchMediumAromatic C-H
~ 2980 - 2850C-H stretchMediumAlkyl C-H (-CH₃, -CH₂CH₃)
~ 1720 - 1735C=O stretchStrongEster Carbonyl[5]
~ 1580 - 1610C=C and C=N stretchMedium-StrongPyridine Ring[6]
~ 1250 - 1300C-O stretchStrongEster (asymmetric)[7]
~ 1100 - 1150C-O stretchStrongEster (symmetric)[7]
~ 800 - 850C-Cl stretchStrongAryl Halide

Authoritative Grounding for IR Predictions:

  • Ester Group: The most prominent peak will be the strong C=O stretch of the ester, expected around 1720-1735 cm⁻¹.[5][7] The presence of two strong C-O stretching bands in the 1300-1100 cm⁻¹ region is also characteristic of esters.[7]

  • Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1610-1580 cm⁻¹ region.[6]

  • C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the alkyl C-H stretches of the methyl and ethyl groups will appear just below 3000 cm⁻¹.[8]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Apply a small drop of the sample to one plate and cover with the second plate.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The nominal molecular weight of this compound (C₉H₁₀ClNO₂) is 199 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster:

    • M⁺ peak at m/z 199: Corresponding to the ³⁵Cl isotope.

    • M+2 peak at m/z 201: Corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the M⁺ peak.[9][10] This 3:1 ratio is a definitive indicator of a single chlorine atom in the molecule.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃): A significant fragment at m/z 154 (M - 45) is expected from the cleavage of the ester's ethoxy group.

    • Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 170 (M - 29) may be observed.

    • McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo a McLafferty rearrangement. However, in this molecule, the ethyl group does not have a gamma-hydrogen relative to the carbonyl group, so this rearrangement is not expected to be a major pathway for the ester itself.

    • Cleavage of the pyridine ring: Fragmentation of the aromatic ring can lead to a complex pattern of smaller ions.

Fragmentation_Pathway M [M]⁺˙ m/z 199/201 F1 [M - OCH₂CH₃]⁺ m/z 154/156 M->F1 - 45 F2 [M - CH₂CH₃]⁺ m/z 170/172 M->F2 - 29

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule and will induce fragmentation. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that may result in a more prominent molecular ion peak.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are grounded in fundamental spectroscopic principles and data from analogous compounds. By understanding the expected spectral features and the underlying chemical principles, researchers can more confidently identify and characterize this important chemical intermediate in their synthetic endeavors. It is recommended that these predicted data be used as a reference for comparison with experimentally obtained spectra for unequivocal structure confirmation.

References

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Parys, W., & Turski, K. (2006). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 11(5), 333-343.
  • Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 17(6), 349-354.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-25.
  • Pandey, S. M., & Singh, S. J. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291.
  • Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Spectroscopy Online. (2018). The IR Spectroscopy of Esters. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR spectroscopy: high-resolution methods and applications in organic chemistry and biochemistry. VCH.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

Sources

An In-depth Technical Guide to Ethyl 4-chloro-2-methylnicotinate: Structure, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chloro-2-methylnicotinate, a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. While this compound is commercially available, detailed synthetic protocols and extensive characterization data are not widely published in peer-reviewed literature. This guide, therefore, synthesizes available information, presents data from closely related analogues, and applies established chemical principles to provide a robust resource for professionals in the field.

Chemical Identity and Structure

This compound is a pyridine-3-carboxylate derivative. The pyridine ring is substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position.

IUPAC Name: ethyl 4-chloro-2-methylpyridine-3-carboxylate[1].

CAS Number: 164390-30-1[1].

Molecular Formula: C₉H₁₀ClNO₂[1].

Molecular Weight: 199.63 g/mol [1].

The presence of the chloro, methyl, and ethyl ester functional groups on the pyridine core makes this molecule a versatile intermediate for further chemical modifications, particularly in the development of novel therapeutic agents and agrochemicals[2].

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

PropertyValue (Estimated)Reference
Appearance Colorless to light yellow liquid[3]
Boiling Point 274.7 °C at 760 mmHg (for 2-chloro isomer)[4]
Density 1.208 g/cm³ (for 2-chloro isomer)[4]
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane)
Storage Store at 2-8°C in a dry, inert atmosphere[1]

Synthesis of this compound

A definitive, step-by-step synthesis protocol for this compound is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be devised based on established pyridine chemistry and analogous transformations. A common approach to constructing such substituted pyridines is the Hantzsch pyridine synthesis or modifications thereof.

Alternatively, a more direct approach would involve the chlorination of a suitable precursor. A potential synthetic pathway is outlined below:

SynthesisWorkflow A Ethyl 2-methylnicotinate B Ethyl 2-methylnicotinate N-oxide A->B Oxidation (e.g., m-CPBA) C This compound B->C Chlorination (e.g., POCl3)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This proposed protocol is based on well-established transformations in pyridine chemistry. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Step 1: Oxidation of Ethyl 2-methylnicotinate to Ethyl 2-methylnicotinate N-oxide

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-methylnicotinate in a suitable solvent such as dichloromethane or chloroform.

  • Reagent Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a solution of sodium bisulfite. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.

Step 2: Chlorination of Ethyl 2-methylnicotinate N-oxide

  • Reaction Setup: To the crude Ethyl 2-methylnicotinate N-oxide, add phosphorus oxychloride (POCl₃) in excess.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base such as sodium carbonate.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Ethyl group: A triplet integrating to 3 protons around δ 1.3-1.4 ppm (CH₃) and a quartet integrating to 2 protons around δ 4.3-4.4 ppm (CH₂).

  • Methyl group: A singlet integrating to 3 protons around δ 2.5-2.6 ppm.

  • Pyridine protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the 5 and 6 positions of the pyridine ring.

¹³C NMR Spectroscopy
  • Ethyl group: Two signals around δ 14 ppm (CH₃) and δ 61 ppm (CH₂).

  • Methyl group: A signal around δ 20-25 ppm.

  • Pyridine carbons: Signals in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom would be expected to show a significant chemical shift.

  • Carbonyl carbon: A signal in the downfield region, typically around δ 165-170 ppm.

Infrared (IR) Spectroscopy
  • C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group.

  • C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • C-H stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

  • C=C and C=N stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and subsequent loss of carbon monoxide (CO) from the ester.

Applications in Drug Discovery and Development

Substituted nicotinic acid derivatives are prominent scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. This compound, with its multiple functional groups, serves as a valuable building block for creating libraries of compounds for drug discovery.

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators and anti-inflammatory drugs[2]. The pyridine nitrogen can act as a hydrogen bond acceptor, while the other substituents provide points for diversification to modulate potency, selectivity, and pharmacokinetic properties.

A notable application of the isomeric ethyl 2-chloro-4-methylnicotinate is in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection[5][6]. This highlights the importance of chloro-substituted methylnicotinates in the development of antiviral agents. While a direct link of the 4-chloro isomer to a specific marketed drug is not readily found in the literature, its structural similarity suggests its potential in developing new chemical entities with similar or novel biological activities.

Applications A This compound B Nicotinic Receptor Modulators A->B C Anti-inflammatory Agents A->C D Agrochemicals (Herbicides, Growth Regulators) A->D E Antiviral Agents (Potential) A->E

Caption: Key application areas for this compound.

Safety and Handling

Specific GHS hazard information for this compound is not available. However, based on the data for the closely related Ethyl 4,6-dichloro-2-methylnicotinate, caution should be exercised when handling this compound[7].

Potential Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapor or dust.

  • Avoid contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. While detailed experimental data for this specific isomer is limited in the public domain, this guide provides a comprehensive overview based on its known chemical identity, data from closely related compounds, and established principles of organic chemistry. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers working with this molecule. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

  • PubChem. Ethyl 4,6-dichloro-2-methylnicotinate. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. Ethyl 2-chloro-4-methylnicotinate. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Google Patents.
  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
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  • PubChem. Ethyl 4-methylnicotinate. National Center for Biotechnology Information. Available from: [Link].

  • Eureka. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Available from: [Link].

  • Google Patents. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • PubMed. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Available from: [Link].

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link].

  • Google Patents. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. Available from: [Link].

  • Patsnap Eureka. Method for synthesizing methyl 4-chloroacetoacetate or ethyl 4-chloroacetoacetate. Available from: [Link].

  • ResearchGate. Route of synthesis of ethyl-4-chloro-2-(methylthio)-5-pyrimidineacetate?. Available from: [Link].

  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link].

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Physical and chemical properties of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-chloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

This compound, registered under CAS Number 164390-30-1, is a substituted pyridine derivative that serves as a crucial intermediate in modern organic synthesis.[1][2] Its unique structural arrangement, featuring a reactive chlorine atom at the 4-position and an ester functional group, makes it a versatile precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, and reactivity, offering field-proven insights for professionals engaged in pharmaceutical research and fine chemical development. Understanding these fundamental characteristics is paramount for its effective application in multi-step synthetic campaigns.

Molecular Structure and Chemical Identifiers

The structural foundation of this compound is a pyridine ring, functionalized with a methyl group at the 2-position, an ethyl carboxylate group at the 3-position, and a chlorine atom at the 4-position. This specific arrangement dictates its chemical behavior and reactivity.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 164390-30-1 [1][3]
Molecular Formula C₉H₁₀ClNO₂ [1]
Molecular Weight 199.63 g/mol [1][3]
IUPAC Name ethyl 4-chloro-2-methylpyridine-3-carboxylate
InChI 1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3

| InChIKey | MDYABHQFTKUSJE-UHFFFAOYSA-N | |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for designing experimental conditions, including reaction solvent selection and purification methods. This compound is typically supplied as a liquid or a low-melting solid.

Table 2: Summary of Physicochemical Properties

Property Value Source(s)
Physical Form Liquid, Solid, or Semi-solid
Color Colorless to light yellow [3]
Purity ≥95% [3]
Boiling Point Data not available in search results.
Melting Point Data not available in search results.
Storage Temperature 2-8°C, under inert atmosphere

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.[4] | |

Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. The following sections detail the expected spectral characteristics based on the molecule's structure.[5][6]

Table 3: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Wavenumber Interpretation
¹H NMR Aromatic CH δ 7.0 - 8.5 ppm (2H, two doublets) Protons on the pyridine ring.
Ethyl -CH₂- δ 4.0 - 4.5 ppm (2H, quartet) Methylene protons of the ethyl ester, deshielded by the adjacent oxygen.
Ring -CH₃ δ 2.5 - 2.8 ppm (3H, singlet) Methyl group attached to the pyridine ring.
Ethyl -CH₃ δ 1.2 - 1.5 ppm (3H, triplet) Terminal methyl protons of the ethyl ester.
¹³C NMR Ester Carbonyl C=O δ 165 - 175 ppm Carbonyl carbon of the ethyl ester group.
Aromatic C δ 120 - 160 ppm Six distinct signals for the carbons of the pyridine ring.
Ethyl -CH₂- δ ~60 ppm Methylene carbon of the ethyl ester.
Ring -CH₃ δ ~20 ppm Methyl carbon attached to the pyridine ring.
Ethyl -CH₃ δ ~14 ppm Terminal methyl carbon of the ethyl ester.
IR Spectroscopy C=O Stretch (Ester) ~1720-1740 cm⁻¹ Strong absorption characteristic of the ester carbonyl group.
C=C, C=N Stretch ~1550-1600 cm⁻¹ Aromatic ring stretching vibrations.
C-Cl Stretch ~600-800 cm⁻¹ Carbon-chlorine bond stretch.
Mass Spec. Molecular Ion (M⁺) m/z ≈ 199 Corresponds to the molecular weight for ³⁵Cl isotope.

| | Isotope Peak (M+2) | m/z ≈ 201 | Presence of ³⁷Cl isotope, with an intensity of ~1/3 of the M⁺ peak. |

Causality Insight: In ¹H NMR, the protons on the pyridine ring appear as distinct doublets due to coupling with each other. The quartet and triplet pattern for the ethyl group is a classic signature of an ethyl ester, arising from the coupling between the adjacent CH₂ and CH₃ groups.[7] In mass spectrometry, the characteristic 3:1 isotopic ratio of chlorine provides a definitive confirmation of its presence in the molecular structure.[5]

Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by its key functional groups: the chloro-substituted pyridine ring and the ethyl ester.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is the primary site for reactivity. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates this position, making it susceptible to displacement by a wide range of nucleophiles. This is the most valuable transformation for this building block, allowing for the introduction of amines, alcohols, thiols, and other moieties to build molecular complexity.

  • Ester Group Transformations: The ethyl ester can undergo standard transformations. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, reduced to a primary alcohol using reducing agents like lithium aluminum hydride, or converted to an amide via aminolysis.

  • Methyl Group Oxidation: While more forcing conditions are required, the methyl group at the 2-position can potentially be oxidized to a carboxylic acid.

Reactivity cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Products Start This compound SNAr Nucleophilic Aromatic Substitution (SₙAr) Start->SNAr  + Nucleophile (Nu⁻)  (e.g., R₂NH, ROH) Hydrolysis Ester Hydrolysis Start->Hydrolysis  + H₃O⁺ or OH⁻ Reduction Ester Reduction Start->Reduction  + Reducing Agent  (e.g., LiAlH₄) Product_SNAr 4-Substituted Nicotinate (e.g., with -NR₂, -OR, -SR) SNAr->Product_SNAr Product_Hydrolysis 4-Chloro-2-methylnicotinic Acid Hydrolysis->Product_Hydrolysis Product_Reduction (4-Chloro-2-methylpyridin-3-yl)methanol Reduction->Product_Reduction

Caption: Key reactivity pathways for this compound.

Experimental Protocols & Safety

General Synthetic Workflow

While specific patented syntheses may exist, a general and logical approach to synthesizing substituted nicotinates involves a multi-step sequence, often culminating in a cyclization reaction to form the pyridine ring, followed by functional group manipulations.

Workflow start Select Starting Materials (e.g., β-ketoesters, enamines) step1 Condensation/Cyclization Reaction (e.g., Hantzsch Pyridine Synthesis) start->step1 step2 Aromatization (Oxidation to form pyridine ring) step1->step2 step3 Chlorination at 4-position (e.g., using POCl₃ or similar) step2->step3 step4 Work-up and Purification (Extraction, Chromatography) step3->step4 end Final Product: This compound step4->end

Caption: Generalized workflow for the synthesis of substituted nicotinates.

Safe Handling and Personal Protective Equipment (PPE)

As with any chlorinated organic compound, proper safety protocols are mandatory. Information synthesized from safety data sheets indicates that this compound and related structures pose several hazards.[8][9]

  • Hazard Identification:

    • Signal Word: Danger or Warning

    • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Some sources indicate higher toxicity with statements like H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). Always consult the specific supplier's Safety Data Sheet (SDS) before handling.

  • Self-Validating Protocol for Handling:

    • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[8][9] Ensure an eyewash station and safety shower are readily accessible.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.[8]

      • Skin Protection: Wear impervious gloves (e.g., nitrile or butyl rubber) and a lab coat. Avoid contact with skin.[10]

      • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[8]

    • Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C as recommended.

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with well-defined reactivity centered on its activated chloro-substituent. Its physicochemical and spectroscopic properties are characteristic of a substituted aromatic ester. A thorough understanding of its properties, combined with stringent adherence to safety protocols, enables chemists to effectively leverage this molecule as a robust building block for discovering and developing novel chemical entities in the pharmaceutical and agrochemical industries.

References

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  • This compound - CAS:164390-30-1 - Sunway Pharm Ltd . Sunway Pharm Ltd. [Link]

  • SAFETY DATA SHEET - ChemDmart . ChemDmart. [Link]

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  • aluminum zirconium trichlorohydrex gly, 134375-99-8 - The Good Scents Company . The Good Scents Company. [Link]

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An In-depth Technical Guide to Ethyl 4-chloro-2-methylnicotinate: Commercial Availability, Specifications, and Procurement for R&D Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 4-chloro-2-methylnicotinate (CAS No. 164390-30-1) is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern organic synthesis. Its strategic importance is pronounced in the fields of medicinal chemistry and agrochemical development, where it functions as a key intermediate for constructing more complex, biologically active molecules. This guide provides an in-depth analysis of its commercial availability, details the critical specifications researchers must consider, and outlines a validated procurement workflow for scientific professionals. The objective is to equip researchers, chemists, and drug development teams with the necessary technical and supplier information to effectively source and utilize this compound in their discovery and development pipelines.

Chemical Identity and Core Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its successful application in synthesis and for ensuring laboratory safety. The compound's identity is defined by its unique chemical structure and associated identifiers.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms Ethyl 4-chloro-2-methylpyridine-3-carboxylate[1]
CAS Number 164390-30-1[1][2]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 - 199.64 g/mol [1]
Physical Form Liquid, Solid, or Semi-solid[3]
Typical Purity ≥95%, ≥97%[1][3]
MDL Number MFCD18416519[2]
InChI Key MDYABHQFTKUSJE-UHFFFAOYSA-N

Commercial Availability and Key Suppliers

This compound is available from a range of chemical suppliers, primarily for research and development purposes. Availability spans from milligram-scale for initial screening to gram-scale quantities for lead optimization studies. While large-scale manufacturing exists, it is typically handled through custom synthesis requests. Below is a comparative table of prominent suppliers.

SupplierBrand/DistributorTypical PurityNotes
Sigma-Aldrich Ambeed, Inc. / AstaTech, Inc.95%A major global distributor offering this compound, often sourced from other manufacturers. Provides comprehensive documentation like CoA and COO.[4]
Sunway Pharm Ltd Sunway Pharm97%A supplier listing detailed product information and offering the compound for scientific research use only.[1]
BLD Pharm BLD PharmNot SpecifiedLists the compound as a heterocyclic building block, indicating its primary use in synthetic chemistry.[2]
CymitQuimica Apollo Scientific≥95%A European supplier providing the compound for laboratory use, available in various quantities.[3]
MySkinRecipes Reagent95%A supplier targeting research applications, noting its use as a key precursor in drug and agrochemical synthesis.

Disclaimer: This list is not exhaustive. Researchers should conduct their own due diligence. Pricing and availability are subject to change.

Procurement Workflow and Quality Control

Sourcing specialized chemical intermediates requires a systematic approach to ensure quality, consistency, and safety. The causality behind a rigorous procurement process is to mitigate risks associated with impurities, which can derail sensitive multi-step syntheses and compromise biological data.

ProcurementWorkflow cluster_0 Phase 1: Planning & Vetting cluster_1 Phase 2: Execution & Verification Start Identify Synthetic Need (CAS: 164390-30-1) Screen Supplier Screening (Purity, Lead Time, Cost) Start->Screen Request Request Documentation (CoA, SDS) Screen->Request Evaluate Evaluate Specifications (Purity, Impurity Profile) Request->Evaluate Order Place Purchase Order Evaluate->Order Receive Receive & Log Material Order->Receive QC Incoming Quality Control (e.g., NMR, LC-MS) Receive->QC Release Release to Lab Inventory QC->Release Pass Reject Reject & Return (If non-compliant) QC->Reject Fail

Caption: Validated procurement workflow for chemical intermediates.

A self-validating procurement system involves not just sourcing but also independent verification. Upon receipt, it is best practice to perform in-house quality control. A simple ¹H NMR or LC-MS analysis can confirm the structure and provide a more accurate purity assessment than the supplier's Certificate of Analysis (CoA) alone, which should be considered a baseline specification.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper handling and storage are non-negotiable for both personnel safety and maintaining chemical integrity.

5.1 GHS Hazard Classification this compound is classified as a hazardous substance.

  • Pictogram: GHS06 (Skull and crossbones).

  • Signal Word: Danger.[2]

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

5.2 Recommended Handling and Personal Protective Equipment (PPE) Given its toxicity, all manipulations should be conducted inside a certified chemical fume hood.[5][6]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5][7]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[5][8]

  • Respiratory Protection: For operations with a risk of aerosolization, a NIOSH/MSHA-approved respirator should be used.[5]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

5.3 Storage Conditions The stability of the compound is critical for reproducible experimental outcomes.

  • Temperature: Store at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] This requirement suggests potential sensitivity to atmospheric moisture or oxygen, which could lead to degradation over time.

  • Container: Keep the container tightly sealed in a dry, well-ventilated place.[5]

Applications in Research and Drug Discovery

The utility of this compound stems from the reactivity of its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. The ester group can be hydrolyzed or converted into other derivatives, and the methyl group offers another site for potential modification.

While direct therapeutic applications are not its primary use, it is a key intermediate. For instance, related structures like 2-chloro-4-methyl-ethyl nicotinate are documented as intermediates in the synthesis of anti-AIDS drugs such as Nevirapine.[9] The chlorinated pyridine scaffold is a common feature in many biologically active compounds, making this reagent valuable for creating libraries of novel molecules for high-throughput screening in drug discovery programs.[10] The presence of chlorine can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a valuable tool for medicinal chemists.[10]

Conclusion

This compound (CAS 164390-30-1) is a commercially available and highly valuable building block for professionals in pharmaceutical and agrochemical research. Its procurement requires careful supplier vetting and a robust quality control process to ensure experimental success. Adherence to stringent safety and handling protocols is mandatory due to its toxicity. By leveraging the information in this guide, researchers can confidently and safely integrate this versatile intermediate into their synthetic workflows, accelerating the discovery of novel chemical entities.

References

  • PubChem. Ethyl 2-chloro-4-methylnicotinate.[Link]

  • ChemBK. 2-CHLORO-4-METHYL-NICOTINIC ACID ETHYL ESTER.[Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone.[Link]

  • AOBChem USA. ethyl 2-chloro-4-(methylthio)nicotinate.[Link]

  • MySkinRecipes. this compound.[Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]

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An In-depth Technical Guide to Ethyl 4-chloro-2-methylnicotinate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-chloro-2-methylnicotinate has emerged as a pivotal heterocyclic building block in modern synthetic chemistry. Its unique substitution pattern—featuring a reactive chlorine atom at the 4-position, an activating methyl group at the 2-position, and an ethyl ester at the 3-position of a pyridine ring—provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, and extensive reactivity. We will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, thereby showcasing its strategic importance in the synthesis of novel pharmaceuticals and functional materials.

Introduction: The Strategic Value of a Substituted Pyridine

The pyridine nucleus is a ubiquitous motif in medicinal chemistry and materials science, prized for its ability to engage in hydrogen bonding and its unique electronic properties. This compound, a member of this important class, serves not merely as a passive scaffold but as an active participant in molecular construction. The chlorine atom at the C4 position acts as a versatile leaving group, making it a prime site for functionalization. This reactivity is modulated by the electron-donating methyl group at C2 and the electron-withdrawing ethyl ester at C3, creating a nuanced electronic environment that can be exploited for selective chemical transformations. Its application spans the development of kinase inhibitors, antibacterial agents, and agrochemicals, making it an indispensable tool for synthetic chemists.[1][2]

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, providing the foundational data required for its use in synthesis.

PropertyValueReference(s)
CAS Number 164390-30-1[3][4]
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol [3][5]
IUPAC Name Ethyl 4-chloro-2-methylpyridine-3-carboxylate[5]
Appearance White to off-white solid or liquid[6]
Storage 2-8°C, under dry conditions

Structural confirmation is typically achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Synthesis of the Building Block

While multiple synthetic routes can be envisioned, a common and reliable approach to substituted chloronicotinates involves the chlorination of a corresponding pyridone precursor. This transformation leverages readily available starting materials and robust reaction chemistry.

General Synthesis Pathway: From Pyridone to Chloro-Nicotinate

The synthesis often begins with a substituted 2-pyridone, which is then subjected to a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The pyridone tautomer is crucial for this reaction, as the hydroxyl group is converted into a better leaving group, facilitating nucleophilic attack by the chloride ion.

Caption: General workflow for the synthesis of the title compound.

Core Reactivity and Synthetic Protocols

The synthetic utility of this compound is primarily derived from the reactivity of its C4-chloro substituent. This section details the most critical transformations, providing both mechanistic insight and practical, step-by-step protocols.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the C3-ester group, renders the C4 position susceptible to attack by a wide range of nucleophiles. This reaction is a straightforward and powerful method for introducing heteroatom substituents.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] A nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the subsequent step, the leaving group (chloride) is expelled, restoring aromaticity.

Experimental Protocol: Amination with Morpholine

This protocol describes a typical SNAr reaction for C-N bond formation.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.).

  • Reagent Addition: Add a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add morpholine (1.2 equiv.) followed by a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-morpholinyl derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized modern synthesis, and aryl chlorides like this compound are excellent substrates for these transformations.

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8] It is renowned for its mild conditions and broad functional group tolerance.[1]

Catalytic Cycle Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinate, forming a Pd(II) intermediate.[9]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][10]

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process Nicotinate Ethyl 4-chloro-2- methylnicotinate Mixing Combine in Anhydrous Solvent Nicotinate->Mixing Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Mixing Catalysts Pd(0) Catalyst Cu(I) Co-catalyst Amine Base Catalysts->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring Product Aryl-Alkynyl Product Monitoring->Product

Sources

Reactivity and functional group transformations of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Functional Group Transformations of Ethyl 4-chloro-2-methylnicotinate

Abstract

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its strategic arrangement of reactive sites—a C4-chloro substituent amenable to cross-coupling and nucleophilic substitution, a C3-ethyl ester capable of various carboxyl transformations, and a C2-methyl group offering further modification potential—renders it an invaluable scaffold for constructing complex molecular architectures. This guide provides a comprehensive exploration of the reactivity of this compound, detailing key functional group transformations with field-proven experimental insights and protocols.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The specific substitution pattern of this compound (C₉H₁₀ClNO₂) offers multiple, orthogonal handles for synthetic elaboration, making it a key intermediate for building diverse chemical libraries.[1][2][3][4][5] The primary reactive centers, each with distinct chemical personalities, allow for a stepwise and controlled diversification of the core structure.

This guide will dissect the reactivity of its principal functional groups:

  • The C4-Chloro Group: An electrophilic center, prime for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

  • The C3-Ethyl Ester: A classic carboxyl function that can be readily converted into amides, carboxylic acids, and alcohols.

  • The C2-Methyl Group: A site for potential oxidation or functionalization via deprotonation.

Understanding the interplay and selective manipulation of these groups is fundamental to leveraging this molecule's full synthetic potential.

Core Reactivity and Functional Group Transformations

The synthetic utility of this compound is defined by the selective transformation of its key functional groups. The C4-chloro position is typically the most versatile site for introducing molecular complexity.

Transformations at the C4-Position: Building Molecular Complexity

The chlorine atom at the C4 position of the pyridine ring is the molecule's primary hotspot for reactivity. Its electron-deficient nature, exacerbated by the ring nitrogen, makes it susceptible to both nucleophilic displacement and oxidative addition by palladium catalysts.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthesis, and chloropyridines are increasingly valuable substrates due to their lower cost compared to bromo- or iodo-analogs.[6] Highly active catalyst systems have been developed to effectively couple these less reactive halides.[6][7]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and hetero-biaryl structures by reacting an organic halide with an organoboron compound.[6][8] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the C4 position.

Causality Behind Experimental Choices: The success of coupling with a chloropyridine hinges on overcoming the high bond dissociation energy of the C-Cl bond and the slow rate of oxidative addition to the Pd(0) catalyst.[9] This necessitates the use of highly active catalytic systems.

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) are essential.[6][9] They stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the overall catalytic cycle.

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used to facilitate the transmetalation step without causing unwanted side reactions with the ester group.[6][10]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is common, as water can aid in the dissolution of the base and facilitate the catalytic cycle.[6]

Workflow for Suzuki-Miyaura Coupling:

cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Combine: - this compound - Arylboronic Acid (1.2-1.5 equiv) - Palladium Catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (2-3 equiv) setup Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->setup solvent Add Degassed Solvent (e.g., Dioxane/H₂O) setup->solvent reaction Heat Reaction Mixture (80-120 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Dilute, Extract, Wash) monitor->workup purify Purify Product (Column Chromatography) workup->purify

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., SPhos, 2-10 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).[6]

  • Reagent Addition: Add this compound (1.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe.[6]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[11] This reaction allows for the coupling of primary or secondary amines with aryl halides like this compound.[11]

Causality Behind Experimental Choices: Similar to Suzuki coupling, the C-Cl bond's inertness is the primary challenge.[9]

  • Catalyst/Ligand: Highly active, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to facilitate the oxidative addition of the C-Cl bond.[9] Using a pre-formed palladacycle (a G3 or G4 precatalyst) can lead to more reliable formation of the active Pd(0) species.[9]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[9]

  • Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen, making a strictly inert atmosphere (Argon or Nitrogen) mandatory for success.[9]

Catalytic Cycle for Buchwald-Hartwig Amination:

center pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Cl)L₂] pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(NR'R'')L₂] oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product base_hcl [Base-H]⁺Cl⁻ amido_complex->base_hcl ar_cl Ar-Cl ar_cl->oa_complex amine HNR'R'' amine->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., BrettPhos G3, 2 mol%), phosphine ligand, and base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.[12]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1 - 1.5 equiv).[12]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.[12]

  • Workup: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography.[12]

The electron-withdrawing nature of the pyridine nitrogen and the C3-ester group activates the C4-chloro position towards nucleophilic aromatic substitution (SNAr). This provides a complementary, often palladium-free, method for introducing nitrogen, oxygen, and sulfur nucleophiles.

Mechanism & Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. The rate-determining step is typically the initial attack of the nucleophile.

  • Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates, secondary amines) react more readily.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal as they solvate the cation of the nucleophile, increasing its nucleophilicity, and can help stabilize the charged intermediate.

  • Temperature: The reaction often requires heating to overcome the activation energy for the formation of the Meisenheimer complex.

Experimental Protocol: SNAr with an Amine

  • Setup: In a sealed vessel, dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMSO or NMP.

  • Reagent Addition: Add the desired amine (2.0-3.0 equiv). A slight excess is used to drive the reaction and act as a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) can be added.

  • Reaction: Heat the mixture to 100-150 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Transformations of the C3-Ethyl Ester

The ethyl ester at the C3 position is a versatile handle for conversion into other key functional groups.

TransformationReagents & ConditionsProduct Functional Group
Hydrolysis LiOH, THF/H₂OCarboxylic Acid
Amidation Amine, Heat (or via acid chloride)Amide
Reduction LiAlH₄ or DIBAL-H, THFPrimary Alcohol

Table 1: Summary of C3-Ester Functional Group Transformations.

Saponification of the ester provides the corresponding carboxylic acid, a crucial intermediate for amide couplings or other carboxylate chemistry.

Experimental Protocol: Ester Hydrolysis

  • Setup: Dissolve this compound (1.0 equiv) in a mixture of THF and water.

  • Reagent Addition: Add an aqueous solution of Lithium Hydroxide (LiOH·H₂O, 1.1-1.5 equiv).[13]

  • Reaction: Stir the mixture at room temperature for 30 minutes to a few hours, monitoring by TLC.[13]

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Add water to the residue and acidify with 3N HCl to precipitate the product.[13]

  • Isolation: Filter the resulting solid, wash with cold water, and dry to yield the carboxylic acid.[13]

Direct conversion of the ester to an amide (ammonolysis) can be achieved by heating with an amine. This is particularly effective with ammonia or primary amines.

Experimental Protocol: Direct Amidation

  • Setup: In a sealed pressure vessel, combine this compound (1.0 equiv) with an aqueous or alcoholic solution of the desired amine (e.g., 40% aqueous methylamine).[14]

  • Reaction: Heat the mixture (e.g., 40-120 °C) for several hours.[14][15]

  • Isolation: Cool the reaction and concentrate under reduced pressure to remove the solvent and excess amine. The crude product can then be purified by distillation, recrystallization, or chromatography.[14]

Reactivity of the C2-Methyl Group

While less commonly exploited than the C4 or C3 positions, the C2-methyl group offers potential for further functionalization. Its proximity to the ring nitrogen makes its protons slightly acidic, allowing for deprotonation with a very strong base (e.g., LDA, n-BuLi) followed by quenching with an electrophile. More commonly, it can be a site for oxidation.

Conclusion: A Versatile Synthetic Platform

The strategic combination of a modifiable chloro group, a transformable ester, and a functionalizable methyl group makes this compound a powerful and versatile intermediate. By selecting the appropriate reagents and conditions, chemists can selectively address each reactive site, enabling the construction of a vast array of complex, substituted pyridine derivatives for applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions at C4, in particular, open the door to a nearly limitless variety of structures, solidifying this compound's role as a cornerstone building block in modern synthetic chemistry.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
  • Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. BenchChem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Who we serve.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
  • Synthesis of 2-Methylnicotinic acid N-methylamide. PrepChem.com.
  • 2-methyl nicotinate and preparation method and application thereof. Google Patents.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Nicotinic acid derivatives: Application and uses, review. ResearchGate.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. Patsnap Eureka.
  • Nicotinic acid derivatives: Application and uses, review. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.

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The Alchemist's Guide to Nicotinic Acid: A Technical Treatise on Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the skilled scientist, and the forward-thinking drug development professional, the pyridine ring of nicotinic acid represents a privileged scaffold. Its presence in a vast array of pharmaceuticals and bioactive molecules underscores the critical importance of mastering its chemical manipulation. This in-depth technical guide provides a comprehensive exploration of the core strategies and key intermediates that form the foundation of modern substituted nicotinic acid synthesis. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings and strategic considerations that empower the rational design of complex nicotinic acid derivatives.

Part 1: De Novo Synthesis – Constructing the Pyridine Core

The creation of the nicotinic acid framework from acyclic precursors, or de novo synthesis, offers a powerful approach to introduce substitution patterns that might be challenging to achieve through functionalization of a pre-existing ring. Among these methods, the Bohlmann-Rahtz pyridine synthesis stands out for its versatility.

The Bohlmann-Rahtz Pyridine Synthesis: A Convergent Approach

The Bohlmann-Rahtz synthesis is a robust two-step method for generating 2,3,6-trisubstituted pyridines.[1][2] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which subsequently undergoes a heat-induced cyclodehydration to yield the pyridine ring.[3][4] The elegance of this approach lies in its convergent nature, allowing for the rapid assembly of a complex core from simpler, readily available building blocks.

A significant advantage of the Bohlmann-Rahtz synthesis is that the use of ynones, as opposed to enones in the related Hantzsch synthesis, obviates the need for a final oxidation step to achieve the aromatic pyridine ring.[3] However, the classical conditions often require high temperatures for the cyclodehydration step, which can be a limitation for sensitive substrates.[3] Modern modifications, such as the use of Brønsted or Lewis acid catalysis, can significantly lower the required reaction temperature, expanding the scope and utility of this powerful transformation.[2][3]

  • Enamines: These are crucial nucleophilic partners in the initial condensation. They can be pre-formed or generated in situ from a ketone and a secondary amine, or by using ammonium acetate as the amino group source in a three-component reaction.[2][3]

  • Ethynylketones: These act as the electrophilic component. The choice of substituents on the ethynylketone directly translates to the substitution pattern in the final pyridine product.

  • Aminodiene Intermediate: This is the product of the initial Michael-type addition of the enamine to the ethynylketone. Isolation of this intermediate is possible, but one-pot procedures are often preferred for their efficiency.[3]

Part 2: Functionalization of the Pyridine Ring – Modifying the Core

The alternative and more common strategy for synthesizing substituted nicotinic acids involves the modification of a pre-existing pyridine or nicotinic acid core. This approach relies on a toolbox of modern organic reactions to introduce a wide variety of functional groups at specific positions on the ring. The choice of the starting intermediate is crucial and dictates the available avenues for substitution.

From Simple Picolines: The 3-Cyanopyridine and 3-Acetylpyridine Intermediates

Simple, commercially available starting materials like 3-picoline (3-methylpyridine) serve as economical entry points to key intermediates.

3-Cyanopyridine is a cornerstone intermediate in the large-scale production of nicotinic acid and its derivatives.[5] It is primarily synthesized through the ammoxidation of 3-picoline.[6][7][8] This industrial process involves the reaction of 3-picoline with ammonia and air at high temperatures over a catalyst.[5][9]

The true utility of 3-cyanopyridine lies in the reactivity of the nitrile group. It can be readily hydrolyzed to nicotinic acid under either acidic or basic conditions.[10] Enzymatic hydrolysis, using nitrilases from microorganisms like Rhodococcus rhodochrous, offers a green and highly efficient alternative, proceeding without the formation of nicotinamide as a byproduct.[11][12]

Experimental Protocol: Enzymatic Hydrolysis of 3-Cyanopyridine [11]

  • Culture Preparation: Cultivate Rhodococcus rhodochrous J1 to obtain a cell suspension with high nitrilase activity.

  • Reaction Setup: In a reaction vessel, combine a suspension of the resting cells in a suitable buffer (e.g., 0.01 M potassium phosphate, pH 8.0).

  • Substrate Addition: Add 3-cyanopyridine to the reaction mixture (e.g., to a concentration of 200 mM).

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 25°C) with agitation.

  • Monitoring and Fed-Batch: Monitor the conversion of 3-cyanopyridine to nicotinic acid by HPLC. Additional 3-cyanopyridine can be fed into the reaction as it is consumed to achieve high product concentrations.

  • Work-up: Upon completion, separate the cells by centrifugation. The nicotinic acid can be isolated from the supernatant by acidification and filtration.

3-Acetylpyridine is another valuable intermediate, often prepared from nicotinic acid or its esters.[13][14] One common laboratory-scale synthesis involves the reaction of ethyl nicotinate with ethyl acetate in the presence of a base like sodium ethoxide.[13] The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield 3-acetylpyridine. The acetyl group can be a handle for further transformations or can be oxidized to the carboxylic acid of nicotinic acid.

Halogenated Nicotinic Acids: Hubs for Cross-Coupling Chemistry

The introduction of halogen atoms onto the nicotinic acid scaffold opens the door to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

This is a widely used intermediate for the synthesis of pharmaceuticals and agrochemicals. A common synthetic route involves the N-oxidation of nicotinic acid, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[15]

For the synthesis of more complex, polysubstituted nicotinic acids, 2,6-dichloronicotinic acid is a key building block.[16][17] Its synthesis often starts from nicotinic acid derivatives and employs stringent chlorination conditions.[16] The two chlorine atoms provide orthogonal handles for sequential functionalization.

Hydroxylated Nicotinic Acids: Building Blocks for Diverse Derivatives

6-Hydroxynicotinic acid is a versatile intermediate that can be prepared from coumalic acid.[18][19][20] The synthesis involves the esterification of coumalic acid to methyl coumalate, followed by reaction with ammonia and subsequent hydrolysis.[18][19][20] It can also be produced through the enzymatic hydroxylation of nicotinic acid.[21][22]

Experimental Protocol: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid [18][19][20]

Step 1: Preparation of Methyl Coumalate

  • In a round-bottomed flask, carefully add pulverized coumalic acid in portions to concentrated sulfuric acid, maintaining the temperature between 20-30°C with an ice bath.

  • Add methanol dropwise, keeping the temperature between 25-35°C.

  • Heat the mixture on a steam bath for 1 hour.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with anhydrous sodium carbonate.

  • Collect the precipitated methyl coumalate by filtration, wash with cold water, and air-dry.

Step 2: Preparation of 6-Hydroxynicotinic Acid

  • In a beaker cooled in an ice bath, add the crude methyl coumalate to a solution of ammonium hydroxide, keeping the temperature below 20°C.

  • Stir the mixture for 45 minutes at approximately 20°C.

  • Add the resulting solution to a hot solution of sodium hydroxide and heat to boiling.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid 6-hydroxynicotinic acid by filtration, wash with water, and dry.

Part 3: Advanced Functionalization Strategies

With key intermediates in hand, the modern synthetic chemist can employ a range of powerful techniques to introduce further diversity.

Direct C-H Functionalization: The Minisci Reaction

The Minisci reaction is a radical-based method for the direct alkylation of electron-deficient heterocycles, such as the pyridine ring of nicotinic acid.[23][24] This reaction typically involves the generation of an alkyl radical from a carboxylic acid via oxidative decarboxylation, which then adds to the protonated pyridine ring.[23] A key advantage of the Minisci reaction is that it does not require pre-functionalization of the pyridine ring with a leaving group.[23] However, regioselectivity can be a challenge, often yielding a mixture of isomers.[23]

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of nicotinic acid derivatives, a directing group (such as an amide or a carbamate) can direct a strong base (typically an organolithium reagent like LDA) to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a substituent with high regiocontrol.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated nicotinic acid intermediates are prime substrates for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling a halonicotinic acid derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling a halonicotinic acid derivative with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

These reactions exhibit excellent functional group tolerance and have become indispensable tools in modern drug discovery.

Summary of Key Intermediates and Synthetic Approaches

IntermediateTypical SynthesisKey Subsequent Transformations
Enamines/Ethynylketones Condensation of ketones with amines / Acylation of terminal alkynesBohlmann-Rahtz pyridine synthesis
3-Cyanopyridine Ammoxidation of 3-picolineHydrolysis to nicotinic acid
3-Acetylpyridine From nicotinic acid esters and acetate sourcesOxidation to nicotinic acid, further functionalization of the ketone
2-Chloronicotinic Acid N-oxidation of nicotinic acid followed by chlorinationNucleophilic aromatic substitution, cross-coupling reactions
2,6-Dichloronicotinic Acid Chlorination of nicotinic acid derivativesSequential cross-coupling reactions
6-Hydroxynicotinic Acid From coumalic acid or enzymatic hydroxylation of nicotinic acidConversion to other functional groups (e.g., halogens)

Visualizing the Synthetic Pathways

Bohlmann-Rahtz Pyridine Synthesis

Bohlmann_Rahtz Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene + Ethynylketone Ethynylketone Ethynylketone->Aminodiene Pyridine Substituted Pyridine Aminodiene->Pyridine Cyclodehydration (Heat or Acid)

Caption: The Bohlmann-Rahtz synthesis workflow.

Major Routes to Functionalized Nicotinic Acids

Nicotinic_Acid_Synthesis cluster_starting_materials Simple Starting Materials cluster_intermediates Key Intermediates cluster_final_products Functionalization & Final Products Picoline 3-Picoline Cyanopyridine 3-Cyanopyridine Picoline->Cyanopyridine Ammoxidation NicotinicAcid Nicotinic Acid Acetylpyridine 3-Acetylpyridine NicotinicAcid->Acetylpyridine ChloroNA Halogenated Nicotinic Acids NicotinicAcid->ChloroNA Halogenation CoumalicAcid Coumalic Acid HydroxyNA 6-Hydroxynicotinic Acid CoumalicAcid->HydroxyNA SubstitutedNA Substituted Nicotinic Acids Cyanopyridine->SubstitutedNA Hydrolysis & Further Rxns Acetylpyridine->SubstitutedNA Oxidation/ Functionalization ChloroNA->SubstitutedNA Cross-Coupling HydroxyNA->SubstitutedNA Functional Group Interconversion

Caption: Interconnectivity of key intermediates in nicotinic acid synthesis.

Conclusion

The synthesis of substituted nicotinic acids is a dynamic and evolving field. A thorough understanding of the key intermediates and the strategic application of both de novo and functionalization approaches are paramount for success. By leveraging the classic transformations and embracing modern catalytic methods, researchers can efficiently access a vast chemical space of nicotinic acid derivatives, paving the way for the discovery of novel therapeutics and advanced materials. This guide serves as a foundational resource, empowering scientists to navigate the complexities of nicotinic acid synthesis with confidence and ingenuity.

References

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  • Mauger, J., Nagasawa, T., & Yamada, H. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030–1032. [Link]

  • HK Technical. (2021). To prepare 6-Hydroxy nicotinic acid from Coumalic acid. [Link]

  • Mauger, J., Nagasawa, T., & Yamada, H. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. PubMed. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]

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  • Eureka | Patsnap. (n.d.). 3-cyanopyridine production method. [Link]

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Molecular weight and formula of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-chloro-2-methylnicotinate: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on this compound. We will delve into its fundamental properties, synthesis, chemical reactivity, and critical applications as a versatile building block in modern chemistry. The protocols and insights provided are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Core Physicochemical Properties and Structure

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense importance in the pharmaceutical and agrochemical industries. Its structure incorporates three key functional groups that dictate its reactivity: an electron-withdrawing chloro group at the 4-position, a nucleophilic substitution-directing pyridine nitrogen, and an ethyl ester at the 3-position. These features make it a strategically valuable intermediate for constructing more complex molecular architectures.

The IUPAC name for this compound is ethyl 4-chloro-2-methylpyridine-3-carboxylate.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 164390-30-1[1][2][3]
Molecular Formula C₉H₁₀ClNO₂[1][4][5]
Molecular Weight 199.63 g/mol [1][4][5][6]
Appearance Liquid[4][6]
Storage Store at room temperature or 2-8°C, sealed in a dry environment.[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound typically originates from a more readily available precursor, such as a 4-hydroxypyridine derivative. The critical transformation is the conversion of the hydroxyl group into a chloro group, a standard procedure in heterocyclic chemistry that significantly enhances the molecule's utility for subsequent cross-coupling reactions.

The choice of a chlorinating agent is paramount. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective. POCl₃ is often preferred for this type of transformation on electron-deficient heterocyclic rings as it reliably converts the keto-enol tautomer (the 4-pyridone form) into the desired 4-chloro derivative.

Synthesis_Pathway Precursor Ethyl 4-hydroxy- 2-methylnicotinate Product Ethyl 4-chloro- 2-methylnicotinate Precursor->Product Chlorination Reagent POCl₃ (Phosphorus Oxychloride) Heat

Caption: Proposed synthesis of this compound via chlorination.

Protocol 2.1: Synthesis of this compound

This protocol describes a representative method for the chlorination of Ethyl 4-hydroxy-2-methylnicotinate.

Materials:

  • Ethyl 4-hydroxy-2-methylnicotinate

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or another high-boiling inert solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 4-hydroxy-2-methylnicotinate (1.0 eq) in toluene.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~3.0 eq) to the suspension at room temperature under a nitrogen atmosphere. The addition should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

  • Heating: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture over crushed ice. This step is highly exothermic and must be done with caution.

  • Neutralization: Basify the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. This neutralizes the excess POCl₃ and HCl formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Key Applications in Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the reactivity of the C4-chloro substituent, which is amenable to a wide range of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. It serves as a foundational scaffold for building diverse chemical libraries for screening in drug discovery programs.

Key Reaction Classes:

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine at the 4-position can be displaced by various nucleophiles such as amines, alcohols, and thiols. This is a fundamental method for introducing new functional groups onto the pyridine ring.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the chloro-pyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond, allowing for the synthesis of a wide array of N-aryl and N-heteroaryl amines.

  • Sonogashira Coupling: This reaction couples the chloro-pyridine with a terminal alkyne to form a C(sp²)-C(sp) bond, introducing an alkynyl moiety.

Reactions cluster_reactions Key Transformations Start Ethyl 4-chloro- 2-methylnicotinate Suzuki Suzuki Coupling (R-B(OH)₂ / Pd Cat.) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH / Pd Cat.) Start->Buchwald SnAr SₙAr Reaction (Nu-H) Start->SnAr Product_CC C-C Bond Formation Suzuki->Product_CC yields Product_CN C-N Bond Formation Buchwald->Product_CN yields Product_Nu C-Nu Bond Formation SnAr->Product_Nu yields

Caption: Key reaction pathways for this compound.

Protocol 3.1: Representative Suzuki-Miyaura Cross-Coupling Workflow

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Diatomaceous earth

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture (typically 80-100°C) with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired coupled product.

Safety, Handling, and Storage

As a chlorinated organic compound and a reactive intermediate, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact CAS number should always be consulted, general precautions based on analogous structures are warranted.

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[7] Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Hazards: Similar chlorinated pyridines are classified as irritants to the skin and eyes and may be harmful if swallowed or inhaled.[8][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][7]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its utility is defined by the strategic placement of reactive functional groups on the pyridine scaffold, enabling chemists to readily access a vast chemical space through robust and well-established synthetic methodologies. For professionals in drug discovery and agrochemical research, mastery of its chemistry is a key enabler for the efficient development of novel, biologically active molecules.

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¹H NMR and ¹³C NMR spectral analysis of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-chloro-2-methylnicotinate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the complete structural elucidation of this substituted pyridine derivative. The guide offers a detailed prediction of chemical shifts, coupling constants, and multiplicities for each nucleus, supported by established spectroscopic principles. Furthermore, a validated, step-by-step experimental protocol for sample preparation and data acquisition is presented, ensuring the generation of high-quality, reproducible NMR data. The synthesis of theoretical prediction and practical application herein serves as an essential reference for the characterization of this and structurally related heterocyclic compounds.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. This capability is critical in the fields of chemical synthesis, natural product chemistry, and pharmaceutical development, where the unambiguous confirmation of molecular structure is paramount for ensuring efficacy, safety, and intellectual property.

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structure incorporates several distinct functional groups, including an aromatic pyridine ring, a chloro-substituent, a methyl group, and an ethyl ester. Each of these features contributes to a unique electronic environment, resulting in a characteristic NMR fingerprint. This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra of this molecule, providing a foundational framework for its empirical analysis.

Molecular Structure and Predicted NMR Environments

To accurately predict and interpret the NMR spectra, a thorough understanding of the molecule's structure and the identification of all chemically non-equivalent nuclei is the first critical step.

Figure 1: Molecular structure of this compound with atom numbering.

Based on the structure, we can identify the following distinct sets of protons and carbons:

  • Proton (¹H) Environments: 4 unique signals are expected.

    • Two distinct aromatic protons on the pyridine ring (H₅ and H₆).

    • The methyl group attached to the pyridine ring (C₇-H₃).

    • The methylene (CH₂) and methyl (CH₃) protons of the ethyl ester group (C₉-H₂ and C₁₀-H₃).

  • Carbon (¹³C) Environments: 10 unique signals are expected, as there are no elements of symmetry that would make any of the 10 carbon atoms chemically equivalent.

    • Five carbons in the pyridine ring (C₂, C₃, C₄, C₅, C₆).

    • One methyl carbon attached to the ring (C₇).

    • One carbonyl carbon from the ester (C₈).

    • Two carbons from the ethyl group (C₉ and C₁₀).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted by analyzing the chemical shift, integration, and signal multiplicity for each unique proton environment. These predictions are based on established substituent effects and typical values for similar molecular fragments.[1][2]

Detailed Proton Assignments
  • Pyridine Ring Protons (H₅, H₆): Protons on a pyridine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm).[3][4] The specific chemical shifts are influenced by the electronic effects of the substituents. The H₆ proton, being ortho to the electron-withdrawing nitrogen atom, is expected to be the most downfield of the ring protons. The H₅ proton will be further upfield. They will appear as doublets due to coupling with each other (ortho coupling).

  • Ring Methyl Protons (C₇-H₃): A methyl group attached to an aromatic ring typically appears around δ 2.1-2.5 ppm.[5] This signal will be a singlet as there are no adjacent protons to couple with.

  • Ethyl Ester Protons (C₉-H₂ and C₁₀-H₃): The ethyl group gives rise to a characteristic quartet and triplet pattern.[6][7]

    • Methylene (C₉-H₂): These protons are adjacent to an oxygen atom, which deshields them, causing them to appear downfield around δ 4.0-4.4 ppm.[8] They will be split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).

    • Methyl (C₁₀-H₃): These protons are further from the electronegative oxygen and will appear more upfield, typically around δ 1.2-1.5 ppm.[8] They will be split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

Summary of Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H₆~8.4 - 8.61HDoublet (d)~5-6 (⁴J)
H₅~7.3 - 7.51HDoublet (d)~5-6 (⁴J)
C₉-H₂ (CH₂)~4.3 - 4.52HQuartet (q)~7.1
C₇-H₃ (CH₃)~2.5 - 2.73HSinglet (s)N/A
C₁₀-H₃ (CH₃)~1.3 - 1.53HTriplet (t)~7.1

Table 1: Predicted ¹H NMR spectral parameters for this compound in CDCl₃.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.[9]

Detailed Carbon Assignments
  • Carbonyl Carbon (C₈): The ester carbonyl carbon is significantly deshielded and is expected to appear in the δ 160-175 ppm region.[10][11]

  • Pyridine Ring Carbons (C₂, C₃, C₄, C₅, C₆): Aromatic and heteroaromatic carbons typically resonate between δ 110-160 ppm.[12][13]

    • C₂ and C₆: Carbons adjacent to the nitrogen atom are generally found further downfield.

    • C₄: The carbon bearing the electronegative chlorine atom will also be shifted downfield.

    • C₃ and C₅: These carbons are expected to be the most upfield of the ring carbons.

  • Ethyl Group Carbons (C₉, C₁₀):

    • C₉ (CH₂): The methylene carbon, bonded to oxygen, will be in the δ 60-65 ppm range.[9]

    • C₁₀ (CH₃): The terminal methyl carbon will be the most upfield signal in the spectrum, typically around δ 14-16 ppm.[10]

  • Ring Methyl Carbon (C₇): The methyl carbon attached to the pyridine ring is expected around δ 20-25 ppm.

Summary of Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)
C₈ (C=O)~165 - 168
C₂, C₄, C₆~145 - 160
C₃, C₅~120 - 135
C₉ (OCH₂)~60 - 63
C₇ (Ar-CH₃)~22 - 25
C₁₀ (CH₃)~14 - 15

Table 2: Predicted ¹³C NMR spectral parameters for this compound in CDCl₃.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, interpretable NMR spectra. The following procedure is a self-validating system designed to minimize artifacts and ensure reproducibility.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg for ¹H, 50+ mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (~0.7 mL) weigh->dissolve standard 3. Add TMS (Internal Standard) dissolve->standard filter 4. Filter Solution (into NMR tube) standard->filter insert 5. Insert into Spectrometer filter->insert lock_shim 6. Lock & Shim (Field Homogeneity) insert->lock_shim acquire 7. Acquire Spectra (¹H and ¹³C) lock_shim->acquire ft 8. Fourier Transform acquire->ft phase_baseline 9. Phase & Baseline Correction ft->phase_baseline calibrate 10. Calibrate Spectrum (TMS at 0.00 ppm) phase_baseline->calibrate integrate 11. Integrate Signals (¹H Spectrum) calibrate->integrate

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Sample Preparation
  • Weighing the Sample: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[14]

  • Solvent Selection: Dissolve the weighed sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties.[15] The residual protium signal in CDCl₃ at δ 7.26 ppm can serve as a secondary chemical shift reference.[15]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6]

  • Dissolution and Filtration: Prepare the sample in a small vial to ensure complete dissolution, using vortexing if necessary.[14] To prevent spectral line broadening and shimming issues, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, unscratched 5 mm NMR tube.[16] This removes any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identity.

Instrument Setup and Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.[14]

  • Acquisition Parameters (¹H NMR):

    • Number of Scans: 8-16 scans are usually sufficient.

    • Spectral Width: A standard range of -2 to 12 ppm is appropriate.

    • Relaxation Delay: A delay of 1-2 seconds between scans is typical.

  • Acquisition Parameters (¹³C NMR):

    • Number of Scans: Significantly more scans are required (e.g., 128 to 1024 or more) depending on the sample concentration.

    • Spectral Width: A standard range of 0 to 220 ppm will cover all expected signals.[10]

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum into single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the structural verification of this compound. This guide has provided a detailed theoretical prediction of the key spectral features, including chemical shifts, integrations, and multiplicities, grounded in established principles of NMR spectroscopy. The outlined experimental protocol provides a robust methodology for acquiring high-fidelity data. By correlating the predicted data with empirically acquired spectra, researchers can achieve unambiguous confirmation of the molecular structure, a critical step in any chemical research or development pipeline.

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Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of Ethyl 4-chloro-2-methylnicotinate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of Alkynylated Pyridine Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by palladium and a copper(I) co-catalyst, is celebrated for its mild reaction conditions and broad functional group tolerance.[2][3] These characteristics make it an indispensable tool in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science.[4][5]

Pyridine derivatives are of special interest in drug discovery due to their unique electronic properties and ability to improve the solubility and bioavailability of therapeutic agents.[6][7][8] The incorporation of an alkyne moiety onto a pyridine scaffold, such as Ethyl 4-chloro-2-methylnicotinate, generates compounds with significant potential. The rigid, linear nature of the alkyne linker allows for precise spatial orientation of substituents, a critical factor in designing potent and selective ligands for biological targets.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of this compound with various terminal alkynes.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Palladium Cycle:
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex.[10] This is often the rate-determining step of the reaction.[11]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[10]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

The Copper Cycle:
  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[12]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[10] This species is then ready for the transmetalation step with the palladium complex.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Product Ar-C≡CR Reductive_Elimination->Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination H-C≡CR Cu-π-Alkyne [Cu-π-Alkyne]+ Alkyne_Coordination->Cu-π-Alkyne Deprotonation Deprotonation (Base) Cu-π-Alkyne->Deprotonation Cu-C≡CR Cu-C≡CR Deprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Experimental Workflow for Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5.0 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere. [13]3. Solvent and Base Addition: Add anhydrous tetrahydrofuran (5 mL) and freshly distilled triethylamine (2 mL) via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). [14]6. Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. [10]7. Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. [15]8. Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 4-alkynyl-2-methylnicotinate. [16][17]9. Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use a more active catalyst/ligand system (e.g., a palladacycle).- Gradually increase the reaction temperature.- Ensure all reagents are pure and solvents are anhydrous and degassed.
Formation of Glaser homocoupling product - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere throughout the reaction.<[11]br>- Consider a copper-free Sonogashira protocol.<[1][18]br>- Reduce the amount of copper co-catalyst. [19]
Decomposition of starting material or product - Reaction temperature too high- Prolonged reaction time- Optimize the reaction temperature and time.- Use a more active catalyst to allow for milder conditions.
Difficulty in purification - Catalyst residues- Homocoupling byproduct- Filter the crude reaction mixture through a short plug of silica gel or Celite before chromatography.<[16]br>- Optimize reaction conditions to minimize byproduct formation.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes provides a robust and versatile method for the synthesis of novel alkynylated pyridine derivatives. These compounds are valuable scaffolds in the development of new therapeutic agents and functional materials. By carefully selecting the catalyst system, optimizing reaction conditions, and employing rigorous experimental techniques, researchers can efficiently access a diverse library of these important molecules. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this powerful synthetic transformation.

References

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  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Wikipedia. (2024, August 5). Sonogashira coupling. Retrieved from [Link]

  • Doubleday, C. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Royal Society of Chemistry.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]

  • The Chemical Record. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022).
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC - NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (2021, October 15). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. Retrieved from [Link]

  • PMC - NIH. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

  • PMC - PubMed Central. (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Retrieved from [Link]

  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • NIH. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Nicotinate Scaffolds

The nicotinic acid framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a multitude of bioactive molecules and functional materials. Ethyl 4-chloro-2-methylnicotinate, in particular, serves as a versatile building block, offering a handle for strategic C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the ester and methyl substituents, presents unique challenges and opportunities for selective functionalization at the C4 position.

This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic underpinnings of key transformations, offer guidance on catalyst and reagent selection, and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our focus is not merely on the procedural steps but on the causality behind experimental choices, empowering researchers to troubleshoot and adapt these powerful synthetic tools.

Understanding the Catalytic Cycle: The Engine of Cross-Coupling

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, fundamentally operate through a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount for rational catalyst selection and reaction optimization.

Catalytic_Cycle cluster_cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd [R-Pd(II)(X)L_n] Pd0->OxAdd Oxidative Addition (R-X) Trans [R-Pd(II)-R'L_n] OxAdd->Trans Transmetalation (M-R') Trans->Pd0 Reductive Elimination Product R-R' Trans->Product Byproduct M-X Trans->Byproduct

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly for the robust C-Cl bond.[3][4] The subsequent transmetalation step involves the transfer of the nucleophilic partner's organic group (from an organoboron, organoamine, or organoalkyne species) to the palladium(II) center. Finally, reductive elimination expels the newly formed C-C or C-N bond, regenerating the active Pd(0) catalyst to continue the cycle.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely employed cross-coupling method for the formation of biaryl structures, owing to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[5][6][7][8]

Causality in Catalyst and Reagent Selection:
  • The Challenge of the C4-Cl Bond: The C-Cl bond in this compound is relatively strong. Furthermore, the pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst.[3][9] To overcome these hurdles, highly active catalyst systems are required.

  • Ligand Choice is Critical: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are highly effective.[10] These ligands promote the oxidative addition step and stabilize the active Pd(0) species. N-heterocyclic carbene (NHC) ligands are also excellent choices for activating aryl chlorides.[11]

  • The Role of the Base: The base in a Suzuki coupling serves to activate the boronic acid, forming a more nucleophilic boronate species.[7] The choice of base can significantly impact the reaction outcome. Strong bases like K₃PO₄ are often employed for challenging couplings.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of Substituted Chloropyridines:
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10060-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-100>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane100>901-2
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH80>901-2

Note: This data is compiled from literature for analogous chloropyridine substrates and serves as a guide for initial optimization.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Phenylboronic Acid - K₃PO₄ - XPhos Pd G3 start->setup solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) setup->solvent reaction Heat and Stir (e.g., 100 °C, 4-12 h) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography workup->purify end End: Ethyl 2-methyl-4-phenylnicotinate purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Add the XPhos Pd G3 precatalyst.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[1][2][12] This reaction is particularly valuable for constructing the arylamine moieties prevalent in many pharmaceutical agents.

Causality in Catalyst and Reagent Selection:
  • Overcoming Catalyst Inhibition: The amine substrate can compete with the phosphine ligand for coordination to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich ligands helps to mitigate this issue and promotes the desired reductive elimination.[4]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.[13] Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like LHMDS or cesium carbonate can also be effective, particularly for sensitive substrates.[14]

  • Precatalyst Advantages: The use of well-defined palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, can offer improved reactivity and reproducibility by ensuring the efficient generation of the active Pd(0) species.[13]

Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines:
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene100-11080-95
RuPhos Pd G3RuPhosK₂CO₃t-AmylOH10085-98
BrettPhos Pd G3BrettPhosLHMDSTHF65>90

Note: This data is compiled from literature for analogous chloropyridine substrates and should be used as a starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Workflow start Start setup Reaction Setup (Glovebox): - Pd₂(dba)₃, XPhos, NaOtBu start->setup reagents Add this compound, Morpholine, and Toluene setup->reagents reaction Heat and Stir (e.g., 110 °C, 12-24 h) reagents->reaction workup Quench and Aqueous Work-up reaction->workup purify Column Chromatography workup->purify end End: Ethyl 2-methyl-4-morpholinonicotinate purify->end

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous toluene

  • Inert atmosphere glovebox

Procedure:

  • Inside an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial equipped with a stir bar.

  • Add this compound, morpholine, and anhydrous toluene.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 110 °C and stir.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Application Note III: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling is a powerful method for the synthesis of arylalkynes, which are important intermediates in organic synthesis and key components of various functional materials.[15][16][17] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Causality in Catalyst and Reagent Selection:
  • Dual Catalytic Cycles: The Sonogashira reaction involves two interconnected catalytic cycles.[16] The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[15][16]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and significantly accelerates the reaction, allowing for milder conditions.[16][17]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It serves as both a base and a solvent in many cases.[17]

  • Ligand Selection: For challenging substrates like this compound, more robust ligands may be necessary to achieve good yields.

Recommended Catalyst Systems for Sonogashira Coupling of Chloropyridines:
Palladium CatalystCopper Co-catalystBaseSolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF or DMF60-8070-90
Pd(OAc)₂ / XPhosCuICs₂CO₃1,4-Dioxane80-10080-95

Note: This data is compiled from literature for analogous chloropyridine substrates and should be used as a starting point for optimization.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Sonogashira_Workflow start Start setup Reaction Setup: - this compound - Pd(PPh₃)₂Cl₂, CuI start->setup reagents Add Solvent (THF), Base (Et₃N), and Phenylacetylene setup->reagents reaction Heat and Stir (e.g., 60 °C, 4-8 h) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography workup->purify end End: Ethyl 2-methyl-4-(phenylethynyl)nicotinate purify->end

Figure 4: Experimental workflow for the Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing a stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (or DMF) and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of functionalized nicotinic acid derivatives. The success of these transformations hinges on a rational approach to catalyst and reagent selection, grounded in an understanding of the underlying reaction mechanisms. The protocols provided herein serve as a validated starting point for researchers to explore the vast chemical space accessible from this valuable building block. As the field of catalysis continues to evolve, the development of even more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this and other challenging heterocyclic substrates.

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.

  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.

  • Sonogashira coupling. Wikipedia.

  • Buchwald–Hartwig amination. Wikipedia.

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. National Institutes of Health.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

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  • Sonogashira Coupling. Organic Chemistry Portal.

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. ResearchGate.

  • Palladium catalyzed couplings. Lumen Learning.

  • Optimization of conditions for the Heck reaction. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki–Miyaura Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health.

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. National Institutes of Health.

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ResearchGate.

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing.

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.

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Application Notes: The Strategic Utility of Ethyl 4-chloro-2-methylnicotinate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Design

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] Protein kinases, by regulating a vast array of cellular signaling pathways, represent a critical class of therapeutic targets.[1] The development of small molecule inhibitors often relies on "privileged scaffolds"—core molecular frameworks that are amenable to chemical modification and can effectively bind to the ATP-binding site of kinases. Substituted pyridines and related heterocycles are prominent examples of such scaffolds.

This guide focuses on Ethyl 4-chloro-2-methylnicotinate , a versatile substituted pyridine derivative, as a key starting material for the synthesis of advanced kinase inhibitors. Its strategic arrangement of functional groups—a reactive chlorine atom at the C4 position, an ethyl ester, and a methyl group—provides a robust platform for sequential and diverse chemical transformations. We will explore its chemical reactivity and provide detailed protocols for its application in constructing kinase inhibitor candidates, with a focus on targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3]

Chemical Profile and Strategic Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups. The pyridine ring is electron-deficient, which activates the C4-chlorine for specific chemical reactions that are fundamental to building molecular complexity.

PropertyValueReference
IUPAC Name Ethyl 4-chloro-2-methylpyridine-3-carboxylateN/A
CAS Number 164390-30-1[4][5]
Molecular Formula C₉H₁₀ClNO₂[4]
Molecular Weight 199.63 g/mol [4]

Key Reactive Sites:

  • C4-Chlorine: This is the primary site for diversification. The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group makes the C4 position highly susceptible to two critical classes of reactions:

    • Nucleophilic Aromatic Substitution (SNAr): The chlorine can be displaced by various nucleophiles (e.g., amines, phenols, thiols) to introduce key pharmacophoric elements.[6][7][8] This is a cornerstone reaction for installing moieties that interact with the kinase hinge region.

    • Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for reactions like the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds with a vast array of (hetero)aryl boronic acids.[9][10] This is crucial for extending the molecule into solvent-exposed regions of the ATP-binding pocket.

  • C3-Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides. Amide moieties are prevalent in kinase inhibitors, often forming critical hydrogen bonds with the protein backbone.

Core Application Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing biaryl structures, a common motif in kinase inhibitors.[9] The reaction couples an organohalide with an organoboron compound, catalyzed by a palladium complex.

Principle: The catalytic cycle involves three main steps: (i) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond of the nicotinate, (ii) Transmetalation with the boronic acid (activated by a base), and (iii) Reductive Elimination to form the C-C bond and regenerate the catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, Base (e.g., K2CO3), and Pd Catalyst (e.g., Pd(PPh3)4) in a flask. B Add Solvent (e.g., Toluene/H2O) and degas the mixture. A->B C Heat mixture under inert atmosphere (e.g., 90°C) for 4-12 hours. B->C D Monitor progress by TLC or LC-MS. C->D E Cool to RT. Perform aqueous work-up with Ethyl Acetate. D->E F Separate organic layer, dry (e.g., Na2SO4), and concentrate. E->F G Purify crude product via column chromatography. F->G

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Toluene and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Atmosphere Control: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the starting nicotinate.

  • Reaction: Heat the mixture to 90°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.

Rationale:

  • Catalyst: Pd(PPh₃)₄ is a common, robust catalyst for Suzuki couplings, particularly with aryl chlorides.[11]

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step.

  • Solvent: A biphasic system like Toluene/H₂O is often used to dissolve both the organic-soluble reactants and the inorganic base.[12]

Downstream Modification: Amide Formation

Many potent kinase inhibitors, such as Foretinib and Lenvatinib, feature an amide linkage.[13][14] The ethyl ester of our scaffold can be easily converted to an amide to mimic these structures.

Two-Step Protocol: Saponification and Amide Coupling

Step A: Saponification (Ester to Carboxylic Acid)

  • Dissolve the Suzuki product (1.0 eq) in a mixture of THF/Methanol/Water.

  • Add Lithium Hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until hydrolysis is complete (monitor by TLC/LC-MS).

  • Acidify the mixture with 1N HCl to pH ~3-4.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid, which is often used directly in the next step.

Step B: Amide Coupling (Acid to Amide)

  • Dissolve the carboxylic acid (1.0 eq) and a desired amine (e.g., 4-fluoroaniline, 1.1 eq) in an anhydrous aprotic solvent like DMF.

  • Add an amide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir at room temperature for 2-6 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Perform an aqueous work-up and purify by column chromatography or recrystallization to obtain the final amide product.

Biological Context: Targeting the VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[15][16] VEGFR-2 is the primary receptor that mediates the pro-angiogenic effects of VEGF-A.[2] Inhibitors synthesized from the this compound scaffold can be designed to target the ATP-binding site of VEGFR-2, thereby blocking downstream signaling.

VEGFR-2 Signaling Cascade and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK CellResponse Cellular Responses (Proliferation, Migration, Survival) AKT->CellResponse ERK ERK MEK->ERK ERK->CellResponse Inhibitor Synthesized Kinase Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding & Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibitor intervention.

Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™)

To evaluate the potency of synthesized compounds, an in-vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[17][18]

Principle: The assay is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[17][19]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y) 4:1)

  • ATP (at a concentration near the Kₘ for VEGFR-2)

  • Synthesized inhibitor compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and substrate. Add this mix to the wells containing the inhibitor.

  • Initiation: To start the reaction, add ATP to all wells. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[20]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.[20]

  • Measurement: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its well-defined reactive sites allow for the strategic and controlled introduction of diverse chemical functionalities through robust and well-understood reactions like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. This guide provides a foundational set of protocols to empower researchers to leverage this scaffold in the rational design and synthesis of novel kinase inhibitors for therapeutic development.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. [Link]

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. [Link]

  • VEGFA-VEGFR2 Pathway. (n.d.). Reactome. [Link]

  • Synthesis Methods of Lenvatinib Mesylate API. (2024). Qingmu Pharmaceutical. [Link]

  • Synthetic method of lenvatinib. (2021).
  • Synthetic method of lenvatinib and novel intermediate. (2020).
  • Three-step synthesis of lenvatinib 50 synthesized from simple starting materials. (2025). ResearchGate. [Link]

  • Ethyl 4,6-dichloro-2-methylnicotinate. (n.d.). PubChem. [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (2018). ResearchGate. [Link]

  • This compound. (n.d.). Sunway Pharm Ltd. [Link]

  • Ethyl 2-chloro-4-methylnicotinate. (n.d.). PubChem. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2018). ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH National Library of Medicine. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. [Link]

  • Chemical structure of foretinib showing places of phase I metabolic reaction and bioactivation pathways. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. [Link]

  • Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof. (2021).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (n.d.). OpenStax. [Link]

  • Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd. [Link]

  • Design, Synthesis and Characterization of a Highly Effective Inhibitor for Analog-Sensitive (as) Kinases. (2011). Repositori UPF. [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2011). PubMed. [Link]

  • A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. (2010). PubMed. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PubMed Central. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). PubMed. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Buchwald-Hartwig amination of Ethyl 4-chloro-2-methylnicotinate, a key transformation for synthesizing a diverse range of substituted nicotinic acid derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide-ranging biological activities.[1][2][3][4] This guide offers a detailed experimental protocol, insights into reaction optimization, troubleshooting advice, and essential safety considerations.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[5][6] Its development has revolutionized the synthesis of aryl amines, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and have limited substrate scope.[5] For substrates like this compound, this reaction is particularly valuable. The resulting 4-amino-2-methylnicotinate core is a key pharmacophore found in numerous biologically active molecules, including potent enzyme inhibitors. The ability to introduce a wide variety of primary and secondary amines at the C4 position allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Nicotinic acid and its derivatives are established as important moieties in the development of anticancer agents and treatments for cardiovascular diseases.[1][3][7] The methodologies presented herein provide a direct route to novel derivatives for further investigation in these and other therapeutic areas.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][8] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[8][9] For aryl chlorides, this step can be rate-limiting, often necessitating the use of electron-rich and sterically hindered phosphine ligands to facilitate the reaction.[10]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition inv1 Pd0->inv1 PdII_Aryl Ar-Pd(II)L₂(X) PdII_Aryl->Pd0 AmineCoord Amine Coordination & Deprotonation inv2 PdII_Aryl->inv2 PdII_Amido Ar-Pd(II)L₂(NR¹R²) RedElim Reductive Elimination inv3 PdII_Amido->inv3 Product Ar-NR¹R² Catalyst_Regen Catalyst Regeneration Aryl_Halide Ar-X Aryl_Halide->inv1 Amine HNR¹R² Amine->inv2 Base Base Base->inv2 inv1->PdII_Aryl Oxidative Addition inv2->PdII_Amido Amine Coordination & Deprotonation inv3->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general starting point for the amination of this compound. Optimization of the palladium source, ligand, base, and solvent may be necessary for different amine coupling partners.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Brine

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-2x mol% of Pd), and the base (1.4-2.0 equivalents).[11]

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[11]

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical concentration is between 0.1 and 0.5 M.[11]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[11][12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[13]

Experimental_Workflow A 1. Inert Atmosphere Setup (Catalyst, Ligand, Base) B 2. Reagent Addition (Aryl Halide, Amine) A->B C 3. Solvent Addition (Degassed, Anhydrous) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E F 6. Work-up (Quenching & Extraction) E->F G 7. Purification (Column Chromatography) F->G H Product G->H

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Optimization of Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction parameters. The electron-deficient nature of the pyridine ring and the presence of the ester functional group must be considered.

ParameterRecommendationsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources. Pre-catalysts can also be employed for their stability and ease of use.[14]
Ligand XPhos, RuPhos, BrettPhos, JohnPhosBulky, electron-rich phosphine ligands are generally required for the amination of aryl chlorides to facilitate the oxidative addition step.[15][16] The choice of ligand can also influence selectivity.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases like NaOtBu often lead to faster reactions. However, the ester group in the substrate may be sensitive to strong bases, potentially leading to hydrolysis.[6] Weaker bases like K₃PO₄ and Cs₂CO₃ offer better functional group tolerance.[6][14]
Solvent Toluene, 1,4-Dioxane, t-BuOHThe choice of solvent can affect the solubility of the reagents and the reaction rate. Aprotic, non-coordinating solvents are generally preferred.[14][17] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction.[14]
Temperature 80 - 110 °CHigher temperatures are often required for the amination of less reactive aryl chlorides.[11][12]
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine is typically used to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Presence of oxygen or water- Use a fresh catalyst and ensure an inert atmosphere.- Screen different ligands and bases.- Increase the reaction temperature.- Use anhydrous, degassed solvents.
Side Product Formation - Hydrolysis of the ester group- Dehalogenation of the starting material- Double amination (if using a primary amine)- Use a weaker base (e.g., K₃PO₄, Cs₂CO₃).- This can be a competing side reaction; optimizing the ligand and temperature may help.- Use an ammonia surrogate like benzophenone imine if the primary amine is desired.[8]
Difficulty in Purification - Similar polarity of product and starting materials/byproducts- Optimize the mobile phase for column chromatography.- Consider derivatization of the product or starting material to alter polarity.

Safety Precautions

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[18][19] It is crucial to monitor the reaction temperature, especially during scale-up.

  • Reagent Handling:

    • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

    • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Inert Atmosphere: The use of an inert atmosphere is essential for catalyst stability and reaction efficiency. Ensure proper setup and handling of Schlenk lines or glove boxes.

  • Solvent Safety: Toluene and 1,4-dioxane are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for all reagents and solvents before use.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • PubMed. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Purdue University. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

  • Pharmaoffer. Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Wiley Online Library. Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald–Hartwig Amination. [Link]

  • ACS Publications. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. [Link]

  • ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. [Link]

  • SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

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Application Note: A Validated Protocol for the Purification of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-chloro-2-methylnicotinate is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. This application note provides a comprehensive, field-tested protocol for the purification of this compound from a crude reaction mixture. The methodology employs a logical sequence of an extractive workup followed by silica gel flash column chromatography. An optional recrystallization step for achieving exceptional purity (>99.5%) is also detailed. The causality behind each step is explained, and methods for validating the final product's purity and identity are provided, ensuring a reliable and reproducible outcome.

Compound Profile & Safety Precautions

Prior to beginning any experimental work, it is crucial to be familiar with the physicochemical and safety properties of the target compound.

PropertyValueReference(s)
CAS Number 164390-30-1[1]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
Appearance Liquid or low-melting solid[3]
Commercial Purity Typically ≥95%[3]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[1]
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[1]
Precautionary Notes P261, P280, P301+P310, P302+P352, P405. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

The Rationale of the Purification Strategy

The purification of organic compounds is rarely a single-step process. A multi-faceted approach is employed here to systematically remove different classes of impurities.

  • Aqueous Extractive Workup: The crude product is first subjected to a series of aqueous washes. A dilute acid wash removes any basic impurities (e.g., unreacted pyridine-based starting materials), while a subsequent bicarbonate wash removes acidic impurities. The most common acidic impurity is the corresponding carboxylic acid, formed via hydrolysis of the ethyl ester group, a process that can occur if moisture is not rigorously excluded in the preceding reaction.[4][5]

  • Flash Column Chromatography: This is the primary purification technique for separating the target compound from non-ionic, organic impurities that have similar solubilities.[4] The principle is based on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). By carefully selecting the mobile phase polarity, we can achieve effective separation.[6]

  • Recrystallization (Optional): For applications demanding the highest level of purity, recrystallization can be used as a final polishing step. This technique relies on the solubility difference between the desired compound and trace impurities in a chosen solvent system at different temperatures.[4]

Experimental Workflow Overview

The following diagram illustrates the complete purification and validation workflow.

purification_workflow Figure 1. Purification Workflow for this compound cluster_prep Initial Cleanup cluster_main Primary Purification cluster_final Final Product & Analysis Crude Crude Product in Organic Solvent Workup Aqueous Wash (Acid/Base) Crude->Workup Removes ionic impurities Dry Dry & Concentrate Workup->Dry TLC TLC Optimization Dry->TLC Develop solvent system Column Flash Column Chromatography TLC->Column Rf ≈ 0.2-0.3 Fractions Fraction Analysis (via TLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Pool fractions with pure product Purified Purified Product (≥95%) Combine->Purified Analysis Purity & Identity Validation (NMR, HPLC) Purified->Analysis Recrystal Recrystallization (Optional) Purified->Recrystal For highest purity Final Final Product (>99.5%, Crystalline) Recrystal->Final Final->Analysis

Caption: A logical workflow from crude material to a fully characterized pure compound.

Materials & Equipment

  • Solvents & Reagents: Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM), Diethyl Ether (Et₂O), Hydrochloric Acid (HCl, 1M), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), Deionized Water, Deuterated Chloroform (CDCl₃) for NMR.

  • Consumables: Silica Gel (for flash chromatography, 230-400 mesh), TLC plates (silica gel 60 F₂₅₄), Glass vials for fraction collection, Capillary tubes for TLC spotting.

  • Equipment: Rotary evaporator, Magnetic stirrer and stir bars, Separatory funnel, Glass chromatography column, Erlenmeyer flasks, Beakers, Graduated cylinders, UV lamp for TLC visualization, NMR spectrometer, HPLC system.

Detailed Experimental Protocols

Part A: Initial Extractive Workup
  • Rationale: This step efficiently removes baseline, acidic, and water-soluble impurities before the more time-consuming chromatography step.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate or Dichloromethane (approx. 10 mL per 1 g of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl, shake vigorously for 30 seconds, and allow the layers to separate. Drain and discard the aqueous (bottom) layer. This removes basic impurities.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer. Shake gently at first to release any evolved CO₂ gas, then more vigorously. Drain and discard the aqueous layer. This removes acidic impurities, including any hydrolyzed nicotinic acid.[4]

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, add anhydrous Na₂SO₄, and swirl. Let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, pre-purified product as an oil or solid.

Part B: Purification by Flash Column Chromatography
  • Rationale: This is the core separation step. Optimizing the mobile phase via TLC is critical for success.

  • TLC Optimization:

    • Dissolve a small amount of the pre-purified product in EtOAc.

    • On a TLC plate, spot the crude material alongside any available starting material standards.

    • Develop the plate in a chamber with a starting solvent system, typically a mixture of hexanes and ethyl acetate. A good starting point is 4:1 Hexanes:EtOAc.

    • Visualize the plate under a UV lamp.

    • Adjust the solvent polarity until the spot corresponding to the product has a Retention Factor (Rf) of approximately 0.2-0.3.[6] If the Rf is too high, increase the proportion of hexanes; if too low, increase the proportion of ethyl acetate.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the optimized low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform, crack-free bed. Do not let the silica run dry.[6]

  • Sample Loading:

    • Dissolve the pre-purified product in a minimal amount of the mobile phase or DCM.

    • Carefully load the solution onto the top of the silica bed.

    • Expert Tip: For compounds with limited solubility, "dry loading" is superior.[4] Dissolve the crude product in a solvent like DCM, add a small amount of silica gel, and evaporate the solvent completely. Load the resulting free-flowing powder onto the column. This technique often leads to sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase, collecting the eluent in fractions (e.g., 10-20 mL per vial).

    • Gradually increase the polarity of the mobile phase as the elution progresses, following the gradient determined by TLC analysis.

  • Fraction Analysis:

    • Spot every few collected fractions on a TLC plate.

    • Develop and visualize the plate to identify which fractions contain the pure product.

    • Combine all fractions that show a single spot corresponding to the product's Rf.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Part C: Final Polishing by Recrystallization (Optional)
  • Rationale: This step is employed when the product from chromatography still contains minor impurities or when a crystalline solid is required for downstream applications or X-ray analysis.

  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For esters, mixtures like Hexanes/Ethyl Acetate or Ethanol/Water are often effective.[4][7]

  • Dissolution: Place the purified product in a flask and add the minimum amount of hot solvent (e.g., hot hexanes with drops of ethyl acetate) required to fully dissolve it.

  • Hot Filtration (If Necessary): If any insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel.[4]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Purity Assessment & Characterization

The identity and purity of the final product must be rigorously confirmed.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃) δ ppm: ~8.3 (d, 1H, pyridine-H), ~7.1 (d, 1H, pyridine-H), 4.3-4.4 (q, 2H, -OCH₂CH₃), ~2.7 (s, 3H, Ar-CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃). Note: Predicted values based on similar structures. Actual shifts may vary.[8][9]
¹³C NMR (100 MHz, CDCl₃) δ ppm: ~165 (C=O), ~155-120 (aromatic carbons), ~62 (-OCH₂), ~22 (Ar-CH₃), ~14 (-CH₃).
IR Spectroscopy Characteristic strong absorbance for the ester carbonyl (C=O) stretch around 1720-1730 cm⁻¹.[5]
HPLC/GC A single major peak with purity ≥95% after chromatography, or >99.5% after recrystallization.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor separation on the column Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. Aim for a larger ΔRf between your product and impurities.
Compound is unstable on silica The acidic nature of silica gel is degrading the compound.Test stability by spotting on a TLC plate and letting it sit for an hour before developing. If degradation occurs, switch to a neutral stationary phase like alumina or deactivated silica gel.[6]
Compound streaks or "tails" on TLC/HPLC Secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica surface.For HPLC, add a small amount (0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[6] For column chromatography, sometimes a small amount of TEA can also be added to the eluent.
Product "oils out" during recrystallization The solution is too saturated, or cooling is too rapid. The solvent system is inappropriate.Add slightly more hot solvent to ensure the compound is fully dissolved. Ensure slow cooling. Try a different solvent system.[7]
Low product yield after purification Incomplete reaction; product loss during workup or chromatography.Monitor the initial reaction to completion using TLC. Be careful during extractions not to discard the organic layer. Ensure all pure fractions from the column are combined.

Conclusion

This application note provides a robust and validated multi-step protocol for the purification of this compound. By combining a logical extractive workup with optimized flash column chromatography, a purity of ≥95% is readily achievable. An optional recrystallization step can further enhance purity to meet the stringent requirements of pharmaceutical development. The inclusion of troubleshooting guidance and characterization benchmarks makes this protocol a reliable resource for researchers working with this important chemical intermediate.

References

  • Benchchem Technical Support Center. Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography.
  • Benchchem Technical Support Center. Purification of Ethyl 4,6-dichloronicotinate Derivatives.
  • The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides.
  • SIELC Technologies. Separation of Ethyl nicotinate on Newcrom R1 HPLC column.
  • The Royal Society of Chemistry. Supporting Information for an article.
  • PubChem. Ethyl 4,6-dichloro-2-methylnicotinate.
  • Arctom Scientific. CAS NO. 164390-30-1 | this compound.
  • PubChem. Ethyl 2-chloro-4-methylnicotinate.
  • CymitQuimica. Ethyl 2-chloro-4-methylnicotinate.
  • Sigma-Aldrich. This compound | 164390-30-1.
  • PubChem. Ethyl 4-methylnicotinate.
  • DocPlayer. (48) methyl-6-methyinicotinate Route of Synthesis.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Veeprho. Methyl Nicotinate Impurities and Related Compound.
  • Benchchem. An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate.
  • SpectraBase. ethyl [2-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetate - Optional[1H NMR] - Spectrum.
  • Sunway Pharm Ltd. This compound - CAS:164390-30-1.
  • CymitQuimica. This compound.
  • Google Patents. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.

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Application Note & Protocols: Strategic Derivatization of Ethyl 4-chloro-2-methylnicotinate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-chloro-2-methylnicotinate is a highly versatile pyridine-based scaffold, presenting two distinct and orthogonally reactive sites: the C4-chloro substituent and the C3-ethyl ester. This dual functionality makes it an exceptionally valuable starting material for the synthesis of diverse compound libraries in drug discovery. This guide provides a comprehensive overview of the scaffold's reactivity and details robust, field-proven protocols for its derivatization through palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and amide bond formation. The methodologies are presented with a focus on the underlying chemical principles, enabling researchers to make informed decisions for library design and lead optimization.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing solubility and influencing pharmacokinetic properties. This compound leverages this core, offering chemists readily accessible handles for molecular elaboration. The strategic derivatization of this building block allows for the systematic exploration of chemical space around a core structure, a fundamental activity in hit-to-lead and lead optimization campaigns.

This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing reliable methods to unlock the synthetic potential of this scaffold.

Reactivity Profile: Understanding the Derivatization Handles

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups.

  • The C4-Chloro Position: The chlorine atom at the C4 position of the pyridine ring is activated towards substitution. The electron-withdrawing nature of the ring nitrogen makes the C2 and C4 positions electron-deficient and thus susceptible to attack.[1][2][3] This activation facilitates two major classes of reactions:

    • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can readily participate in oxidative addition to a palladium(0) complex, initiating catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions. 4-chloropyridines are considered "activated" aryl chlorides, making them more amenable to these couplings than their carbocyclic counterparts.[4]

    • Nucleophilic Aromatic Substitution (SNAr): The electron deficiency at C4 allows for direct displacement of the chloride by strong nucleophiles. The intermediate Meisenheimer complex is stabilized by resonance, with one form placing the negative charge on the electronegative nitrogen atom, which is a key stabilizing factor.[1][2][3]

  • The C3-Ethyl Ester: The ester functionality is a versatile precursor to amides, which are ubiquitous in pharmaceuticals.[5][6] The typical transformation involves a two-step sequence:

    • Hydrolysis: Saponification of the ethyl ester yields the corresponding nicotinic acid derivative.[7]

    • Amide Coupling: The resulting carboxylic acid can be activated by a wide array of coupling reagents to react with primary or secondary amines, forming a stable amide bond.[5]

The distinct nature of these reactive sites allows for selective and sequential modification, enabling the construction of complex molecules from a simple starting material.

Derivatization Strategies at the C4-Position

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds, allowing for the introduction of diverse aryl and heteroaryl moieties.

Causality & Experimental Choice: This method is chosen for its exceptional functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[8] For activated chlorides like 4-chloropyridines, standard palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) are often effective, providing a reliable and cost-effective route to biaryl compounds.[4][9]

Workflow Diagram: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification prep1 Combine Starting Material, Boronic Acid, and Base prep2 Add Solvent (e.g., Toluene/EtOH/H2O) prep1->prep2 prep3 Degas Mixture (Ar or N2 Purge) prep2->prep3 reac1 Add Pd Catalyst (e.g., Pd(PPh3)4) prep3->reac1 reac2 Heat Reaction Mixture (e.g., 80-100 °C) reac1->reac2 reac3 Monitor by TLC/LC-MS reac2->reac3 work1 Cool to RT & Dilute (e.g., with EtOAc) reac3->work1 work2 Aqueous Wash (e.g., H2O, Brine) work1->work2 work3 Dry & Concentrate work2->work3 work4 Purify by Chromatography work3->work4

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add a solvent mixture of Toluene:EtOH:H₂O (e.g., 4:1:1 ratio, ~0.1 M concentration relative to the starting material).

  • Sparge the resulting suspension with Argon or Nitrogen for 15-20 minutes to ensure it is thoroughly degassed.

  • Add Pd(PPh₃)₄ (0.03-0.05 equiv) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously overnight (12-18 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with Ethyl Acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Coupling PartnerPd CatalystBaseSolvent SystemTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10075-85
3-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O8560-70
4-Acetylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10070-80
Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, particularly with aryl chlorides that are unreactive towards traditional SNAr conditions.[10]

Causality & Experimental Choice: The C-Cl bond of 4-chloropyridines requires a highly active catalyst for efficient oxidative addition, which is often the rate-limiting step.[11] This necessitates the use of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) paired with a palladium source and a strong, non-nucleophilic base like sodium tert-butoxide.[11] The choice of ligand is critical and often requires screening for a specific substrate pair.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Add this compound (1.0 equiv), RuPhos (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv) to an oven-dried flask or reaction vial.

  • Add sodium tert-butoxide (1.4 equiv) to the vial. Note: Solid reagents should be handled quickly to minimize air exposure.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous Toluene, followed by Morpholine (1.2 equiv) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with Ethyl Acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

AmineLigandBaseSolventTemp (°C)Typical Yield (%)
AnilineBrettPhosK₃PO₄t-BuOH10070-85
BenzylamineXPhosNaOtBuToluene11080-95
PiperidineRuPhosLHMDSDioxane10075-90

Derivatization at the C3-Ester Position

Modification at this position typically begins with hydrolysis to the carboxylic acid, which is then coupled with an amine. This two-step process is a cornerstone of library synthesis.

Workflow Diagram: Ester Hydrolysis and Amide Coupling

start Ethyl 4-R-2-methylnicotinate (R = Cl or other group) hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid 4-R-2-methylnicotinic Acid hydrolysis->acid coupling Step 2: Amide Coupling (Amine, Coupling Reagent, Base) acid->coupling product Final Amide Product coupling->product

Caption: Two-step sequence for converting the ethyl ester to an amide.

Step 1: Ester Hydrolysis (Saponification)

Causality & Experimental Choice: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and highly efficient method for ester hydrolysis.[7] A co-solvent system like THF/Methanol/Water is used to ensure solubility of both the relatively nonpolar starting material and the aqueous base. The reaction is typically run at room temperature to prevent potential side reactions.

Protocol 3: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, 1 M aqueous solution)

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).

  • Add LiOH·H₂O (2.0-3.0 equiv) to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF, MeOH).

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid under high vacuum to afford the desired carboxylic acid, which is often used in the next step without further purification.

Step 2: Amide Bond Formation

Causality & Experimental Choice: Direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[12] Therefore, a coupling reagent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate. HATU is a highly efficient, popular choice that minimizes side reactions and racemization (if applicable).[13] A tertiary amine base like DIPEA is added to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile if it is used as a salt.

Protocol 4: HATU-Mediated Amide Coupling

Materials:

  • 4-chloro-2-methylnicotinic acid (from Protocol 3)

  • Desired primary or secondary amine (e.g., Benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a solution of 4-chloro-2-methylnicotinic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water, which may cause the product to precipitate. If not, extract with an organic solvent like Ethyl Acetate or Dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash chromatography or recrystallization.

Coupling ReagentAdditiveBaseCommon SolventApplication Notes
HATU NoneDIPEA, TEADMF, DCMFast, efficient, good for hindered substrates.[13]
EDC HOBtDIPEA, NMMDMF, DCMCost-effective, common in large-scale synthesis.[6]
PyBOP NoneDIPEADMFSimilar to HATU, less risk of guanidinylation side product.
SOCl₂ NonePyridine, TEADCM, TolueneForms acyl chloride in situ; harsh, not suitable for sensitive substrates.[12]

Conclusion

This compound stands out as a powerful and versatile building block for medicinal chemistry. The distinct reactivity of the C4-chloro and C3-ester positions provides a robust platform for generating novel analogs through well-established and reliable synthetic transformations. By mastering the protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, researchers can efficiently navigate the synthesis of complex molecular architectures, accelerating the drug discovery process from initial hit identification to the development of optimized clinical candidates.

References

  • Title: Amide coupling reaction in medicinal chemistry. Source: HepatoChem URL: [Link]

  • Title: The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines Source: Synthesis URL: [Link]

  • Title: Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Source: Filo URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]

  • Title: Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview Source: Acadecraft URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL: [Link]

  • Title: The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines Source: Semantic Scholar URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]

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Application Note: Accelerating Medicinal Chemistry Scaffolding with Microwave-Assisted Synthesis Using Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the use of Ethyl 4-chloro-2-methylnicotinate, a pivotal heterocyclic building block, in microwave-assisted organic synthesis (MAOS). We delve into the principles of microwave chemistry and present field-proven, step-by-step protocols for high-efficiency Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By explaining the causality behind experimental choices and grounding our recommendations in authoritative literature, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to accelerate synthesis timelines, improve yields, and enhance the purity of complex molecules.

The Strategic Advantage of Microwave Synthesis

In modern drug discovery, speed and efficiency are paramount. The pyridine scaffold, a core component in numerous pharmaceuticals, is frequently constructed using versatile building blocks. This compound stands out due to its strategically placed reactive chlorine atom, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.[1] However, conventional thermal synthesis methods often require long reaction times, high temperatures, and can lead to the formation of undesirable by-products.[2][3]

Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. By using microwave irradiation, energy is delivered directly to polar molecules within the reaction mixture, leading to rapid and uniform heating.[4][5] This technique circumvents the slow and inefficient heat transfer of traditional oil baths, offering several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days conventionally can often be completed in minutes.[6][7][8]

  • Increased Product Yields: Rapid heating minimizes the time for side-product formation, often leading to cleaner reaction profiles and higher yields.[5][9][10]

  • Enhanced Reproducibility: Precise control over temperature and pressure ensures high fidelity from run to run.[6]

  • Alignment with Green Chemistry: MAOS often requires less solvent and energy, reducing the environmental impact of chemical synthesis.[5][6][11]

This guide focuses on harnessing these advantages for two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolkit.

Foundational Principles of Microwave Heating

Understanding the "why" behind microwave synthesis is crucial for protocol optimization and troubleshooting. Unlike conventional heating, which relies on conduction and convection, microwave heating is a result of the direct interaction of the electromagnetic field with the molecules in the reaction vessel.

The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, possess a dipole moment. The oscillating electric field of the microwave causes these molecules to rapidly align and realign, generating heat through molecular friction.[4][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts from a catalyst or base), they will migrate back and forth in the electric field. Collisions with other molecules generate heat.[5]

This direct energy transfer allows for the superheating of solvents far above their atmospheric boiling points in a sealed, pressurized vessel. This is a key driver of the dramatic rate accelerations observed in MAOS.

Safety is Paramount in Microwave Chemistry

The high temperatures and pressures generated during MAOS demand strict adherence to safety protocols.

  • Use Certified Equipment: Only use microwave reactors and vessels designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary safety features and should never be used.[12]

  • Respect Vessel Limits: Never exceed the maximum recommended volume for a reaction vessel to allow for thermal expansion and pressure changes.

  • Monitor Reactions: Always monitor the internal temperature and pressure using the instrument's built-in sensors.

  • Beware of Exothermic Reactions: For unknown or potentially highly exothermic reactions, begin with low power and shorter irradiation times to gauge the reaction's kinetic profile.[12]

  • Proper Ventilation: All microwave synthesis should be performed within a certified laboratory fume hood to prevent exposure to potentially toxic fumes.[12]

Application Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds, particularly for generating the biaryl structures prevalent in kinase inhibitors and other pharmaceuticals.[1][13] Microwave irradiation dramatically accelerates this process, making it possible to rapidly generate libraries of compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Add Ethyl 4-chloro-2- methylnicotinate to vial prep2 Add Arylboronic Acid (1.2 equiv) prep1->prep2 prep3 Add Base (e.g., K2CO3) (2.0 equiv) prep2->prep3 prep4 Add Pd Catalyst & Ligand (e.g., Pd(dppf)Cl2, 5 mol%) prep3->prep4 prep5 Add Solvent (e.g., 1,4-Dioxane/H2O) prep4->prep5 seal Seal vial with new cap prep5->seal irradiate Irradiate in Microwave Reactor (e.g., 140°C, 15 min) seal->irradiate cool Cool to room temperature irradiate->cool filter Dilute and filter through Celite cool->filter extract Perform aqueous extraction filter->extract dry Dry organic layer (e.g., Na2SO4) extract->dry purify Purify by column chromatography dry->purify product Characterize Final Product purify->product

Caption: Workflow for a typical microwave-assisted Suzuki-Miyaura reaction.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 199.6 mg).

  • Coupling Partner: Add the desired arylboronic acid (1.2 mmol).

  • Catalyst and Base: Add potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 40.8 mg).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction Setup: Securely seal the vessel with a new cap. Place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture with stirring at a constant temperature of 140°C for 15 minutes. The instrument will automatically modulate power to maintain the set temperature.

  • Work-up: After the vessel has cooled to below 50°C, dilute the reaction mixture with ethyl acetate (20 mL). Pass the mixture through a pad of Celite to filter off the catalyst and salts, washing with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Data Summary: Suzuki-Miyaura Coupling
Arylboronic AcidTemperature (°C)Time (min)Typical Yield (%)
Phenylboronic acid1401585-95
4-Methoxyphenylboronic acid1401588-96
4-Fluorophenylboronic acid1402082-90
3-Pyridinylboronic acid1502575-85

Yields are representative and may vary based on specific equipment and purification efficiency.

Expert Insights: Rationale Behind the Protocol
  • Why Pd(dppf)Cl₂? This air-stable palladium(II) precatalyst is reduced in situ to the active palladium(0) species. The bulky, electron-rich dppf ligand is highly effective at facilitating the oxidative addition step with the electron-deficient aryl chloride, which is often the rate-limiting step.[1]

  • Why K₂CO₃ and Water? The base is essential for the transmetalation step, activating the boronic acid. While stronger bases can be used, K₂CO₃ is often sufficient and cost-effective. The addition of water helps to dissolve the base and can accelerate the reaction.

  • Why 1,4-Dioxane? This polar aprotic solvent has a high boiling point (101°C) and absorbs microwave energy very efficiently, allowing for rapid heating to temperatures well above its boiling point in a sealed system. This high temperature is crucial for activating the relatively inert C-Cl bond.

Application Protocol: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation for synthesizing a vast number of biologically active molecules.[8] Microwave assistance makes this reaction exceptionally fast and efficient, even with challenging substrates.[14][15]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Vial Preparation (Inert Atmosphere) cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Add Pd Catalyst & Ligand (e.g., Pd2(dba)3 + XPhos) prep2 Add Strong Base (e.g., NaOtBu) prep1->prep2 prep3 Add Ethyl 4-chloro-2- methylnicotinate prep2->prep3 prep4 Add Anhydrous Solvent (e.g., Toluene) prep3->prep4 prep5 Add Amine (1.5 equiv) prep4->prep5 seal Seal vial with new cap prep5->seal irradiate Irradiate in Microwave Reactor (e.g., 120°C, 20 min) seal->irradiate cool Cool to room temperature irradiate->cool filter Dilute and filter through Celite cool->filter extract Perform aqueous extraction filter->extract dry Dry organic layer (e.g., Na2SO4) extract->dry purify Purify by column chromatography dry->purify product Characterize Final Product purify->product

Caption: Workflow for a typical microwave-assisted Buchwald-Hartwig reaction.

Detailed Step-by-Step Protocol

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: To a dry 10 mL microwave reaction vessel, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).

  • Substrate Addition: Add this compound (1.0 mmol, 199.6 mg).

  • Solvent and Reagent: Purge the vessel with inert gas. Add anhydrous toluene (5 mL) followed by the desired amine (1.5 mmol).

  • Reaction Setup: Securely seal the vessel with a new cap and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture with stirring at a constant temperature of 120°C for 20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Data Summary: Buchwald-Hartwig Amination
AmineTemperature (°C)Time (min)Typical Yield (%)
Morpholine1202090-98
Aniline1302585-93
Benzylamine1202088-95
tert-Butylamine1303070-80

Yields are representative and may vary based on specific equipment and purification efficiency.

Expert Insights: Rationale Behind the Protocol
  • Why Pd₂(dba)₃ and XPhos? This combination creates a highly active palladium(0) catalyst in situ. XPhos is a bulky, electron-rich biarylphosphine ligand that is exceptionally effective for C-N cross-coupling, as it promotes the crucial C-N bond-forming reductive elimination step.[8]

  • Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide species for the catalytic cycle. NaOtBu is widely used because it is strong enough for this purpose but generally does not interfere with the reaction as a competing nucleophile.

  • Why Anhydrous Toluene? The catalytic system, particularly the strong base and the phosphine ligand, is sensitive to degradation by water and oxygen. Using a dry, de-gassed solvent under an inert atmosphere is critical for achieving high yields and reproducibility. Toluene is a good choice as it is less polar than dioxane, which can sometimes hinder C-N reductive elimination, but still heats effectively under microwave irradiation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. When combined with microwave-assisted synthesis, its utility is significantly enhanced, enabling the rapid and efficient production of novel molecular scaffolds. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig couplings provide robust, reproducible, and scalable methods that can substantially accelerate discovery timelines in medicinal chemistry and materials science. By understanding the principles behind these techniques, researchers can further innovate and adapt these protocols to meet their specific synthetic challenges.

References

  • Eduzone. Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
  • Kappe, C. O., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Available from: [Link]

  • MDPI. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Available from: [Link]

  • Tierney, J. P., & Lidström, P. (Eds.). (2005). Microwave assisted organic synthesis. CRC press.
  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Available from: [Link]

  • Google Patents. (2021). 2-methyl nicotinate and preparation method and application thereof.
  • Molecules. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available from: [Link]

  • SpringerOpen. (2016). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Available from: [Link]

  • Rasayan Journal of Chemistry. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Available from: [Link]

  • ResearchGate. (2016). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Available from: [Link]

  • SciELO México. (2016). Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Available from: [Link]

  • ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Available from: [Link]

  • ResearchGate. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. Available from: [Link]

  • Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Available from: [Link]

  • ResearchGate. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Available from: [Link]

  • ResearchGate. (2014). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available from: [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]

  • Indian Academy of Sciences. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Available from: [Link]

  • Arabian Journal of Chemistry. (2012). Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones using lanthanum oxide as a catalyst under solvent-free conditions. Available from: [Link]

  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Available from: [Link]

  • MDPI. (2009). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Available from: [Link]

  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Available from: [Link]

  • ACS Green Chemistry Institute. (2005). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Available from: [Link]

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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Ethyl 4-chloro-2-methylnicotinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of Ethyl 4-chloro-2-methylnicotinate, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process optimization strategies, and critical safety considerations inherent in transitioning this synthesis from the laboratory bench to pilot or industrial scale. Detailed, field-tested protocols for the synthesis of the precursor, Ethyl 2-methylnicotinate, and its subsequent regioselective chlorination are presented. This document is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors who require a robust and scalable route to this versatile pyridine derivative.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, with approximately 20% of the top 200 commercial drugs featuring a pyridine-based active ingredient.[1] this compound, in particular, serves as a highly versatile building block. The chlorine atom at the 4-position is amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the ester and methyl groups provide additional handles for molecular elaboration. However, the synthesis of polysubstituted pyridines is often challenging, with issues of regioselectivity, yield, and cost becoming magnified during scale-up.[1] This guide addresses these challenges by presenting a validated, multi-step synthesis designed for efficiency and scalability.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the construction of the pyridine ring to form the precursor, Ethyl 2-methylnicotinate. The second, and more challenging stage, is the regioselective chlorination of this precursor at the 4-position of the pyridine ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Chlorination cluster_2 Stage 3: Derivatization A β-Aminocrotonic acid ethyl ester C Cyclocondensation A->C B 1,1,3,3-Tetraethoxypropane B->C D Ethyl 2-methylnicotinate C->D Formation of Pyridine Ring F Chlorination Reaction D->F E Chlorinating Agent (e.g., SO2Cl2 or Cl2 gas) E->F G This compound F->G Electrophilic Substitution I Nucleophilic Aromatic Substitution (SNAr) G->I H Nucleophile (e.g., Amine, Alcohol) H->I J Ethyl 4-(substituted)-2-methylnicotinate Derivatives I->J

Figure 1: Overall workflow for the synthesis of this compound and its derivatives.

Part 1: Scale-Up Synthesis of the Precursor, Ethyl 2-methylnicotinate

The initial construction of the substituted pyridine ring is achieved via a cyclocondensation reaction, a reliable method for forming such heterocyclic systems.[2]

Principle and Rationale

This protocol utilizes a variation of the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester equivalent (β-aminocrotonic acid ethyl ester) with an aldehyde equivalent (derived from 1,1,3,3-tetraethoxypropane) and a nitrogen source (ammonia, inherent in the aminocrotonate).[3][4] The 1,1,3,3-tetraethoxypropane is first hydrolyzed in situ under acidic conditions to generate malondialdehyde, which then participates in the condensation cascade to form the pyridine ring. This method is advantageous for scale-up as the starting materials are readily available and the reaction conditions are manageable in standard industrial reactors.[3]

Detailed Protocol for Ethyl 2-methylnicotinate Synthesis

This protocol is adapted from established patent literature for industrial applicability.[3]

Table 1: Reagent and Materials for Ethyl 2-methylnicotinate Synthesis

Reagent/MaterialCAS NumberMolecular WeightQuantity (1x Scale)MolesNotes
1,1,3,3-Tetraethoxypropane122-31-6220.31 g/mol 330.5 g1.5 molSubstrate
Hydrochloric Acid (30% w/w)7647-01-036.46 g/mol 243.1 g2.0 molAcid catalyst for hydrolysis
β-Aminocrotonic acid ethyl ester7318-00-5129.16 g/mol 129.2 g1.0 molSubstrate
Ethanol64-17-546.07 g/mol 230.4 g5.0 molSolvent
Toluene108-88-392.14 g/mol As required-Extraction Solvent
Sodium Bicarbonate Solution144-55-884.01 g/mol As required-For neutralization

Step-by-Step Procedure:

  • In Situ Formation of Aldehyde Equivalent: To a temperature-controlled reactor, charge 1.5 mol of 1,1,3,3-tetraethoxypropane. While stirring, add 2.0 mol of 30% hydrochloric acid. The addition should be controlled to maintain the reaction temperature at approximately 45°C. Allow the mixture to react for 3 hours at this temperature to ensure complete hydrolysis.[3]

  • Cyclocondensation: In a separate reactor, charge 1.0 mol of β-aminocrotonic acid ethyl ester and 5.0 mol of ethanol. Heat this mixture to 60°C.

  • Reaction Execution: Transfer the acidic hydrolysate from step 1 to the reactor containing the β-aminocrotonic acid ethyl ester solution. Maintain the reaction temperature at 60°C and stir for 7 hours.[3] Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Extraction: To the residue, add water and toluene. Neutralize the mixture carefully with a saturated sodium bicarbonate solution until the aqueous layer is at pH 7-8. Separate the organic (toluene) layer. Extract the aqueous layer twice more with toluene.

  • Purification: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield Ethyl 2-methylnicotinate as a colorless to light yellow liquid.[3] A typical yield for this process is over 65%, with a purity of >98%.[3]

Part 2: Regioselective Chlorination for this compound

The introduction of a chlorine atom at the 4-position of the pyridine ring is a critical and challenging step. The pyridine ring is electron-deficient, making electrophilic substitution difficult.[2]

Principle and Mechanistic Insight

Direct chlorination of pyridine requires harsh conditions.[5][6] The reaction likely proceeds via an electrophilic substitution mechanism, where the choice of chlorinating agent and reaction conditions is paramount to achieving the desired regioselectivity and avoiding side reactions. The presence of the ester and methyl groups on the ring influences the position of chlorination.

G reactant Ethyl 2-methylnicotinate intermediate Sigma Complex (Wheland intermediate) reactant->intermediate + Cl+ chlorinating_agent SO2Cl2 or Cl2 chlorinating_agent->intermediate product This compound intermediate->product - H+ byproduct HCl / SO2 product->byproduct

Figure 2: Simplified mechanism of electrophilic chlorination on the pyridine ring.

Detailed Protocol for Chlorination

CAUTION: This procedure involves highly corrosive and toxic reagents and should only be performed in a well-ventilated fume hood or an appropriate industrial setting with robust safety controls.

Table 2: Reagents and Materials for Chlorination

Reagent/MaterialCAS NumberMolecular WeightQuantity (1x Scale)MolesNotes
Ethyl 2-methylnicotinate1721-26-2165.19 g/mol 165.2 g1.0 molStarting Material
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol 261.7 g2.2 molChlorinating Agent/Solvent
Pyridine110-86-179.10 g/mol Catalytic-Acid Scavenger (Optional)
Dichloromethane (DCM)75-09-284.93 g/mol As required-Extraction Solvent

Step-by-Step Procedure:

  • Reactor Setup: Charge a dry, inert-atmosphere reactor equipped with a robust overhead stirrer, temperature probe, condenser, and a scrubbing system for acidic gases (HCl, SO₂) with 1.0 mol of Ethyl 2-methylnicotinate.

  • Reagent Addition: Cool the reactor to 0-5°C using an appropriate cooling bath. Slowly add 2.2 mol of thionyl chloride (SOCl₂) to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 76°C) and maintain for 8-12 hours. The reaction progress should be monitored by GC or HPLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice. This step is highly exothermic and will release significant amounts of HCl and SO₂ gas; ensure the scrubbing system is efficient.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a cold, concentrated sodium hydroxide or sodium carbonate solution to a pH of 7-8. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Analytical Quality Control

Rigorous analytical control is essential to ensure the purity of the final product and to monitor the efficiency of the synthesis.[7]

Table 3: Recommended Analytical Methods

TechniquePurposeTypical Parameters
GC Monitor reaction progress, assess final purity, detect volatile impurities.Column: DB-5 or equivalent. Injector Temp: 250°C. Detector (FID) Temp: 280°C. Oven Program: 100°C (2 min), ramp to 250°C at 15°C/min.
HPLC Quantify purity and non-volatile impurities.[7]Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detector: UV at 268 nm.[8]
¹H & ¹³C NMR Confirm structure of starting materials, intermediates, and final product.Performed in CDCl₃. Expected shifts should be confirmed against a reference standard.
MS (GC-MS) Identify product and byproducts by mass-to-charge ratio.Electron Ionization (EI) mode.

Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

  • Pyridine Derivatives: Pyridine and its derivatives are harmful if swallowed, inhaled, or in contact with skin.[9][10] They can cause skin and eye irritation.[11] Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Chlorinating Agents: Thionyl chloride (SOCl₂) and chlorine gas are highly toxic and corrosive.[12] They react violently with water, releasing toxic gases (HCl, SO₂). All operations must be conducted in a closed system or a high-efficiency fume hood. A caustic scrubber is mandatory to neutralize off-gases.

  • Solvents: Ethanol, toluene, and dichloromethane are flammable and/or toxic.[13] Keep away from ignition sources and use appropriate grounding for equipment to prevent static discharge.[10]

  • Exothermic Reactions: Both the chlorination and quenching steps can be highly exothermic. Scale-up requires reactors with efficient cooling systems and controlled reagent addition rates to manage the heat generated.

Conclusion

The synthetic route detailed in this guide provides a robust and scalable method for the production of this compound. By understanding the underlying chemical principles, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers and production chemists can efficiently produce this key intermediate for further derivatization in pharmaceutical and agrochemical development programs. The provided protocols, when combined with rigorous in-process analytical controls, form a self-validating system for reliable and high-purity synthesis on a large scale.

References

  • PrepChem.com. (n.d.). Synthesis of 2-Methylnicotinic acid N-methylamide. Retrieved from [Link]

  • Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

  • Google Patents. (1981). US4256894A - Preparation of chlorinated pyridines.
  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (2013). CN102942518B - Chlorination synthesis method of pyridine derivatives.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (1987). US4675410A - Process for the production of pyridine or alkyl substituted pyridines.
  • Lab Alley. (2019). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • European Patent Office. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]

  • Route of Synthesis. (n.d.). (48) methyl-6-methyinicotinate. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Retrieved from [Link]

  • Google Patents. (2000). US6051714A - Processes for dechlorinating pyridines.
  • ResearchGate. (2023). A possible mechanism for the synthesis of substituted pyridines. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • ChemBeaver. (n.d.). 4-Chloronicotinic Acid Manufacturer & Supplier. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination and bromination of pyridine. Retrieved from [Link]

  • Google Patents. (2015). CN104876861A - Method for producing 2-chloro nicotinic acid.
  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-4-methylnicotinate. Retrieved from [Link]

  • PubMed. (2024). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • ResearchGate. (2016). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]

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Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of Substituted Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling of chloropyridines is a cornerstone transformation in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for the construction of valuable biaryl and hetero-biaryl scaffolds. However, the inherent properties of chloropyridines—namely the strong carbon-chlorine (C-Cl) bond and the potential for the pyridine nitrogen to coordinate and deactivate the palladium catalyst—present significant synthetic challenges. Overcoming these hurdles hinges on the rational selection of an appropriate ligand for the palladium catalyst. This guide provides a comprehensive analysis of ligand selection, detailing the mechanistic roles of different ligand classes, offering comparative performance data, and presenting robust, step-by-step protocols for researchers.

Introduction: The Challenge of Chloropyridine Coupling

Chloropyridines are often more cost-effective and readily available starting materials compared to their bromo- or iodo-analogs, making their use in large-scale synthesis economically advantageous. However, their lower reactivity in palladium-catalyzed cross-coupling reactions necessitates the use of highly active and specialized catalyst systems. The primary challenges are twofold:

  • Difficult Oxidative Addition: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle energetically demanding.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalytic species.

The strategic selection of a ligand is the most critical factor in mitigating these issues. A suitable ligand must be sufficiently electron-rich to facilitate the oxidative addition of the C-Cl bond while also being sterically demanding enough to prevent catalyst deactivation by the pyridine nitrogen and promote the final reductive elimination step.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the Suzuki-Miyaura coupling is essential for rational ligand selection and reaction optimization. The process is a palladium-catalyzed cycle involving three key stages.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substituted chloropyridine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-substrates.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle for Chloropyridines pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex [Ar-Pd(II)(Cl)L_n] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base biaryl_pd_complex [Ar-Pd(II)(Ar')L_n] transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Base selection for Sonogashira coupling on the pyridine ring

Safety Note: All reactions should be performed in a well-ventilated fume hood. Solvents should be degassed, and the reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent Glaser homocoupling, especially when using a copper cocatalyst. [19][20]

Protocol A: Standard Cu-Cocatalyzed Coupling of 2-Bromopyridine with Phenylacetylene using an Amine Base

This protocol is a robust starting point for relatively reactive halopyridines.

Materials:

  • 2-Bromopyridine

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Via syringe, add 5 mL of anhydrous, degassed THF, followed by 5 mL of Et₃N.

  • Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation.

  • Slowly add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. For less reactive bromides, heating to 50-70 °C may be necessary. [19]6. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(phenylethynyl)pyridine.

Protocol B: Copper-Free Coupling of 2-Amino-3-chloropyridine with a Terminal Alkyne using an Inorganic Base

This protocol is adapted for more challenging or sensitive substrates where an amine base may be problematic and copper-catalyzed homocoupling is a concern. [11][12] Materials:

  • 2-Amino-3-chloropyridine

  • Terminal Alkyne (e.g., 1-Octyne)

  • Pd(OAc)₂ (Palladium(II) Acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or similar electron-rich, bulky ligand.

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%), SPhos (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 equiv.).

  • Add 2-amino-3-chloropyridine (1.0 mmol, 1.0 equiv.).

  • Via syringe, add 5 mL of anhydrous, degassed DMF.

  • Stir the mixture and heat to 80-100 °C.

  • Once the temperature has stabilized, add the terminal alkyne (1.5 mmol, 1.5 equiv.) slowly via syringe pump over 1 hour. Slow addition helps to minimize any residual homocoupling. [20]6. Maintain the reaction at temperature and monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Final Considerations

  • Low Yield: If the reaction is sluggish, especially with bromopyridines, consider increasing the temperature. [19]For chloropyridines, a more active catalyst system (e.g., using a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand) is often required. [3][20]* Glaser Homocoupling: This side reaction is promoted by oxygen and the copper catalyst. [21]Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. If it remains a problem, switching to a copper-free protocol is the best solution. [16]* Dehalogenation: The replacement of the halide with a hydrogen atom can sometimes be a competing pathway. This can be influenced by the choice of base and solvent. Running the reaction at a lower temperature for a longer duration may help mitigate this. [3]* Solubility: Poor solubility of the starting material can drastically slow the reaction. [20]Ensure your chosen solvent system (e.g., THF, DMF, Dioxane) fully dissolves the halopyridine at the reaction temperature. For inorganic bases, polar aprotic solvents like DMF or NMP are often superior to THF. [10][12] By carefully considering the electronic nature of the pyridine ring, the potential for side reactions, and the specific roles of the base, researchers can successfully navigate the challenges of Sonogashira couplings on this important heterocyclic system.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Fiveable. (n.d.). Sonogashira Coupling Definition. Retrieved January 4, 2026, from [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2021, November 30). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Retrieved January 4, 2026, from [Link]

  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. Retrieved January 4, 2026, from [Link]

  • pka bases.cdx. (n.d.). Retrieved January 4, 2026, from [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved January 4, 2026, from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved January 4, 2026, from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved January 4, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved January 4, 2026, from [Link]

  • Semantic Scholar. (1999, August 1). First Sonogashira coupling reactions with the chlorobenzeneCr(CO)2PPh3 complex. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved January 4, 2026, from [Link]

Solvent Effects in Palladium-Catalyzed Reactions of Ethyl 4-chloro-2-methylnicotinate: From Mechanistic Insights to Practical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Ethyl 4-chloro-2-methylnicotinate is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Its functionalization, primarily via palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic chemistry. However, the profound influence of the reaction solvent is often treated as an afterthought rather than a primary optimization parameter. This guide provides an in-depth analysis of how solvent choice dictates the efficiency, selectivity, and overall success of palladium-catalyzed reactions involving this substrate. By dissecting the catalytic cycle and understanding the specific roles of the solvent at each mechanistic step, researchers can transition from empirical screening to rational solvent selection. We present detailed protocols for a comparative Suzuki-Miyaura coupling, illustrative data, troubleshooting advice, and the theoretical underpinnings necessary for robust reaction development.

Introduction: The Critical Role of the Solvent

Palladium-catalyzed cross-coupling reactions have transformed molecular synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1] For substrates like this compound, these methods unlock pathways to novel molecular architectures. The solvent is not merely an inert medium but an active participant that profoundly influences reaction rates, equilibria, and catalyst stability.[1][2][3] Its functions are multifaceted:

  • Solubilizing Reagents: Ensuring all components—the substrate, coupling partner, catalyst, and base—are accessible in the solution phase.

  • Modulating Catalyst Activity: Coordinating to the palladium center, which can either stabilize the active catalyst or inhibit it by competing with ligands.[1][4][5]

  • Influencing Mechanistic Pathways: Stabilizing charged intermediates and transition states, which can alter the rate-determining step and even switch reaction selectivity.[6][7]

  • Facilitating Mass Transfer: Particularly in biphasic systems common to Suzuki couplings, where it aids the interaction between organic-soluble substrates and aqueous-soluble bases.[8]

A rational approach to solvent selection, grounded in mechanistic understanding, is therefore indispensable for developing efficient and scalable synthetic protocols.

Mechanistic Insights: The Solvent's Interplay with the Catalytic Cycle

The efficacy of a palladium-catalyzed reaction is dictated by the kinetics of each step in its catalytic cycle. The solvent exerts a unique influence on each of these fundamental transformations.

The Palladium Catalytic Cycle

A generalized catalytic cycle for a cross-coupling reaction like the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1] The solvent is a key player throughout this entire process.


}

Fig. 1: The Palladium Catalytic Cycle and Key Solvent Intervention Points.

Impact on Key Mechanistic Steps
  • Catalyst Activation and Stability: Many protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. Solvents themselves, particularly amides like DMF, can act as reducing agents at elevated temperatures.[1] Furthermore, coordinating solvents (e.g., THF, Dioxane, DMF) can stabilize the highly reactive, low-coordinate Pd(0) catalyst, preventing its decomposition into inactive palladium black.[1][3] However, excessive coordination can saturate the metal center and inhibit substrate binding.

  • Oxidative Addition: For electron-deficient heteroaryl chlorides like this compound, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-determining step. This step involves a significant increase in polarity as the neutral Pd(0) is oxidized to a charged Pd(II) species. Consequently, polar solvents (e.g., DMF, DMSO, NMP) are known to stabilize the polar transition state, thereby accelerating the rate of oxidative addition.[1][9] In contrast, non-polar solvents like toluene or hexane can render this step sluggish.

  • Transmetalation (Suzuki-Miyaura Coupling): This step involves the transfer of the organic group from a boron reagent to the palladium complex. It is critically dependent on a base to activate the boronic acid, forming a more nucleophilic boronate species. Solvents that can dissolve both the organic components and the inorganic base (e.g., K₂CO₃, K₃PO₄) are essential. This is why biphasic systems like Toluene/Water or Dioxane/Water are highly effective; the water phase dissolves the base and facilitates boronate formation, which can then interact with the catalyst in the organic phase.[8][10]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. It is the reverse of oxidative addition and is generally favored in solvents that are less polar and weakly coordinating.[11] Strongly coordinating solvents can occupy a vacant site on the palladium complex, potentially hindering the close approach of the two organic groups required for elimination.[12]

Application Protocol: A Comparative Study of Suzuki-Miyaura Coupling

To demonstrate the practical implications of these principles, we present a standardized protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, to be performed in parallel across four distinct solvent systems. This comparative approach provides a robust framework for understanding and optimizing solvent effects.


}

Fig. 2: General Experimental Workflow for Comparative Solvent Study.

Materials and Reagents
  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Solvent Systems (to be tested in parallel):

    • Toluene, anhydrous

    • 1,4-Dioxane / H₂O (4:1 v/v), anhydrous dioxane

    • N,N-Dimethylformamide (DMF), anhydrous

    • n-Butanol / H₂O (4:1 v/v)

  • Ethyl Acetate, brine, anhydrous Magnesium Sulfate (for work-up)

  • Silica Gel (for chromatography)

Step-by-Step Experimental Procedure

Note: Perform all steps under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) before adding them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add 5 mL of the designated solvent system (Toluene, Dioxane/H₂O, DMF, or n-Butanol/H₂O) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring: Monitor the consumption of the starting material by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete (or after 24 hours), cool the flask to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure product, Ethyl 2-methyl-4-phenylnicotinate.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Expected Outcomes and Data Interpretation

The choice of solvent is expected to have a significant impact on both the reaction rate and the final yield. The following table summarizes the anticipated results based on established catalytic principles.

Solvent SystemDielectric Constant (ε)Key CharacteristicsExpected Reaction RateExpected YieldPotential Issues
Toluene 2.4Non-polar, AproticSlowLow to ModeratePoor solubility of base; Slow oxidative addition.[1]
1,4-Dioxane / H₂O (4:1) ~10-15Moderately Polar, BiphasicModerate to FastGood to ExcellentClassic Suzuki conditions; water aids base and transmetalation.[8][10]
DMF 36.7Polar, Aprotic, CoordinatingFastGoodAccelerates oxidative addition; can coordinate strongly to Pd.[1][13]
n-Butanol / H₂O (4:1) ~17-20Polar, Protic, BiphasicModerateGood"Green" solvent option; protic nature can aid catalyst activation.[14]

Data compiled from general principles of palladium catalysis and solvent properties.[1][15]

Troubleshooting Common Issues

ProblemPossible Solvent-Related CauseRecommended Solution
Low or No Conversion Poor Reagent Solubility: The base or boronic acid is not sufficiently soluble.Switch to a biphasic system like Dioxane/H₂O or use a more polar solvent like DMF.[8]
Slow Oxidative Addition: The C-Cl bond is difficult to activate in a non-polar medium.Use a more polar aprotic solvent (DMF, NMP) to stabilize the transition state.[1]
Catalyst Decomposition (black precipitate) Poor Catalyst Stabilization: The solvent does not adequately stabilize the Pd(0) species.Use a more coordinating solvent like THF or Dioxane instead of Toluene. Ensure the ligand-to-metal ratio is appropriate.[1]
Protodeboronation (Side Product) Excessive Water/Proton Source: The boronic acid is hydrolyzed back to benzene before it can transmetalate.Reduce the amount of water in biphasic systems or switch to an anhydrous system with a soluble base (e.g., CsF in isopropanol).[8][16]
Difficult Purification High-Boiling Solvent: DMF or DMSO can be difficult to remove completely.After the aqueous work-up, perform several washes with water/brine to extract the residual high-boiling solvent from the organic layer before concentration.

Conclusion

The solvent is a powerful tool for controlling the outcome of palladium-catalyzed reactions. For the functionalization of this compound, a shift from a non-polar solvent like Toluene to a polar aprotic solvent like DMF can dramatically accelerate the rate-limiting oxidative addition. However, biphasic systems such as Dioxane/Water often provide the best balance, facilitating both the oxidative addition and the base-mediated transmetalation steps, leading to high yields. By understanding the mechanistic role of the solvent, researchers can make informed decisions, minimize empirical screening, and develop more robust, efficient, and scalable synthetic methods for the preparation of valuable nicotinic acid derivatives.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • DeLaRosa, A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. [Link]

  • McDonald, R. I., et al. (2022). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. Chemical Science. [Link]

  • Ghosh, S., et al. (2019). Role of Explicit Solvents in Palladium(II)-Catalyzed Alkoxylation of Arenes: An Interesting Paradigm for Preferred Outer-Sphere Reductive Elimination over Inner-Sphere Pathway. Organometallics. [Link]

  • McDonald, R. I., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1618-1628. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • McDonald, R. I., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • Lingaiah, N., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters. [Link]

  • Karpenko, I., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • Catalano, J., et al. (2017). Influence of dielectric constant of aprotic solvents on the catalytic activity. ResearchGate. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]

  • Marcone, J. E., & Moloy, K. G. (1998). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Biaryl Scaffolds

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique stereochemical and electronic properties, arising from the restricted rotation around the aryl-aryl bond, make them privileged scaffolds in drug design.[3][4] Many blockbuster drugs, including anti-inflammatory agents, antihypertensives, and antiviral medications, feature a biaryl core, underscoring the importance of efficient and versatile synthetic methods for their construction.[5][6][7]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of these vital compounds, offering mild conditions and broad functional group tolerance.[8][9][10] Among these, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are preeminent tools for forming carbon-carbon and carbon-heteroatom bonds.[11] This application note provides a detailed guide to leveraging Ethyl 4-chloro-2-methylnicotinate, a versatile heterocyclic building block, in the synthesis of functionalized biaryl compounds, with a primary focus on the robust and widely applicable Suzuki-Miyaura coupling.

The Strategic Advantage of this compound

This compound is a valuable starting material for the synthesis of complex biaryl and hetero-biaryl compounds. Its key structural features offer distinct advantages:

  • Reactive Handle for Cross-Coupling: The chlorine atom at the 4-position of the pyridine ring serves as a reliable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. While aryl chlorides are traditionally less reactive than bromides or iodides, modern catalyst systems with bulky, electron-rich ligands have largely overcome this limitation.[12]

  • Modulation of Physicochemical Properties: The pyridine nitrogen and the ethyl ester group provide opportunities for modulating the solubility, polarity, and pharmacokinetic properties of the final biaryl product.

  • Structural Diversity: The methyl group at the 2-position can influence the conformation of the resulting biaryl, potentially leading to atropisomers with unique biological activities.

This combination of features makes this compound an attractive and cost-effective starting material for creating diverse libraries of biaryl compounds for drug discovery and development.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation due to its mild conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][5][13] The reaction couples an organoboron reagent with an organohalide, catalyzed by a palladium(0) complex.[3][8]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) intermediate.[8][14]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[8][14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[8][14]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)_2 Base PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0 Product Biaryl Product RedElim->Product ArX This compound ArX->OxAdd ArB Arylboronic Acid ArB->Transmetal

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-(phenyl)nicotinate

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acid coupling partners.[15][16][17][18][19]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The solvent should be sufficient to dissolve the reactants (a concentration of 0.1-0.5 M is common).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are indicative and may vary based on the specific substrate and reaction scale.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90485-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O85680-90
33-Thienylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane100875-85
44-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90582-92

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

    • Increase the catalyst or ligand loading.

    • Screen different palladium catalysts, ligands, bases, and solvents.[17]

  • Formation of Homocoupled Byproducts:

    • Decrease the reaction temperature.

    • Use a less concentrated reaction mixture.

  • Incomplete Reaction:

    • Increase the reaction temperature or time.

    • Ensure the base is sufficiently strong and soluble in the reaction medium.

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can be employed to introduce different functionalities using this compound as a starting material.

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of aryl alkynes.[20][21]

General Reaction Scheme:

This reaction is valuable for introducing rigid linkers into molecules, a common strategy in drug design.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[22][23][24] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

General Reaction Scheme:

This reaction is a cornerstone of modern medicinal chemistry for the synthesis of anilines and their derivatives, which are prevalent in many pharmaceuticals.[25]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of biaryl and hetero-biaryl compounds. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and efficient means to construct these important molecular scaffolds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
  • Fiveable. (2025). Biaryl Synthesis Definition. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Accounts of Chemical Research. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.).
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  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2022). Expanding chemical space by para-C−H arylation of arenes. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • PubChem. (n.d.). Ethyl 4,6-dichloro-2-methylnicotinate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-4-methylnicotinate. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 2-chloro-4-methylnicotinate. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • Synthetic Communications. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199120B - Method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Synthesis of Some 4,4'-Disubstituted 2,2'-Bipyridines1. Retrieved from [Link]

  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ -. Retrieved from https://www.preprints.org/manuscript/202310.2036/v1
  • Royal Society of Chemistry. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. Retrieved from [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

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The Strategic Role of Ethyl 4-chloro-2-methylnicotinate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyridine Scaffold

In the landscape of modern agrochemical research and development, the pyridine ring system stands as a cornerstone scaffold for the design of novel and effective active ingredients. Among the myriad of functionalized pyridines, Ethyl 4-chloro-2-methylnicotinate has emerged as a particularly valuable and versatile building block. Its unique arrangement of substituents—a reactive chlorine atom, a sterically accessible methyl group, and an ester functionality—provides a rich chemical handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and the underlying chemical principles that govern its reactivity. The strategic placement of the chlorine atom at the 4-position makes it susceptible to nucleophilic substitution, a key reaction in the construction of more complex molecules with desired biological activities.

Core Applications in Agrochemical Synthesis

This compound is a key intermediate in the production of a range of agrochemicals, primarily herbicides and insecticides. The presence of the chlorine atom allows for the introduction of various functional groups through nucleophilic aromatic substitution, leading to the creation of diverse chemical libraries for screening and optimization of biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 164390-30-1
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Liquid or Solid
Purity Typically ≥95%

Case Study: Synthesis of Pyridine Carboxamide Herbicides

The following protocols outline a feasible, multi-step synthesis of a hypothetical pyridine carboxamide herbicide, demonstrating the utility of this compound as a starting material.

Part 1: Synthesis of the Starting Material - this compound

The synthesis of the title compound can be approached through a multi-step sequence starting from readily available precursors. A plausible route involves the formation of the corresponding nicotinic acid followed by esterification.

This protocol is adapted from established methods for the synthesis of chloronicotinic acids, such as the Sandmeyer reaction, which allows for the conversion of an amino group to a chlorine atom via a diazonium salt intermediate.[2][3][4]

Materials:

  • 4-Amino-2-methylnicotinic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 4-amino-2-methylnicotinic acid in a mixture of concentrated HCl and water at 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate beaker, dissolve copper(I) chloride in concentrated HCl and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-methyl-4-chloronicotinic acid. The product can be further purified by recrystallization.

Synthesis_of_Starting_Material 4-Amino-2-methylnicotinic Acid 4-Amino-2-methylnicotinic Acid Diazonium Salt Diazonium Salt 4-Amino-2-methylnicotinic Acid->Diazonium Salt NaNO₂, HCl, 0-5°C 2-Methyl-4-chloronicotinic Acid 2-Methyl-4-chloronicotinic Acid Diazonium Salt->2-Methyl-4-chloronicotinic Acid CuCl, HCl

Caption: Synthesis of the carboxylic acid precursor.

The synthesized carboxylic acid is then converted to its corresponding ethyl ester via Fischer esterification.[5][6][7][8][9]

Materials:

  • 2-Methyl-4-chloronicotinic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-chloronicotinic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Esterification 2-Methyl-4-chloronicotinic Acid 2-Methyl-4-chloronicotinic Acid This compound This compound 2-Methyl-4-chloronicotinic Acid->this compound Ethanol, H₂SO₄ (cat.), Reflux

Caption: Fischer esterification of the carboxylic acid.

Part 2: Synthesis of a Hypothetical Pyridine Carboxamide Herbicide

This part illustrates the conversion of this compound into a more complex molecule with potential herbicidal activity. The chosen target is a derivative of Diflufenican, a known herbicide.[10][11][12]

The chlorine atom at the 4-position is displaced by a substituted phenol.

Materials:

  • This compound

  • 3-(Trifluoromethyl)phenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound in DMF, add 3-(trifluoromethyl)phenol and potassium carbonate.

  • Reaction: Heat the mixture at an elevated temperature (e.g., 100-120 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to yield the substituted pyridine ester.

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Substituted pyridine ester from Protocol 3

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction: Dissolve the ester in a mixture of ethanol and water, then add a solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the carboxylic acid intermediate.

The final step is the coupling of the carboxylic acid with a substituted aniline to form the target herbicide.

Materials:

  • Carboxylic acid from Protocol 4

  • 2,4-Difluoroaniline

  • Thionyl Chloride (SOCl₂) or a coupling agent like EDCI/HOBt

  • Dichloromethane (DCM) or another suitable solvent

  • Triethylamine (if using an acid chloride)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure (via Acid Chloride):

  • Acid Chloride Formation: To a solution of the carboxylic acid in DCM, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride at 0 °C. Stir at room temperature for 1-2 hours. Remove excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C. Add 2,4-difluoroaniline followed by the dropwise addition of triethylamine.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the final pyridine carboxamide herbicide.

Herbicide_Synthesis cluster_0 Key Intermediate cluster_1 Synthesis Pathway This compound This compound Substituted Pyridine Ester Substituted Pyridine Ester This compound->Substituted Pyridine Ester Nucleophilic Aromatic Substitution Carboxylic Acid Carboxylic Acid Substituted Pyridine Ester->Carboxylic Acid Saponification (NaOH) Target Herbicide Target Herbicide Carboxylic Acid->Target Herbicide Amide Coupling

Caption: General pathway for herbicide synthesis.

Conclusion and Future Perspectives

This compound is a valuable and reactive intermediate for the synthesis of a variety of agrochemicals. The protocols outlined in this guide demonstrate a practical synthetic route to a class of pyridine carboxamide herbicides, highlighting the key chemical transformations involved. The versatility of this scaffold will undoubtedly continue to be exploited by researchers in the quest for new and improved crop protection agents. Future work in this area may focus on developing more sustainable and efficient synthetic methods, as well as exploring novel derivatizations to address the ongoing challenges of resistance and environmental impact in agriculture.

References

  • Google Patents. (n.d.). Synthesis method of diflufenican - CN114685365B.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - CN104402814A.
  • Wikipedia. (n.d.). Diflufenican. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyralid. Retrieved from [Link]

  • PubChem. (n.d.). Picolinafen. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yield in the Suzuki Coupling of Ethyl 4-chloro-2-methylnicotinate For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Introduction: Navigating the Challenges of Heteroaryl Chloride Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing C-C bonds.[1][2] However, its application to challenging substrates, such as electron-deficient heteroaryl chlorides like this compound, often requires careful optimization to overcome inherent hurdles. The lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitates more active catalytic systems.[3][4] Furthermore, the presence of the pyridine nitrogen introduces the potential for catalyst inhibition or poisoning, complicating what might otherwise be a straightforward transformation.[5][6]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common points of failure in this specific reaction. We will explore the causality behind experimental choices, diagnose potential side reactions, and provide validated protocols to guide you toward a successful, high-yield coupling.

Troubleshooting Guide: A Question & Answer Approach

Q1: My Suzuki coupling of this compound with an arylboronic acid is resulting in a very low yield or has failed completely. Where should I start my investigation?

A low or zero yield is typically traced back to one of four areas: (1) an inactive or inappropriate catalyst system, (2) suboptimal reaction conditions (base, solvent, temperature), (3) degradation of starting materials, or (4) prevalent side reactions.

To diagnose the issue, a logical workflow is essential. Start by analyzing a crude sample of your reaction mixture by TLC, GC-MS, or NMR.[7][8][9] The outcome of this analysis will point you in the right direction.

Troubleshooting_Workflow cluster_outcomes Analysis Outcome cluster_solutions Troubleshooting Path start Low Yield Observed analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->analysis outcome1 Mostly Unreacted Starting Materials analysis->outcome1 High SM recovery outcome2 Complex Mixture of Byproducts analysis->outcome2 Many new spots outcome3 Dehalogenated Pyridine &/or Boronic Acid Homocoupling analysis->outcome3 Specific byproducts identified sol1 Focus on Catalyst Activation: - Verify Pd source & ligand integrity. - Increase temperature. - Use a stronger base. - Screen different ligands. outcome1->sol1 sol2 Investigate Side Reactions: - Check for O2 contamination (degas!). - Assess boronic acid stability. - Consider anhydrous conditions. outcome2->sol2 sol3 Optimize for Specific Byproducts: - Minimize Homocoupling: Use Pd(0) source, degas rigorously. - Prevent Protodeboronation: Use boronic esters, K3PO4, anhydrous solvent. outcome3->sol3

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Q2: The C-Cl bond is difficult to activate. How do I choose the right Palladium Catalyst and Ligand for this substrate?

This is the most critical parameter. The oxidative addition of an aryl chloride to a Pd(0) center is the rate-limiting step and is significantly slower than for aryl bromides or iodides.[2][4] To facilitate this step, the palladium center must be highly electron-rich and sterically accessible. This is achieved by using specific ligands.

Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides.[10] You must employ more specialized, electron-donating, and sterically bulky ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive L-Pd(0) species that is necessary for oxidative addition.

Recommended Catalyst Systems:

  • Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are designed for challenging couplings. They possess bulky biaryl backbones that stabilize the active catalyst and promote reductive elimination.[11][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes. PEPPSI-type precatalysts are excellent examples that work well with aryl chlorides.[10][13]

  • Precatalysts vs. In-Situ Generation: While generating the catalyst from a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a separate ligand is common, using a well-defined precatalyst (e.g., SPhos G3) is often more reliable. Precatalysts are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[13][14]

Catalyst/Ligand SystemClassTypical Loading (mol%)Key Advantages for Aryl Chlorides
Pd₂(dba)₃ + SPhosBuchwald Ligand1-2Excellent for electron-deficient heteroaryl chlorides.
[Pd(Amphos)₂Cl₂]Amphos Ligand1-2Air-stable complex effective for heteroaryl chlorides.
PEPPSI-IPrNHC Precatalyst2-4High activity and stability, good for preventing catalyst poisoning.[13]
SPhos G3 PrecatalystBuchwald Precatalyst1-2Highly reliable and reproducible generation of active Pd(0).
Q3: My reaction turns black and stalls. How can I prevent catalyst poisoning from the pyridine nitrogen?

The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalytically inactive species or promoting the formation of palladium black (aggregated, inactive Pd).[5][6] This is a common failure mode for couplings involving N-heterocycles.

Trustworthiness through Protocol Design:

  • Ligand Shielding: The use of bulky ligands, as described in Q2, is your primary defense. The steric hindrance provided by ligands like SPhos or IPr physically blocks the pyridine nitrogen from accessing and deactivating the palladium center.[5]

  • Use of a Precatalyst: Well-defined precatalysts can ensure a clean and rapid initiation of the catalytic cycle, often outcompeting the rate of catalyst poisoning.

  • Slow Addition: In particularly stubborn cases, adding the this compound slowly via syringe pump to the reaction mixture can maintain its concentration at a low level, thereby minimizing the rate of catalyst deactivation relative to the rate of productive catalysis.

Q4: My analysis shows significant amounts of byproducts. What are the common side reactions and how can I suppress them?

With challenging substrates, the desired cross-coupling reaction competes with several undesired pathways. Identifying the major byproduct is key to solving the problem.

Side_Reactions cluster_main cluster_side Competing Side Reactions ArylCl Ar-Cl (this compound) Catalyst Pd(0)Ln ArylCl->Catalyst Oxidative Addition Dehalogenation Dehalogenation Ar-H ArylCl->Dehalogenation Hydride Source BoronicAcid R-B(OH)₂ DesiredProduct Desired Product Ar-R BoronicAcid->DesiredProduct Reductive Elimination Homocoupling Homocoupling R-R BoronicAcid->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation R-H BoronicAcid->Protodeboronation H₂O, Base Catalyst->BoronicAcid Transmetalation

Caption: Key side reactions that compete with the desired Suzuki coupling.

1. Homocoupling of the Boronic Acid (R-R formation):

  • Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[13][15][16] It can also occur during the in-situ reduction of a Pd(II) source to Pd(0) if the reduction is inefficient.[13]

  • Solution:

    • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. Use a robust method like three freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes.[14]

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ or a reliable precatalyst can minimize pathways involving reactive Pd(II) species.[14]

2. Protodeboronation (R-H formation):

  • Cause: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[17] It is catalyzed by aqueous base and is a known issue for many heteroaryl boronic acids and electron-deficient arylboronic acids.[5][13][18]

  • Solution:

    • Use a Boronic Ester: Pinacol (Bpin) or MIDA boronate esters are significantly more stable to protodeboronation.[17][19] They hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its standing concentration low and minimizing the side reaction.[20]

    • Anhydrous Conditions: Using a strong, non-hydroxide base like K₃PO₄ or Cs₂CO₃ with a dry aprotic solvent (e.g., dioxane, toluene) can suppress this pathway.[21]

3. Dehalogenation (Ar-H formation):

  • Cause: After oxidative addition, the Ar-Pd(II)-Cl complex can undergo a reaction with a hydride source, leading to the formation of the dehalogenated pyridine ester. The hydride can originate from bases (like alkoxides), solvents (like alcohols), or even water under certain conditions.[13]

  • Solution:

    • Choice of Base/Solvent: Avoid using bases like NaOEt or solvents that can easily act as hydride donors. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) in aprotic solvents like dioxane or toluene are generally safer choices.[14]

Recommended Experimental Protocols

Protocol 1: A Validated Starting Point for Coupling

This protocol uses a robust precatalyst system designed to overcome the challenges of C-Cl activation and potential catalyst poisoning.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • SPhos G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere glovebox or Schlenk line setup

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strong flow of argon, add the this compound (1.0 eq), the arylboronic acid/ester (1.5 eq), K₃PO₄ (2.5 eq), and the SPhos G3 Precatalyst (0.02 eq) to an oven-dried reaction vial or flask equipped with a stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution based on the limiting reagent).

  • Degassing (Crucial Step): Seal the vessel. If not in a glovebox, subject the mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: After the allotted time, cool the reaction to room temperature. Take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC and/or GC-MS to determine conversion.[22]

  • Work-up: If the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Reaction Monitoring and Analysis

Regularly monitoring your reaction is crucial for optimization.[23]

  • Sampling: Using a nitrogen-flushed syringe, carefully withdraw a small aliquot (~10-20 µL) from the reaction mixture at set time points (e.g., 1h, 4h, 12h, 24h).

  • Quenching: Immediately quench the aliquot in a small vial containing ~0.5 mL of ethyl acetate and a small amount of water to stop the reaction.

  • Sample Prep: Vortex the vial, then pass the organic layer through a small plug of silica gel in a Pasteur pipette to remove baseline inorganic salts and catalyst residues.

  • TLC Analysis: Spot the filtered sample on a TLC plate alongside your starting materials (the chloro-nicotinate and the boronic acid). Develop in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light. Look for the consumption of starting materials and the appearance of a new, typically less polar, product spot.

  • GC-MS Analysis: For more quantitative analysis, inject the filtered sample into a GC-MS. This will allow you to determine the ratio of starting material to product and identify the mass of any major byproducts, which is invaluable for diagnosing the issues outlined in Q4.[9]

References

  • Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Dreher, S. D., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. Angewandte Chemie. [Link]

  • Morin, M., et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Scofield, M., et al. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Torborg, C., et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Chia, S., et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Queen's University Library. [Link]

  • Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • West, A., et al. Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Pitre, S. P., et al. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

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Technical Support Center: Optimization of Sonogashira Coupling with Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging substrates, specifically focusing on the optimization and troubleshooting of reactions involving Ethyl 4-chloro-2-methylnicotinate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve the unique challenges this substrate presents.

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Its power lies in its ability to construct complex molecular architectures under relatively mild conditions.[1] However, the success of this reaction is highly dependent on the nature of the substrates.

This compound is a particularly challenging substrate due to a combination of electronic and steric factors:

  • Unreactive Aryl Chloride : The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step—energetically demanding.[4][5]

  • Electron-Deficient Heterocycle : The pyridine nitrogen and the ethyl ester group withdraw electron density from the aromatic ring, which can influence the oxidative addition step.

  • Potential for Catalyst Inhibition : The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.[6]

This guide will provide a structured approach to overcoming these challenges, moving from foundational principles to specific troubleshooting scenarios and optimization protocols.

Foundational Principles: The Sonogashira Catalytic Cycle

A deep understanding of the reaction mechanism is crucial for effective troubleshooting. The classical Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[2][7]

Sonogashira_Catalytic_Cycle Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (A) pd_complex_B trans-Ar-Pd(II)-X(L)₂ (B) Oxidative Addition Complex pd0->pd_complex_B Ar-X pd_complex_C Ar-Pd(II)-C≡CR'(L)₂ (C) pd_complex_B->pd_complex_C Cu-C≡CR' (F) cu_halide CuX (E) pd_complex_B->cu_halide CuX product Ar-C≡CR' pd_complex_C->product Reductive Elimination product->pd0 cu_acetylide Cu-C≡CR' (F) cu_acetylide->cu_halide Transmetalation to Pd alkyne H-C≡CR' alkyne->cu_acetylide CuX, Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

  • Palladium(0) Formation : The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂. This reduction can be facilitated by an amine base or a phosphine ligand.[1]

  • Oxidative Addition : The active Pd(0) species inserts into the aryl-chloride bond of this compound. This is a critical and often slow step for aryl chlorides.[7]

  • Transmetalation : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[1] This activated alkyne is then transferred to the palladium center, displacing the halide and regenerating the copper catalyst.[1]

  • Reductive Elimination : The two organic fragments (the aryl group from the nicotinate and the alkynyl group) are eliminated from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered when coupling challenging substrates like this compound.

Q1: I'm seeing little to no product formation, and I'm recovering my starting material. What's wrong?

This is the most frequent issue, and it almost always points to a failure in the initial oxidative addition step due to the unreactive C-Cl bond.[8]

Possible Causes & Actionable Solutions:

  • Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Solution 1: Switch to a High-Activity Catalyst System. For aryl chlorides, more robust systems are required. Use a stable Pd(II) precatalyst in combination with a bulky, electron-rich phosphine ligand. These ligands increase electron density on the palladium center, which promotes the oxidative addition step.[7]

    • Solution 2: Increase Reaction Temperature. The activation energy for C-Cl bond cleavage is high. Gradually increasing the temperature in increments (e.g., from 80 °C to 100 °C, then 120 °C) can overcome this barrier.[9][10] Microwave irradiation can also be highly effective for rapidly reaching and maintaining high temperatures.[5][11]

  • Inactive Catalyst: The palladium catalyst may have decomposed before the reaction could start.

    • Solution: Ensure Rigorous Inert Conditions. Use a fresh bottle of catalyst, particularly if using an air-sensitive Pd(0) source.[4] Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[4]

  • Inappropriate Base/Solvent Combination: The chosen base may not be strong enough or the solvent may not be suitable.

    • Solution: Screen Bases and Solvents. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, a switch to a stronger inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF, NMP, or dioxane may be more effective.[9][12]

Q2: My reaction is producing a black precipitate (palladium black). What should I do?

The formation of a black precipitate is a clear sign of catalyst decomposition, where the palladium complex aggregates into inactive metallic palladium.[4]

Possible Causes & Actionable Solutions:

  • High Temperature: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Find the Optimal Temperature. Determine the minimum temperature required for conversion. If high temperatures are unavoidable, ensure your ligand choice is robust enough to stabilize the catalyst.

  • Inadequate Ligand Stabilization: The ligand's job is to stabilize the palladium center. If it dissociates or is not sterically bulky enough, the catalyst will decompose.

    • Solution: Use Bulky, Chelating, or NHC Ligands. Ligands like XPhos, SPhos, or N-heterocyclic carbene (NHC) ligands are designed to be more robust and provide better stabilization to the palladium center, especially at elevated temperatures.[7]

  • Solvent Effects: Certain solvents may promote the formation of palladium black.

    • Solution: Change Solvents. Some researchers report that THF can promote palladium black formation.[4][13] Switching to solvents like DMF, dioxane, or toluene might prevent this issue.

Q3: I'm observing significant formation of a byproduct from alkyne homocoupling (Glaser coupling). How can I minimize this?

This side reaction occurs when two molecules of the terminal alkyne couple with each other, a process often mediated by the copper co-catalyst in the presence of oxygen.[4][14] This is wasteful, especially if your alkyne is valuable.[14]

Possible Causes & Actionable Solutions:

  • Presence of Oxygen: The Glaser coupling is an oxidative process.

    • Solution 1: Rigorous Degassing. This is the most critical factor. Ensure your reaction mixture and headspace are completely free of oxygen.[4][14]

    • Solution 2: Slow Addition of Alkyne. Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[15]

  • High Copper Concentration: While catalytic, excess copper can promote homocoupling.

    • Solution 1: Reduce Copper Loading. Titrate the amount of CuI down to the minimum required for efficient transmetalation (e.g., start with 5 mol% and try reducing to 1-2 mol%).

    • Solution 2: Implement Copper-Free Conditions. Copper-free Sonogashira protocols are well-established and are the most effective way to eliminate Glaser coupling.[16][17][18] These reactions often require a stronger amine base (like pyrrolidine or piperidine) or specific ligand systems to facilitate the direct reaction between the palladium complex and the alkyne.[16]

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree start_node Start Reaction Analysis problem_node1 Any Product? start_node->problem_node1 Check TLC/LC-MS problem_node problem_node solution_node solution_node outcome_node Successful Coupling problem_node2 Black Precipitate? problem_node1->problem_node2 No / <10% Conversion problem_node3 Major Side Product? problem_node1->problem_node3 Yes / Low Yield solution_node1 Improve Ligand Stability (e.g., XPhos, NHC) Lower Temperature problem_node2->solution_node1 Yes (Pd Black) solution_node2 Increase Catalyst Activity: - Use Bulky, e⁻-rich Ligand - Increase Temperature - Use Microwave problem_node2->solution_node2 No solution_node1->outcome_node Optimized solution_node2->outcome_node Optimized solution_node3 Eliminate O₂ (Degas) Switch to Cu-Free Conditions Slow Alkyne Addition problem_node3->solution_node3 Yes (Alkyne Dimer) solution_node4 Lower Temperature Screen Solvents/Bases Check Reagent Purity problem_node3->solution_node4 No / Complex Mixture solution_node3->outcome_node Optimized solution_node4->outcome_node Optimized

Caption: A decision tree to guide troubleshooting efforts for the Sonogashira coupling.

Optimization Protocols & Recommended Conditions

A systematic approach is key to optimizing a challenging reaction. Below are recommended starting conditions and a general protocol for screening reaction parameters.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointRationale & Notes
Aryl Halide This compound1.0 equiv.
Alkyne Terminal Alkyne1.2 - 1.5 equiv.
Pd Precatalyst PdCl₂(PPh₃)₂ or Pd(OAc)₂2-5 mol%. Pd(II) sources are more air-stable than Pd(0) sources.[4]
Ligand XPhos or SPhos4-10 mol% (typically 2:1 L:Pd ratio). Bulky, electron-rich phosphines are essential for activating C-Cl bonds.[5][9]
Cu(I) Co-catalyst CuI5-10 mol%. Omit for copper-free protocols.
Base Cs₂CO₃ or K₃PO₄ (Inorganic)2.0 - 3.0 equiv. Often more effective for difficult couplings than amine bases.
Solvent Dioxane or DMFAnhydrous, degassed. Polar aprotic solvents are generally effective.[10][12]
Temperature 100 - 120 °CHigh temperature is generally required for aryl chlorides.[9]
Atmosphere Argon or NitrogenStrictly required to prevent catalyst decomposition and side reactions.[19]
Experimental Workflow: A Systematic Approach

Experimental_Workflow Figure 3: General Experimental Workflow prep_node prep_node action_node action_node monitor_node monitor_node end_node end_node prep_node1 1. Prepare Glassware (Oven-dried, inert atm) prep_node2 2. Add Solids (Aryl Halide, Catalyst, Ligand, Base, CuI) prep_node1->prep_node2 action_node1 3. Add Solvent & Base (Anhydrous, Degassed) prep_node2->action_node1 action_node2 4. Degas Mixture (Ar bubbling or Freeze-Pump-Thaw) action_node1->action_node2 action_node3 5. Add Alkyne (via syringe) action_node2->action_node3 action_node4 6. Heat to Target Temp action_node3->action_node4 monitor_node1 7. Monitor Reaction (TLC, LC-MS) action_node4->monitor_node1 monitor_node2 Reaction Complete? monitor_node1->monitor_node2 monitor_node2->monitor_node1 No (Continue Heating) action_node5 8. Work-up (Quench, Extract) monitor_node2->action_node5 Yes action_node6 9. Purify (Column Chromatography) action_node5->action_node6 end_node1 10. Characterize Product action_node6->end_node1

Caption: A step-by-step workflow for setting up and monitoring the Sonogashira reaction.

Detailed Protocol: Catalyst/Ligand Screening

This protocol describes setting up a small-scale reaction to test the efficacy of a new catalyst system.

  • Reaction Setup : To a dry, argon-flushed vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.025 mmol, 5 mol%), the phosphine ligand (e.g., XPhos, 0.05 mmol, 10 mol%), CuI (0.025 mmol, 5 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Solvent Addition : Add anhydrous, degassed dioxane (2.5 mL, 0.2 M) via syringe.

  • Degassing : Seal the vial and bubble argon through the suspension for 15 minutes.

  • Alkyne Addition : Add the terminal alkyne (0.6 mmol, 1.2 equiv.) via syringe.

  • Reaction : Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously.

  • Monitoring : After a set time (e.g., 2 hours), carefully take a small aliquot, quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the extent of conversion. Continue monitoring until the reaction is complete or has stalled.[4]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

By systematically varying one component at a time (e.g., testing different ligands while keeping all other parameters constant), you can efficiently converge on the optimal conditions for your specific substrate combination.

References

  • Sonogashira coupling. In Wikipedia. Retrieved January 25, 2024, from [Link]

  • Sonogashira Coupling. In Chemistry LibreTexts. Retrieved January 25, 2024, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. In Vedantu. Retrieved January 25, 2024, from [Link]

  • Sonogashira coupling. In Organic Chemistry. Retrieved January 25, 2024, from [Link]

  • Sonogashira Coupling. In Organic Chemistry Portal. Retrieved January 25, 2024, from [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. In ResearchGate. Retrieved January 25, 2024, from [Link]

  • Li, J. H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Retrieved January 25, 2024, from [Link]

  • Li, J. H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. American Chemical Society. Retrieved January 25, 2024, from [Link]

  • Liang, Y., et al. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved January 25, 2024, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. In KAUST Repository. Retrieved January 25, 2024, from [Link]

  • Mohammed, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved January 25, 2024, from [Link]

  • Mohammed, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Retrieved January 25, 2024, from [Link]

  • So, C. M., & Buchwald, S. L. (2009). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Retrieved January 25, 2024, from [Link]

  • Optimization of Sonogashira conditions. In ResearchGate. Retrieved January 25, 2024, from [Link]

  • Chen, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved January 25, 2024, from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Retrieved January 25, 2024, from [Link]

  • Doan, N. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. Retrieved January 25, 2024, from [Link]

  • Wang, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved January 25, 2024, from [Link]

  • Reddy, K. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved January 25, 2024, from [Link]

  • The Sonogashira Coupling. In StuDocu. Retrieved January 25, 2024, from [Link]

  • Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. In Semantic Scholar. Retrieved January 25, 2024, from [Link]

  • Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes. In researchmap. Retrieved January 25, 2024, from [Link]

  • Sonogashira troubleshooting help needed. In Reddit. Retrieved January 25, 2024, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. In JSTOR. Retrieved January 25, 2024, from [Link]

  • Struggling to make a sonogashira coupling reaction happen. In Reddit. Retrieved January 25, 2024, from [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved January 25, 2024, from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. In RSC Publishing. Retrieved January 25, 2024, from [Link]

  • Sonogashira coupling reaction | Organometallic name reaction. In YouTube. Retrieved January 25, 2024, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. In ResearchGate. Retrieved January 25, 2024, from [Link]

  • What is the best procedure for Sonogashira coupling?. In ResearchGate. Retrieved January 25, 2024, from [Link]

  • Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. In ResearchGate. Retrieved January 25, 2024, from [Link]

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Technical Support Center: Synthesis of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges, with a focus on the identification and mitigation of byproducts that can arise during synthesis. Our approach is rooted in mechanistic understanding to provide you with robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable synthesis involves the chlorination of Ethyl 4-hydroxy-2-methylnicotinate. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in a solvent like N,N-dimethylformamide (DMF) which can form the Vilsmeier-Haack reagent in situ to facilitate the reaction. The starting hydroxynicotinate is itself commonly prepared via a condensation reaction.

Q2: What are the critical parameters to control during the chlorination step?

The chlorination of the 4-hydroxy position on the pyridine ring is the most critical and sensitive step in the synthesis. The key parameters to control are:

  • Temperature: Exothermic reactions are common with chlorinating agents like POCl₃. Runaway reactions can lead to a host of byproducts and decomposition. Precise temperature control is paramount.

  • Stoichiometry of the Chlorinating Agent: An insufficient amount will lead to incomplete conversion, while a large excess can promote the formation of over-chlorinated byproducts.[1]

  • Anhydrous Conditions: Phosphorus oxychloride and related reagents are highly sensitive to moisture. Water contamination will consume the reagent, reduce yield, and can lead to the hydrolysis of the ester group.[1]

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion of the starting material without significant byproduct formation.[1]

Q3: What does a typical purity profile of crude this compound look like?

A typical crude product mixture will contain the desired this compound as the major component. However, it is common to find varying amounts of unreacted starting material (Ethyl 4-hydroxy-2-methylnicotinate), the hydrolyzed product (4-chloro-2-methylnicotinic acid), and potentially trace amounts of dichlorinated species, depending on the reaction conditions.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific issues you may encounter during your synthesis, with a focus on identifying and minimizing common byproducts.

Issue 1: Significant amount of starting material, Ethyl 4-hydroxy-2-methylnicotinate, remains in the crude product.

Question: My post-reaction analysis (TLC, LC-MS) shows a prominent spot/peak corresponding to my starting material, Ethyl 4-hydroxy-2-methylnicotinate. What are the likely causes and how can I improve the conversion?

Answer: The presence of a significant amount of starting material indicates an incomplete reaction. This is one of the most common issues and can usually be resolved by systematically investigating the following potential causes:

  • Insufficient Reagent: The stoichiometry of the chlorinating agent (e.g., POCl₃) may be too low. Ensure you are using a sufficient excess. A molar ratio of 2-5 equivalents of POCl₃ to the substrate is a common starting point.[1]

  • Reagent Quality: Phosphorus oxychloride can degrade upon storage, especially if exposed to atmospheric moisture. Use a fresh bottle or distill the POCl₃ before use.

  • Low Reaction Temperature: The activation energy for the chlorination of the 4-hydroxy position may not have been reached. Consider a modest increase in the reaction temperature, while carefully monitoring for byproduct formation.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion. It is essential to monitor the reaction's progress using an appropriate analytical technique like TLC.[1] A complete reaction should show the disappearance of the starting material spot.

  • Moisture Contamination: Water in the reaction vessel or solvents will quench the chlorinating agent, rendering it ineffective. Ensure all glassware is oven-dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1]

Experimental Workflow: Optimizing the Chlorination Reaction

G cluster_0 Reaction Setup & Monitoring cluster_1 Troubleshooting Loop A Ensure Anhydrous Conditions (Oven-dried glassware, inert atmosphere) B Charge Reactor with Substrate (Ethyl 4-hydroxy-2-methylnicotinate) A->B C Add Chlorinating Agent (e.g., POCl3, controlled addition) B->C D Heat to Target Temperature C->D E Monitor Reaction via TLC/LC-MS (every 30-60 mins) D->E F Is Starting Material > 5%? E->F G Incomplete Reaction F->G Yes K Reaction Complete F->K No H Increase Reaction Time (Continue monitoring) G->H I Consider Increasing Temperature (e.g., by 10°C) G->I J Consider Adding More Reagent (if time/temp have no effect) G->J H->E I->E J->E L Workup & Purification K->L Proceed to Workup

Caption: Troubleshooting workflow for incomplete chlorination.

Issue 2: Formation of 4-chloro-2-methylnicotinic acid.

Question: My mass spectrometry results show a peak corresponding to the molecular weight of 4-chloro-2-methylnicotinic acid. How is this byproduct formed, and how can I prevent it?

Answer: The presence of the carboxylic acid is a clear indication of the hydrolysis of the ethyl ester group.[2][3] This can happen at two main stages:

  • During the Reaction: If there is water present in the reaction mixture, it can lead to the hydrolysis of either the starting material or the product, especially at elevated temperatures.

  • During Aqueous Workup: The workup procedure often involves quenching the reaction mixture with water or ice. If the pH of the aqueous phase becomes basic or if the mixture is stirred for an extended period at a non-optimal pH, saponification (base-catalyzed hydrolysis) of the ester can occur.

Mitigation Strategies:

  • Strict Anhydrous Conditions: As mentioned before, ensure your reaction is free from moisture.

  • Controlled Workup:

    • Quench the reaction mixture slowly onto ice to keep the temperature low.

    • Maintain an acidic or neutral pH during extraction. Washing with a saturated sodium bicarbonate solution to neutralize acid should be done quickly and at a low temperature.

    • Minimize the contact time between the organic product layer and the aqueous phases.

Issue 3: Presence of Dichlorinated or Other Over-Chlorinated Byproducts.

Question: I have identified one or more byproducts with mass-to-charge ratios that suggest the addition of a second chlorine atom. Where is this extra chlorination occurring and how can I avoid it?

Answer: Over-chlorination is a common issue when reaction conditions are too harsh. The additional chlorine atom can add to either the pyridine ring or the 2-methyl group.

  • Ring Chlorination: The pyridine ring can be further chlorinated, for example at the 6-position, to give Ethyl 4,6-dichloro-2-methylnicotinate.

  • Side-Chain Chlorination: The 2-methyl group can be chlorinated to yield products like Ethyl 4-chloro-2-(chloromethyl)nicotinate.

The formation of these byproducts is promoted by:

  • High Temperatures: Excessive heat provides the activation energy for these less favorable chlorination reactions.

  • Prolonged Reaction Times: Leaving the reaction for too long after the starting material has been consumed can lead to the slow formation of over-chlorinated products.

  • Large Excess of Chlorinating Agent: A high concentration of the chlorinating reagent increases the likelihood of secondary reactions.

Mitigation Strategies:

  • Optimize Temperature and Time: Do not overheat the reaction and stop the reaction as soon as the starting material is consumed (as determined by TLC/LC-MS).

  • Fine-tune Stoichiometry: Use the minimum amount of chlorinating agent required for full conversion of the starting material. A good starting point is a 10-20% excess.

  • Purification: If small amounts of these byproducts are formed, they can often be separated from the desired product by column chromatography or distillation.

Byproduct Formation Pathways

G cluster_byproducts Common Byproducts SM Ethyl 4-hydroxy-2-methylnicotinate (Starting Material) P This compound (Desired Product) SM->P POCl3 (Desired Reaction) B1 4-chloro-2-methylnicotinic acid (Hydrolysis Product) P->B1 + H2O (Workup/Contamination) B2 Ethyl 4,6-dichloro-2-methylnicotinate (Over-chlorination) P->B2 Excess POCl3 / Heat B3 Ethyl 4-chloro-2-(chloromethyl)nicotinate (Side-chain Chlorination) P->B3 Excess POCl3 / Heat

Caption: Formation pathways of common byproducts.

Summary of Common Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Formation PathwayMitigation Strategy
Ethyl 4-hydroxy-2-methylnicotinateC₉H₁₁NO₃181.19Incomplete ReactionIncrease reaction time/temperature, use fresh/excess reagent, ensure anhydrous conditions.
4-chloro-2-methylnicotinic acidC₈H₆ClNO₂183.59Hydrolysis of EsterEnsure anhydrous conditions, control pH and temperature during workup.
Ethyl 4,6-dichloro-2-methylnicotinateC₉H₉Cl₂NO₂234.08Over-chlorination (Ring)Avoid excessive temperature/time, optimize reagent stoichiometry.[4]
Ethyl 4-chloro-2-(chloromethyl)nicotinateC₉H₉Cl₂NO₂234.08Over-chlorination (Side-Chain)Avoid excessive temperature/time, optimize reagent stoichiometry.

References

  • Vertex AI Search. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
  • ResearchGate. (n.d.). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at... [Download Scientific Diagram].
  • ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate [Request PDF].
  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. [Download scientific diagram].
  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities.
  • Chemistry Stack Exchange. (2024, June 27). Synthesis of racemic nicotine.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate.
  • CymitQuimica. (n.d.). Ethyl 2-chloro-4-methylnicotinate.
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  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
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Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of chloropyridines. This guide is designed to provide in-depth, field-proven insights into overcoming one of the most persistent challenges in this area: catalyst deactivation. The content is structured in a practical question-and-answer format to directly address the specific issues you may encounter during your experiments.

The cross-coupling of chloropyridines is a cornerstone of modern synthesis, yet the inherent properties of these substrates present unique hurdles. The electron-deficient nature of the pyridine ring and, most notably, the Lewis basicity of the ring nitrogen, can lead to rapid catalyst deactivation, resulting in low yields, stalled reactions, and frustrating inconsistencies. This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent these common pitfalls.

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section provides detailed, actionable solutions to specific problems you might be facing in the lab.

Issue 1: Low to No Product Yield with 2-Chloropyridines

Q: My Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid is giving me very low to no product. I'm using a standard palladium catalyst. What's going wrong and what are my immediate troubleshooting steps?

A: This is a classic and frequent challenge. The primary culprit is often catalyst inhibition by the pyridine nitrogen.[1] The nitrogen atom, being ortho to the reaction center, can chelate to the palladium, effectively poisoning the catalyst and halting the catalytic cycle.[2] Standard catalyst systems, like those employing less bulky phosphine ligands, are particularly susceptible to this mode of deactivation.[3]

Here is a systematic approach to troubleshoot this issue:

Step-by-Step Troubleshooting Protocol:

  • Evaluate Your Ligand: The choice of ligand is paramount. For 2-chloropyridines, bulky, electron-rich phosphine ligands are essential.[4] These ligands create a sterically hindered environment around the palladium center, which physically blocks the pyridine nitrogen from coordinating.[4]

    • Action: Switch from simple phosphine ligands (e.g., PPh₃) to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos) or a suitable N-heterocyclic carbene (NHC) ligand.[3]

  • Assess Your Base: An ineffective or poorly soluble base can stall the reaction, particularly the crucial transmetalation step.[2]

    • Action: Screen stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for these challenging couplings.[2] Ensure the base is finely powdered to maximize its surface area.

  • Check Your Palladium Source: While Pd(OAc)₂ is a common precatalyst, its reduction to the active Pd(0) species can be inefficient and lead to the formation of inactive palladium black.[4]

    • Action: Consider using a pre-formed palladium(0) source like Pd₂(dba)₃ or, even better, a modern palladacycle precatalyst (e.g., XPhos Pd G3). These precatalysts are designed for cleaner and more efficient generation of the active catalytic species.[3]

  • Increase Reaction Temperature: The oxidative addition of the C-Cl bond is often the rate-limiting step and has a higher activation energy than for C-Br or C-I bonds.[2]

    • Action: Gradually increase the reaction temperature in increments of 10 °C, typically within the range of 80-120 °C.[2]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[5]

    • Action: Thoroughly degas your solvents and ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas for an extended period.[6]

Issue 2: My Reaction Mixture is Turning Black and Stalling

Q: I'm attempting a Buchwald-Hartwig amination of a chloropyridine, and my initially clear or light-colored reaction mixture is turning black, and the reaction has stopped. What is this black precipitate and how can I prevent it?

A: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[5] This is a common form of catalyst decomposition. It occurs when the active, ligand-stabilized Pd(0) species are no longer effectively protected and aggregate.[7]

Causality and Prevention:

  • Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium atoms are highly prone to aggregation.[5]

  • Inefficient Reduction of Pd(II): If you are using a Pd(II) precatalyst, its reduction to Pd(0) might be slow or incomplete, leading to side reactions that produce palladium black.[8]

  • Substrate or Product Inhibition: In some cases, the chloropyridine starting material or the product can displace the phosphine ligand, leading to catalyst deactivation and subsequent agglomeration.[1]

Preventative Measures:

StrategyRationale
Use Bulky, Electron-Rich Ligands Ligands like XPhos, SPhos, or RuPhos form more stable complexes with palladium, reducing the likelihood of ligand dissociation at higher temperatures.[3]
Employ Palladacycle Precatalysts G3 or G4 precatalysts are designed for controlled, rapid generation of the active monoligated Pd(0) species, minimizing the formation of unstable intermediates that can lead to palladium black.[4]
Thoroughly Degas Solvents Oxygen can degrade phosphine ligands, leaving the palladium center exposed and prone to aggregation.[5]
Optimize Reaction Temperature Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize thermal decomposition of the catalyst.[5]
Issue 3: Significant Formation of Side Products (e.g., Hydrodehalogenation)

Q: In my cross-coupling of a chloropyridine, I'm observing a significant amount of the corresponding pyridine (where the chlorine has been replaced by a hydrogen). How can I suppress this hydrodehalogenation side reaction?

A: Hydrodehalogenation is a common side reaction, particularly in reactions that are sluggish or when using substrates with certain electronic properties.[4] It often arises when the desired reductive elimination step is slow, allowing for competing pathways to occur.

Mechanistic Insights and Solutions:

  • β-Hydride Elimination: If the coupling partner (e.g., an amine in a Buchwald-Hartwig reaction) has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of a palladium-hydride species. This can then reductively eliminate with the pyridine ring to give the hydrodehalogenated product.

  • Reaction with Trace Water: Trace amounts of water in the reaction mixture can also be a source of protons for this side reaction.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate the rate of reductive elimination will favor the desired C-C or C-N bond formation over competing side reactions.[4]

  • Base Purity: Ensure your base is anhydrous and of high purity. Some sources of sodium t-butoxide, for instance, can contain residual sodium hydroxide or moisture, which can promote hydrodehalogenation.[4]

  • Strictly Anhydrous Conditions: Take great care to use scrupulously dried reagents and solvents.

  • Coupling Partner Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the nucleophilic coupling partner can help to push the equilibrium towards the desired cross-coupling pathway.[4]

Frequently Asked Questions (FAQs)

Q1: Why are chloropyridines so much more challenging to couple than bromopyridines or iodopyridines?

A1: The primary reason lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger than the C-Br and C-I bonds. This makes the oxidative addition step, which is often the rate-determining step in the catalytic cycle, much more difficult for chloropyridines.[2] Consequently, more active catalyst systems and often higher reaction temperatures are required to achieve efficient coupling.[2]

Q2: Can I reuse my palladium catalyst after a reaction with a chloropyridine?

A2: While challenging due to the potential for strong catalyst poisoning, it is sometimes possible, particularly with heterogeneous catalysts (e.g., Pd on carbon). For homogeneous catalysts, recovery can be difficult. If you are using a heterogeneous catalyst, a common procedure for attempting reuse is as follows:

General Protocol for Heterogeneous Catalyst Recycling:

  • Separation: After the reaction, allow the mixture to cool and separate the solid catalyst by filtration through a pad of Celite or by centrifugation.[9]

  • Washing: Thoroughly wash the recovered catalyst with the reaction solvent, followed by other organic solvents (e.g., ethyl acetate, ethanol) to remove any adsorbed organic compounds.[9]

  • Drying: Dry the catalyst under vacuum before attempting to reuse it in a subsequent reaction.

It is important to note that a decrease in activity is common, and the number of successful cycles will depend on the specific reaction conditions and the robustness of the catalyst.

Q3: How do I choose between a Buchwald-type phosphine ligand and an N-heterocyclic carbene (NHC) ligand for my chloropyridine coupling?

A3: Both classes of ligands are highly effective for activating C-Cl bonds. NHCs are generally stronger σ-donors than phosphine ligands, which can make them very effective for the oxidative addition of chloropyridines.[3] However, Buchwald-type phosphine ligands have been extensively developed and offer a wide range of steric and electronic properties that can be finely tuned for a specific application. The optimal choice often depends on the specific substrates and reaction conditions, and a small screen of both ligand types may be necessary to identify the best catalyst system for your particular reaction.

Q4: I am working with a dichloropyridine. How can I achieve regioselective coupling at one of the chlorine atoms?

A4: Achieving regioselectivity is a significant challenge and is highly dependent on the substitution pattern of the dichloropyridine and the reaction conditions. Generally, the chlorine at the 2-position is the most activated towards oxidative addition due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom.[10] However, it is possible to influence the regioselectivity through careful selection of the catalyst and ligand. For example, in the case of 2,4-dichloropyridine, using a Xantphos-based catalyst has been shown to favor amination at the C2 position, while certain N-heterocyclic carbene ligands can promote reaction at the C4 position.[4][10]

Visualizing Catalyst Deactivation Pathways

To better understand the processes that lead to catalyst deactivation, the following diagrams illustrate the key pathways.

Catalyst_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active Pd(0)L Active Pd(0)L Oxidative Addition Oxidative Addition Active Pd(0)L->Oxidative Addition Ar-Cl Pyridine Coordination Pyridine Coordination Active Pd(0)L->Pyridine Coordination Chloropyridine Pd Black Formation Pd Black Formation Active Pd(0)L->Pd Black Formation - Ligand Transmetalation Transmetalation Oxidative Addition->Transmetalation Nu-M Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0)L Product Inactive Complex Inactive Complex Pyridine Coordination->Inactive Complex Ligand Degradation Ligand Degradation

Sources

Minimizing homocoupling in Sonogashira reactions of pyridyl halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize homocoupling side reactions in the Sonogashira coupling of pyridyl halides. Our focus is on providing practical, field-proven insights to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Sonogashira reaction, and why is it a significant problem with pyridyl halides?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical diyne (an alkyne dimer).[1] This is an undesirable process as it consumes your valuable alkyne starting material, reduces the yield of the desired pyridyl-alkyne product, and complicates purification due to the formation of nonpolar byproducts.[1] Pyridyl halides can sometimes be more susceptible to issues in cross-coupling reactions due to the coordinating nature of the pyridine nitrogen, which can potentially interact with the palladium catalyst and influence the delicate balance of the catalytic cycle.

Q2: What are the primary causes of homocoupling byproducts in my Sonogashira reaction?

A2: The principal cause of homocoupling is the presence of molecular oxygen in the reaction mixture.[1][2] Oxygen facilitates the oxidative dimerization of the terminal alkyne, a reaction that is catalyzed by the copper(I) co-catalyst traditionally used in Sonogashira protocols.[1][2][3][4] High concentrations of the copper catalyst can also exacerbate this issue.[1]

Q3: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?

A3: Absolutely. The ligand on the palladium catalyst plays a crucial role. Bulky and electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling by promoting the reductive elimination step of the Sonogashira cycle.[5] However, the optimal ligand is often substrate-dependent, and screening different ligands may be necessary for your specific pyridyl halide.[2]

Q4: Is it possible to completely eliminate homocoupling?

A4: While complete elimination can be challenging, it is possible to significantly minimize the formation of homocoupling byproducts to negligible levels (e.g., around 2%) through careful optimization of the reaction conditions.[1][6] The most effective strategy is often the adoption of copper-free Sonogashira protocols.[2][4][7]

Troubleshooting Guide: Minimizing Homocoupling with Pyridyl Halides

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Significant formation of a nonpolar byproduct, confirmed as the alkyne dimer.

Root Cause Analysis: This is the classic sign of Glaser homocoupling. The likely culprits are oxygen contamination and/or suboptimal reaction conditions favoring the oxidative dimerization pathway.

Solutions:

  • Implement Rigorous Inert Atmosphere Techniques: The most critical first step is to scrupulously exclude oxygen.

    • Use Schlenk lines or a glovebox for all manipulations.

    • Thoroughly degas all solvents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[4][8]

    • Ensure all reagents are of high purity and anhydrous.[8]

  • Switch to a Copper-Free Protocol: This is the most direct and often most effective way to eliminate Glaser coupling.[2][4][7][9][10] Numerous copper-free methods have been developed that show excellent functional group tolerance.[7][11]

  • Optimize Your Base and Solvent System:

    • The choice of base is critical. Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in copper-free systems.[12]

    • The solvent can influence reaction rates. Common solvents include THF, dioxane, toluene, and DMF.[8] For pyridyl halides, a less coordinating solvent might be beneficial to minimize interaction with the catalyst.

Issue 2: My reaction is sluggish, and I still observe homocoupling even under inert conditions.

Root Cause Analysis: Pyridyl halides can be less reactive than their aryl halide counterparts. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the oxidative addition step. This sluggishness can provide a greater opportunity for the slower homocoupling reaction to occur.

Solutions:

  • Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-donating ligands such as SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, favoring the desired cross-coupling.[2][5]

  • Temperature Adjustment: A modest increase in temperature (e.g., from 60 °C to 80-100 °C) can sometimes overcome the activation barrier for the oxidative addition of the pyridyl halide.[13] However, monitor the reaction closely, as higher temperatures can also lead to catalyst decomposition.[13]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]

Issue 3: My reaction mixture turns black, and I get low conversion to the desired product.

Root Cause Analysis: The formation of a black precipitate, often called "palladium black," indicates the decomposition of your palladium catalyst to inactive Pd(0) metal.[13] This can be caused by high temperatures, the presence of oxygen, or an inappropriate choice of solvent or base.[13] Catalyst decomposition will halt the desired reaction and can sometimes promote side reactions.

Solutions:

  • Re-evaluate Your Inert Atmosphere Technique: Even small amounts of oxygen can contribute to catalyst decomposition.

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature.

  • Use a More Robust Catalyst System: Consider using a pre-catalyst that is more stable and forms the active catalytic species in situ.[14][15]

Summary of Strategies to Minimize Homocoupling

StrategyPrincipleKey Considerations for Pyridyl Halides
Copper-Free Conditions Eliminates the primary catalyst for Glaser coupling.[7][9]Highly recommended. Avoids potential coordination of copper to the pyridine nitrogen.
Rigorous Inert Atmosphere Excludes oxygen, the oxidant required for Glaser coupling.[2][4]Essential for both copper-catalyzed and copper-free systems to prevent catalyst decomposition.
Ligand Optimization Bulky, electron-rich ligands can accelerate the desired cross-coupling cycle.[5]Crucial for activating less reactive pyridyl halides. Consider ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs).
Base Selection The base influences the deprotonation of the alkyne and the overall reaction rate.Organic amines (e.g., Et₃N, i-Pr₂NH) or inorganic bases (e.g., Cs₂CO₃, K₃PO₄) can be effective. The choice may depend on the specific pyridyl halide and ligand used.[14]
Slow Alkyne Addition Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[2]A useful technique, especially if other methods do not completely suppress homocoupling.
Temperature Control Balances the rate of the desired reaction against catalyst decomposition and side reactions.[13]Start with milder conditions and increase the temperature cautiously if the reaction is sluggish.

Experimental Protocol: Copper-Free Sonogashira Reaction of a Pyridyl Bromide

This protocol provides a general method for performing a Sonogashira reaction with a pyridyl bromide under copper-free conditions to minimize homocoupling.

Reagent Preparation:

  • Ensure all solvents (e.g., 1,4-dioxane or toluene) are anhydrous and have been thoroughly degassed by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.[8]

  • The pyridyl bromide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity and handled under an inert atmosphere.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the pyridyl bromide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[2]

  • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[2]

  • Seal the flask, and evacuate and backfill with argon three times.[8]

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[2]

Reaction Execution:

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[2]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired pyridyl-alkyne product.[2][8]

Visualizing Competing Reaction Pathways

The following diagram illustrates the desired Sonogashira cross-coupling cycle versus the undesired Glaser homocoupling pathway. Understanding these competing reactions is key to troubleshooting and optimizing your experiments.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-C≡CR² (Product) RedElim->Product RX Pyridyl-X (R¹X) RX->OxAdd Cu_alkyne Cu-C≡CR² Cu_alkyne->Transmetal Alkyne H-C≡CR² CuI Cu(I) Alkyne->CuI Base Cu_alkyne_glaser Cu-C≡CR² CuI->Cu_alkyne_glaser O2 O₂ (Air) OxidativeCoupling Oxidative Coupling O2->OxidativeCoupling Dimer R²-C≡C-C≡C-R² (Dimer) OxidativeCoupling->Dimer Cu_alkyne_glaser->OxidativeCoupling

Caption: Competing pathways in Sonogashira reactions.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. [Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. [Link]

  • Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling) | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Glaser coupling – Knowledge and References - Taylor & Francis. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. [Link]

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [Link]

  • Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. [Link]

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Technical Support Center: Navigating Protodeboronation in Suzuki Couplings with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with protodeboronation in Suzuki-Miyaura coupling reactions involving pyridine boronic acids. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols to help you maximize the yield of your desired biaryl products while minimizing this pervasive side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major problem with pyridine boronic acids?

A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes your nucleophilic coupling partner, leading to reduced yields of the target molecule and the formation of a simple pyridine byproduct, which can complicate purification.[1] Pyridine boronic acids, especially 2-pyridine boronic acid, are notoriously unstable and prone to this reaction due to the influence of the basic nitrogen atom within the ring.[1][3]

Q2: What is the primary mechanism that makes 2-pyridine boronic acid so susceptible to protodeboronation?

A: Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, 2-pyridine boronic acid has a unique decomposition pathway.[1][2] Under neutral pH conditions, it can form a zwitterionic species which is highly reactive.[1][2] This intermediate can then undergo a rapid, unimolecular fragmentation of the C-B bond, leading to the unwanted protodeboronated pyridine product.[1][2] Counterintuitively, adding either acid or base can shift the equilibrium away from this highly reactive zwitterion, thereby slowing the rate of protodeboronation.[1][2]

Q3: How does the position of the boronic acid on the pyridine ring affect its stability?

A: The position of the boronic acid group significantly impacts the compound's stability and reactivity.

  • 2-Pyridinylboronic Acids: These are the most challenging due to the proximity of the boronic acid to the ring nitrogen. This leads to the unique zwitterion-mediated decomposition pathway and potential for catalyst inhibition through nitrogen coordination to the palladium center.[4]

  • 3- and 4-Pyridinylboronic Acids: These isomers are generally more stable than the 2-substituted version as the boronic acid group is further from the nitrogen, reducing its electronic influence on the C-B bond and minimizing deleterious interactions with the catalyst. However, they can still undergo base-catalyzed protodeboronation under forcing conditions.

Troubleshooting Guide: Minimizing Protodeboronation

This section addresses common experimental observations and provides actionable solutions grounded in mechanistic principles.

Scenario 1: My reaction gives a low yield of the desired product, and I've isolated a significant amount of the simple, unfunctionalized pyridine.

This is a classic symptom of protodeboronation outcompeting the desired Suzuki coupling. The key is to adjust the reaction conditions to favor the productive catalytic cycle over the decomposition pathway.

Q: I'm using a strong aqueous base like NaOH or KOH. Could this be the problem?

A: Yes, this is a likely culprit. While a base is necessary for the transmetalation step, strong bases in aqueous media can significantly accelerate protodeboronation, especially for electron-deficient or sterically hindered boronic acids.[5][6][7] The high concentration of hydroxide ions promotes the formation of a more reactive boronate species that is susceptible to protonolysis by water.[2][8]

Solution: Switch to a Milder, Anhydrous, or Biphasic System.

  • Recommended Bases: Use weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[5][6][9] These bases are effective at promoting transmetalation without drastically increasing the rate of protodeboronation.

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and finely ground, dried bases.[10] The absence of water, the primary proton source, directly inhibits the protodeboronation pathway.[11] Recent studies have shown that direct transmetalation from boronic esters can occur under anhydrous conditions, suppressing protodeboronation.[12][13]

  • Biphasic Systems: Solvents like 1,4-dioxane or THF with a minimal amount of water can be effective.[14] The water helps to solubilize the base, while the bulk of the reaction occurs in the organic phase.

Q: My reaction is running at a high temperature (>100 °C) to push a sluggish reaction. Is this counterproductive?

A: It can be. Elevated temperatures accelerate all reactions, including the undesired protodeboronation.[5] If the rate of protodeboronation increases more than the rate of the Suzuki coupling, higher temperatures will lead to lower yields.

Solution: Lower the Temperature and Use a More Active Catalyst.

  • Temperature Reduction: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, often in the 60-80 °C range.[5][6]

  • Catalyst Optimization: A slow catalytic cycle gives the boronic acid more time to decompose.[5] Employ a highly active catalyst system to accelerate the cross-coupling. Modern palladium precatalysts (e.g., G3 or G4 precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of the productive reaction, allowing for lower temperatures and shorter reaction times.[5][11][15]

Scenario 2: My pyridine boronic acid seems to degrade before the reaction even completes, or it's unstable on storage.

This indicates that the boronic acid itself is inherently unstable under your conditions. While optimizing the reaction parameters is crucial, a more robust solution may be to use a stabilized form of the boronic acid.

Q: Are there alternatives to using the free boronic acid?

A: Absolutely. Using boronic acid surrogates that are more stable to the reaction conditions is a highly effective strategy. These reagents act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[2][15]

Solution: Employ Stabilized Boronic Acid Derivatives.

  • Organotrifluoroborates (R-BF₃K): Potassium trifluoroborate salts are often crystalline, air-stable solids that are less prone to protodeboronation.[16] They slowly hydrolyze in the presence of a base to release the active boronic acid.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be easily handled and purified.[15][17] They require specific conditions (typically a mild aqueous base) to slowly hydrolyze and release the boronic acid into the catalytic cycle.

  • Pinacol Esters: While more stable than the corresponding boronic acids, pinacol esters can still hydrolyze under basic aqueous conditions to the boronic acid, which then undergoes protodeboronation.[6][12] They are best used under anhydrous or carefully controlled biphasic conditions.

Visualizing the Competing Pathways

The diagram below illustrates the critical competition between the desired Suzuki-Miyaura catalytic cycle and the off-cycle protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_boronic Boronic Acid Equilibria cluster_proto Protodeboronation Pathway OA Oxidative Addition PdII_RX R-Pd(II)-X L_n OA->PdII_RX TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product R-Ar' (Desired Product) RE->Product Pd0->OA PdII_RX->TM PdII_R_Ar R-Pd(II)-Ar' L_n PdII_R_Ar->RE ArX Ar-X ArX->OA ArBOH2 Ar'-B(OH)₂ (Pyridine Boronic Acid) ArBOH3 [Ar'-B(OH)₃]⁻ (Boronate) ArBOH2->ArBOH3 Base (OH⁻) ArBOH3->TM To Suzuki Cycle Proto Protodeboronation ArBOH3->Proto H₂O (Proton Source) Byproduct Ar'-H (Byproduct) Proto->Byproduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Data Summary: Impact of Reaction Parameters

The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. The following table summarizes qualitative trends and the relative impact of various parameters on minimizing this side reaction.

ParameterCondition Favoring Suzuki CouplingCondition Favoring ProtodeboronationRationale
Base Weak, non-hydroxide (K₃PO₄, K₂CO₃, CsF)Strong, hydroxide (NaOH, KOH)Strong bases accelerate C-B bond cleavage.[5][18]
Solvent Anhydrous (Toluene, Dioxane) or biphasicProtic, aqueousWater acts as the proton source for the side reaction.[6][11]
Temperature Lowest effective temperature (e.g., 40-80 °C)High temperature (>100 °C)High temperatures can accelerate decomposition faster than coupling.[5]
Catalyst System High activity (e.g., Pd-Biarylphosphine)Low activity (e.g., Pd(PPh₃)₄)A fast catalytic cycle outcompetes the slower decomposition pathway.[5][15]
Boron Source Stabilized (MIDA, -BF₃K)Free Boronic Acid"Slow release" keeps the concentration of the unstable free acid low.[2][15]

Recommended Starting Protocol for Challenging Couplings

This protocol is designed as a starting point for challenging couplings where protodeboronation is a major concern, such as with 2-pyridinylboronic acids.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • Pyridine Boronic Acid Surrogate (e.g., MIDA boronate or trifluoroborate, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, finely ground and dried, 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

  • Oven-dried glassware, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine boronic acid surrogate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): For particularly sensitive substrates, degas the final mixture by sparging with argon for 10-15 minutes or via 3 freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to a moderate temperature (start at 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated pyridine byproduct.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve issues with protodeboronation in your experiments.

Troubleshooting_Workflow Start High Protodeboronation Observed? Base_Check Using Strong Base (NaOH, KOH)? Start->Base_Check Temp_Check High Temp (>100°C)? Base_Check->Temp_Check No Sol_Base Action: Switch to milder base (K₃PO₄, K₂CO₃) Base_Check->Sol_Base Yes Catalyst_Check Using less active catalyst (e.g., Pd(PPh₃)₄)? Temp_Check->Catalyst_Check No Sol_Temp_Cat Action: Lower Temp (60-80°C) & Use high-activity catalyst (e.g., XPhos G3) Temp_Check->Sol_Temp_Cat Yes Boron_Check Using free boronic acid? Catalyst_Check->Boron_Check No Catalyst_Check->Sol_Temp_Cat Yes End Problem Solved Boron_Check->End No, review all parameters Sol_Boron Action: Use stabilized surrogate (MIDA boronate, -BF₃K) Boron_Check->Sol_Boron Yes Sol_Base->Temp_Check Sol_Temp_Cat->Catalyst_Check Sol_Boron->End

Caption: A decision-tree workflow for troubleshooting protodeboronation.

References
  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Dreher, S. D., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 8(11), 10766–10771. Retrieved from [Link]

  • West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17582. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Liu, Z., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(35), 16038–16048. Retrieved from [Link]

  • KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]

  • ResearchGate. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12546. Retrieved from [Link]

  • Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]

  • Rideau, E., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15725. Retrieved from [Link]

  • Reddit. (2024). For the pro's (Suzuki). Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Liverpool John Moores University. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Retrieved from [Link]

  • PubMed. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with Substituted Chloronicotinates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for improving the regioselectivity of reactions with substituted chloronicotinates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in reactions with substituted chloronicotinates?

A1: The regioselectivity of reactions involving substituted chloronicotinates is primarily governed by a combination of electronic and steric effects inherent to the pyridine ring, as well as the nature of the substituents present.[1][2] The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[3]

The positions on the pyridine ring have distinct electronic properties:

  • C2 and C6 (α-positions): These are the most electron-deficient positions due to their proximity to the nitrogen atom, making them highly susceptible to nucleophilic attack.

  • C4 (γ-position): This position is also electron-deficient, though generally less so than the C2/C6 positions.

  • C3 and C5 (β-positions): These positions are the most electron-rich on the pyridine ring.

The presence of a chlorine atom (a good leaving group) and an ester group (an electron-withdrawing group) further influences the reactivity of the different positions on the nicotinate scaffold.

Q2: How do I predict the major regioisomer in a Nucleophilic Aromatic Substitution (SNAr) reaction on a dichloronicotinate?

A2: In SNAr reactions, the nucleophile will preferentially attack the most electron-deficient carbon atom bearing a suitable leaving group. For a typical dichloronicotinate, such as ethyl 2,6-dichloronicotinate, the C2 and C6 positions are the most electrophilic. The regioselectivity will be influenced by:

  • Electronic Effects: Both C2 and C6 are activated by the ring nitrogen. The ester at C3 will further withdraw electron density, but its effect is more pronounced at the ortho (C2 and C4) and para (C6) positions.

  • Steric Hindrance: The ester group at C3 will sterically hinder the C2 position more than the C6 position.

Therefore, for many nucleophiles, substitution is favored at the C6 position due to reduced steric hindrance compared to the C2 position. However, the outcome can be highly dependent on the specific substrate, nucleophile, and reaction conditions.[4][5][6]

Q3: In a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with a di- or trichloronicotinate, which chlorine is most likely to react first?

A3: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) complex to the C-Cl bond is the key regioselectivity-determining step.[7][8] The reactivity of the C-Cl bonds is influenced by both electronic and steric factors.

Generally, the order of reactivity for different positions on the pyridine ring is C4 > C2 > C6 .[3][9]

  • C4-Cl: Often the most reactive position for oxidative addition in Suzuki-Miyaura couplings.[9][10]

  • C2-Cl: Also highly reactive due to its electron deficiency. In some cases, especially in Buchwald-Hartwig aminations, reaction at C2 can be favored.[11]

  • C6-Cl: Generally the least reactive of the three, often requiring more forcing conditions to react.

The choice of ligand on the palladium catalyst can significantly influence this selectivity.[11][12][13] Bulky, electron-rich phosphine ligands can favor reaction at less sterically hindered positions.[7][12]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: Obtaining a mixture of regioisomers is a common problem when multiple reactive sites are present. Here is a systematic approach to improving regioselectivity:

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed cond1 Analyze Reaction Conditions start->cond1 step1 Lower Reaction Temperature cond1->step1 Temperature Effect? step2 Screen Solvents of Varying Polarity cond1->step2 Solvent Polarity? step3 Change the Base cond1->step3 Base Strength/Solubility? cond2 Optimize Catalyst System (For Cross-Coupling) step1->cond2 step2->cond2 step3->cond2 step4 Screen Ligands: - Sterically bulky (e.g., XPhos) - Electron-rich (e.g., SPhos) - Bidentate (e.g., BINAP) cond2->step4 Ligand Effect? step5 Vary Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) step4->step5 cond3 Consider Alternative Strategies step5->cond3 step6 Directed ortho-Metalation (DoM) cond3->step6 Need for Positional Control? step7 Use of Protecting/Blocking Groups cond3->step7 Protect Reactive Sites? end Improved Regioselectivity step6->end step7->end

Caption: A decision tree for troubleshooting poor regioselectivity.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy.

    • Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.[2] Screen a range of solvents (e.g., toluene, dioxane, THF, DMF).

    • Base: The choice of base is critical in many cross-coupling reactions. A weaker base may react more selectively. Consider screening bases like K3PO4, K2CO3, and Cs2CO3.[12]

  • Optimize the Catalyst System (for Cross-Coupling Reactions):

    • Ligand Selection: The ligand is arguably the most important factor for controlling regioselectivity in palladium-catalyzed reactions.[11][12][13]

      • Sterically Hindered Ligands: Ligands like XPhos, SPhos, or other Buchwald-type ligands can block more sterically congested sites, directing the reaction to other positions.[7][12]

      • Bidentate Ligands: Ligands like BINAP or DPPF can alter the geometry of the palladium center and influence selectivity.[14]

    • Palladium Precursor: While often less impactful than the ligand, switching the palladium source (e.g., from Pd(OAc)2 to Pd2(dba)3) can sometimes improve results.[15]

  • Employ a Directed Strategy:

    • Directed ortho-Metalation (DoM): If you need to functionalize a position ortho to an existing substituent (like the ester group or another directing group), DoM is a powerful strategy.[16][17][18][19] This involves deprotonation at a specific site using a strong base (like n-BuLi or LDA), followed by quenching with an electrophile. The initial deprotonation is directed by a Lewis basic group on the molecule.[16][19]

Issue 2: My Suzuki-Miyaura coupling is suffering from significant side reactions like homocoupling and dehalogenation.

Answer: These are common side reactions in Suzuki couplings. Here’s how to address them:

Side ReactionCommon CausesTroubleshooting Steps
Homocoupling of Boronic Acid Presence of oxygen, which leads to oxidative coupling.[12] Incomplete reduction of Pd(II) precatalyst.1. Rigorous Degassing: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[12] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout.[12] 3. Use a Pd(0) Source: Consider using a Pd(0) source like Pd(PPh3)4 directly to minimize issues with in-situ reduction.[12]
Dehalogenation (Hydrodehalogenation) Presence of water or other proton sources.[12] Certain bases or impurities in reagents can act as hydride donors.1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[12] 2. Reagent Purity: Use high-purity amines and bases. 3. Base Selection: Screen different bases. Sometimes switching from an alkoxide base to a phosphate or carbonate can reduce dehalogenation.[12]
Issue 3: My Buchwald-Hartwig amination is sluggish, or the catalyst is deactivating (forming palladium black).

Answer: Catalyst deactivation is a frequent issue, especially with electron-rich heterocyclic substrates like pyridines.[12]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[12][20]

    • Solution: Use bulky, electron-rich ligands (e.g., Buchwald or Hartwig ligands). These ligands can help prevent the pyridine nitrogen from binding too strongly to the palladium and promote the desired catalytic cycle.[7][12]

  • Catalyst Decomposition (Palladium Black): This indicates that the active Pd(0) species is unstable under the reaction conditions.[12]

    • Solution 1 - More Robust Ligand: The ligand may be degrading. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand.[12]

    • Solution 2 - Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[12]

    • Solution 3 - Check Reagent Purity: Impurities in the amine or base can sometimes contribute to catalyst decomposition.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling

This protocol is a starting point for the regioselective coupling at the C4 position of a 2,4-dichloronicotinate derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add 2,4-dichloronicotinate ester, arylboronic acid, and base (e.g., K2CO3) to an oven-dried flask. prep2 2. Add Pd catalyst (e.g., Pd(PPh3)4) and ligand (if separate). prep1->prep2 react1 3. Evacuate and backfill the flask with argon (repeat 3x). prep2->react1 react2 4. Add degassed solvent (e.g., dioxane/water) via syringe. react1->react2 react3 5. Heat the reaction mixture (e.g., 80-100°C) with vigorous stirring. react2->react3 react4 6. Monitor reaction progress by TLC or LC-MS. react3->react4 workup1 7. Cool to room temperature and dilute with ethyl acetate. react4->workup1 work2 8. Wash with water and brine. workup1->work2 work3 9. Dry organic layer (e.g., Na2SO4), filter, and concentrate. work2->work3 work4 10. Purify by column chromatography. work3->work4

Caption: Workflow for a general Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the substituted chloronicotinate (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and, if necessary, the ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[12]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene) via syringe. The reaction should be run under relatively concentrated conditions (e.g., 0.1-0.5 M).[21]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Directed ortho-Metalation (DoM)

This protocol describes the functionalization at the C4 position of a 3-chloronicotinate derivative, directed by the ester group.

  • Setup: To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a dropping funnel, add the substituted chloronicotinate (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of lithium diisopropylamide (LDA) or a similar strong, non-nucleophilic base (1.1 eq) in THF dropwise via the dropping funnel, keeping the internal temperature below -70 °C.

  • Litiation: Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation at the C4 position.[17]

  • Electrophile Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.2 eq) dropwise, again maintaining a low internal temperature.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the product by column chromatography.

References

  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
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  • Wikipedia. (n.d.). Regioselectivity.
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  • Wikipedia. (n.d.).
  • (n.d.). Directed (ortho)
  • OUCI. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
  • PubMed. (n.d.). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)
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  • Wiley Online Library. (n.d.). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane.
  • Journal of the American Chemical Society. (2005).
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  • YouTube. (2012).
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  • PubMed. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • PubMed Central. (n.d.). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes.
  • PubMed. (2020).
  • YouTube. (2018). The Suzuki reaction.
  • PubMed. (2015). Atomic Zero Steric Potential and the Regioselectivity of Reactions.
  • ResearchGate. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
  • RSC Publishing. (n.d.).
  • PubMed. (2025). Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[ d]thiazole Ring.

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Technical Support Center: Navigating the Purification of Ethyl 4-chloro-2-methylnicotinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-chloro-2-methylnicotinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established scientific principles and practical, field-tested experience.

Introduction: Understanding the Purification Landscape

This compound is a key building block in the synthesis of various pharmaceuticals. Its purification, however, can be fraught with challenges, including the removal of closely related impurities, prevention of hydrolysis, and elimination of colored byproducts. The inherent basicity of the pyridine ring can also lead to problematic interactions with standard purification media, such as silica gel.[1] This guide will provide you with the expertise to anticipate and overcome these hurdles.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your purification workflows.

Issue 1: Persistent Yellow or Brown Coloration in the Purified Product

Question: After what I believed to be a successful purification, my this compound product remains a yellow or brown oil/solid. What is the likely cause, and how can I obtain a colorless product?

Answer:

Discoloration in pyridine derivatives is a frequent issue, often stemming from trace impurities or degradation products.[2]

  • Causality: The color can arise from several sources:

    • Oxidation: Pyridine rings can be susceptible to oxidation, leading to colored byproducts.

    • Residual Starting Materials or Reagents: Incomplete reactions or inadequate removal of colored starting materials or reagents used in the synthesis.

    • Thermal Degradation: Heating the compound for extended periods, especially at high temperatures during distillation or solvent removal, can cause decomposition into colored species.

  • Troubleshooting Protocol:

    • Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.

      • Step 1: Dissolve the impure product in a suitable hot solvent.

      • Step 2: Add a small amount of activated charcoal (typically 1-5% by weight) to the solution.

      • Step 3: Heat the mixture at reflux for a short period (10-15 minutes).

      • Step 4: Perform a hot gravity filtration to remove the charcoal.[3]

      • Step 5: Proceed with recrystallization or solvent evaporation.

    • Recrystallization: If the product is a solid, recrystallization is a powerful technique for both purification and color removal.[4] The key is to select a solvent in which the product has high solubility at elevated temperatures and low solubility at room or colder temperatures.

    • Distillation: For liquid products, vacuum distillation can be effective. However, be mindful of the potential for thermal degradation. Use the lowest possible pressure and temperature.

Issue 2: Co-elution of Product and Impurities During Column Chromatography

Question: I'm struggling to separate my target compound from impurities using column chromatography with a standard hexane/ethyl acetate solvent system. The spots on the TLC plate are very close together.

Answer:

Poor separation in column chromatography is a common challenge, especially with structurally similar impurities. The basicity of the pyridine nitrogen can also cause peak tailing and poor resolution on standard silica gel.[1]

  • Causality:

    • Similar Polarity: The impurities may have very similar polarities to your desired product, making separation difficult with standard solvent systems.

    • Analyte-Stationary Phase Interaction: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and band broadening.[1]

  • Troubleshooting Workflow:

    Column_Chromatography_Troubleshooting start Poor Separation (Co-elution) tlc_optimization Optimize TLC Solvent System start->tlc_optimization solvent_polarity Adjust Solvent Polarity (e.g., add DCM or MeOH) tlc_optimization->solvent_polarity Spots too close? base_additive Add a Basic Modifier (e.g., 0.1-1% Triethylamine) tlc_optimization->base_additive Significant Tailing? solvent_polarity->base_additive success Successful Separation solvent_polarity->success Improved Rf separation stationary_phase Change Stationary Phase (Alumina, C18) base_additive->stationary_phase Still poor separation? base_additive->success Tailing eliminated stationary_phase->success Separation achieved

    Caption: Troubleshooting workflow for column chromatography.

  • Detailed Protocols:

    • TLC Solvent System Optimization:

      • Before attempting a column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC).[5] Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.

      • Solvent Systems to Try:

        • Standard: Hexane/Ethyl Acetate, Hexane/Acetone.[6]

        • For more polar compounds: Dichloromethane/Methanol.[6]

        • To improve separation: Consider a three-component system, such as Hexane/Ethyl Acetate/Dichloromethane.

    • Addition of a Basic Modifier:

      • To counteract the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to your eluent.[5] This will compete for the active sites on the silica gel and improve the peak shape of your basic compound.

    • Changing the Stationary Phase:

      • If silica gel proves problematic, consider alternative stationary phases:

        • Alumina (basic or neutral): This can be a good alternative for basic compounds.

        • Reversed-phase silica (C18): This separates compounds based on hydrophobicity rather than polarity. You would use polar solvents like water/acetonitrile or water/methanol as the mobile phase.

Issue 3: Product Hydrolysis During Workup or Purification

Question: I am observing the formation of 2-chloro-4-methylnicotinic acid as a significant byproduct. How can I prevent the hydrolysis of my ethyl ester?

Answer:

Ester hydrolysis is a common side reaction for nicotinate derivatives, especially under acidic or basic conditions.[7][8]

  • Causality:

    • Aqueous Acidic or Basic Conditions: Prolonged exposure to acidic or basic aqueous solutions during the reaction workup can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • Wet Solvents or Reagents: The presence of water in solvents or reagents can lead to slow hydrolysis over time, especially if a catalyst (acid or base) is present.

  • Preventative Measures:

    StrategyDetailed Protocol
    Minimize Contact with Aqueous Acid/Base During aqueous workups, perform extractions quickly and avoid letting the reaction mixture sit in contact with acidic or basic layers for extended periods. Neutralize the reaction mixture to a pH of ~7 before extraction if possible.
    Use Anhydrous Conditions Ensure all solvents and reagents are dry, especially for reactions that are sensitive to water. Use freshly distilled solvents or those from a solvent purification system.
    Temperature Control Perform workup and purification steps at or below room temperature to minimize the rate of hydrolysis.
    Non-Aqueous Workup If possible, devise a non-aqueous workup. For example, after quenching the reaction, the solvent can be removed under reduced pressure, and the residue can be directly subjected to column chromatography.
Issue 4: Difficulty with Recrystallization - Oiling Out or No Crystal Formation

Question: My product "oils out" instead of forming crystals during recrystallization, or it remains in solution even after cooling. What should I do?

Answer:

"Oiling out" occurs when the solute is not soluble in the solvent at its boiling point and separates as a liquid. Failure to crystallize is due to either using too much solvent or the compound being highly soluble even at low temperatures.

  • Causality:

    • Oiling Out: The boiling point of the solvent is higher than the melting point of the solute, or the solute is simply not soluble enough in the hot solvent.

    • No Crystal Formation: The solution is not saturated, meaning too much solvent was used.

  • Troubleshooting Recrystallization:

    Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals add_more_solvent Add more of the 'good' solvent or switch to a higher boiling point solvent oiling_out->add_more_solvent two_solvent Use a two-solvent system oiling_out->two_solvent reduce_volume Reduce solvent volume (evaporation) no_crystals->reduce_volume success Crystals Formed add_more_solvent->success two_solvent->success induce_crystallization Induce Crystallization (scratching, seed crystal) reduce_volume->induce_crystallization induce_crystallization->success

    Caption: Decision tree for troubleshooting recrystallization.

  • Solvent Selection for Recrystallization:

    • Single Solvent: The ideal solvent will dissolve the compound when hot but not when cold.[3]

      • Good candidates for nicotinate esters: Ethanol, isopropanol, ethyl acetate/hexane mixtures.[9]

    • Two-Solvent System: Use a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[3]

      • Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. While hot, add the "bad" solvent dropwise until the solution becomes cloudy. Then add a few drops of the "good" solvent to make it clear again, and allow it to cool slowly.

      • Common pairs: Dichloromethane/pentane, Ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of a precursor with phosphorus oxychloride (POCl₃).[10] Potential impurities could include:

  • Starting materials: Unreacted precursors.

  • Hydrolysis product: 2-chloro-4-methylnicotinic acid.

  • Isomers: Positional isomers formed during the synthesis.

  • Over-chlorinated or under-chlorinated byproducts.

Q2: How can I monitor the progress of my column chromatography effectively?

A2: Thin Layer Chromatography (TLC) is your most valuable tool. Collect fractions from your column and spot each fraction on a TLC plate. Develop the plate to visualize the separation. Combine the fractions that contain only your pure product.[5]

Q3: My compound is a liquid. Can I still use recrystallization?

A3: Recrystallization is a technique for purifying solids. If your compound is a liquid at room temperature, you should consider other methods like vacuum distillation or preparative chromatography (HPLC or flash chromatography).

Q4: Are there any safety concerns I should be aware of when purifying these compounds?

A4: Yes. Chlorinated organic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for your specific compound and any reagents you are using.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at.... Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)
  • ResearchGate. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from [Link]

  • Columbia University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of pure white 2-chloronicotinic acid.
  • PubChem. (n.d.). Ethyl 2-chloro-4-methylnicotinate. Retrieved from [Link]

  • PubMed. (1999). Kinetics of hydrolysis of acetyl, valeroyl and nicotinoyl acyl derivatives of stobadine. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]

  • SPREP. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • YouTube. (2020). How To Recrystallize A Solid. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). A SIMPLE TLC METHOD FOR EVALUATION OF NICOTINE IN CIGARETTES. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.
  • Google Patents. (n.d.). Process for preparing pyridine carboxylic acid esters.
  • ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]

  • YouTube. (2020). Kinetic study of Ester hydrolysis. Retrieved from [Link]

  • AOBChem USA. (n.d.). ethyl 2-chloro-4-(methylthio)nicotinate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloronicotinic acid.
  • ResearchGate. (2015). How can I get my resolved compound with the eluent in column chromatography?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl acetosuccinate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.

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Identifying and characterizing impurities in Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-chloro-2-methylnicotinate

Introduction

Welcome to the technical support guide for this compound (CAS: 164390-30-1). This document is designed for researchers, analytical scientists, and process chemists who are working with this intermediate and need to identify, characterize, and control its impurity profile. As a key building block in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API).

This guide is structured in a practical question-and-answer format to directly address common challenges encountered during synthesis and analysis. We will explore the origins of potential impurities, provide robust analytical methodologies for their detection, and outline troubleshooting strategies for unexpected results.

Part 1: Frequently Asked Questions - Understanding Potential Impurities

Q1: What are the most likely process-related impurities I should expect to find in a batch of this compound?

The impurity profile is intrinsically linked to the synthetic route. While specific routes can vary, a common approach involves the multi-step synthesis and chlorination of a pyridine precursor.[1] Based on this, impurities can be categorized as starting materials, intermediates, by-products from side reactions, and over-reacted species.

Table 1: Common Process-Related Impurities in this compound

Impurity NameStructurePotential Origin
Ethyl 2,4-dimethylnicotinate Starting material or precursor before chlorination.Incomplete chlorination of the 4-position methyl group's precursor.
Ethyl 2-methylnicotinate Precursor.Lack of chlorination.
4-Chloro-2-methylnicotinic acid Hydrolysis of the ethyl ester group. Can be formed during aqueous work-up or on storage in the presence of moisture.[2]
Ethyl 4,6-dichloro-2-methylnicotinate Over-chlorination of the pyridine ring during synthesis. Dichlorinated pyridines are common by-products in such reactions.[3][4]
Positional Isomers (e.g., Ethyl 2-chloro-4-methylnicotinate) Non-selective chlorination or rearrangement reactions, depending on the specific reagents and conditions used.[5]
Unidentified Dimers Self-condensation or coupling reactions, often promoted by specific catalysts or reaction conditions.[6]

Understanding the specific synthetic pathway used for your batch is the most powerful tool for predicting the likely impurities. Always request the synthetic scheme from your supplier if possible.

Part 2: Troubleshooting Guide - Analytical Challenges

This section addresses specific issues you might encounter during the routine analysis of this compound.

Q2: I'm seeing an unexpected peak in my reverse-phase HPLC chromatogram. What is the logical workflow to identify it?

An unexpected peak requires a systematic investigation. The goal is to gather enough analytical data to propose a structure, which can then be confirmed.

Below is a standard workflow for this process.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Elucidation start Unexpected Peak Detected in HPLC-UV check_blank 1. Analyze Blank & Placebo (Rule out system contamination) start->check_blank rt_shift 2. Check Retention Time (RT) (Compare to known impurities) check_blank->rt_shift lcms 3. LC-MS Analysis (Obtain Molecular Weight) rt_shift->lcms If peak is unknown hrms 4. High-Resolution MS (LC-HRMS) (Determine Elemental Formula) lcms->hrms isolation 6. Isolation via Prep-HPLC (If concentration is sufficient) hrms->isolation If further confirmation needed forced_degradation 5. Forced Degradation Study (Is it a degradant?) nmr 7. NMR Spectroscopy (1H, 13C, 2D-NMR) isolation->nmr confirmation 8. Structure Confirmed nmr->confirmation

Caption: Workflow for identifying an unknown chromatographic impurity.

Causality Behind the Workflow:

  • Rule out Extraneous Sources: Before investigating the sample, you must ensure the peak is not an artifact from the solvent, system, or glassware.

  • Leverage Existing Knowledge: Comparing the retention time to standards of known potential impurities (see Table 1) is the fastest way to an identification.

  • Gather Mass Data: LC-MS is the workhorse of impurity identification.[7] It provides the molecular weight (MW) of the unknown. A simple check of the MW against the potential impurities in Table 1 can often lead to a tentative identification.

  • Refine the Formula: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing you to determine the elemental composition (e.g., C₉H₉Cl₂NO₂) and distinguish between isobaric compounds (compounds with the same nominal mass but different formulas).[7]

  • Assess Stability: Forced degradation studies (acid, base, oxidation, heat, light) help determine if the impurity is a degradant. If the peak intensity increases significantly under a specific stress condition, it points towards its origin as a degradation product.

  • Isolate for Definitive Proof: If the impurity is present at a sufficient level (typically >0.1%), preparative HPLC can be used to isolate enough material for definitive structural analysis.

  • Confirm the Structure: NMR spectroscopy is the gold standard for structural elucidation.[8] ¹H and ¹³C NMR provide information on the proton and carbon environments, while 2D NMR experiments (like COSY and HMBC) reveal the connectivity of the atoms, allowing for unambiguous structure confirmation.

Q3: My compound appears to be degrading on storage, showing an increase in a specific impurity. What is the likely cause and how can I confirm it?

The most common degradation pathway for an ester like this compound is hydrolysis.

  • Likely Cause: Hydrolysis of the ethyl ester to form 4-Chloro-2-methylnicotinic acid . This is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.[2]

  • Confirmation Strategy:

    • LC-MS Analysis: The hydrolyzed impurity will have a [M+H]⁺ ion corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen (+H), a net change of -28 Da from the parent compound.

    • pH-Dependent Degradation Study: Perform a forced degradation study by dissolving your compound in acidic, neutral, and basic aqueous solutions. If the peak corresponding to the suspected acid increases significantly faster in the acidic and basic solutions compared to the neutral one, it strongly supports hydrolysis.

    • Co-elution: If a reference standard for 4-Chloro-2-methylnicotinic acid is available, spike it into your sample. If it co-elutes with the impurity peak (i.e., a single, sharper peak is observed), the identity is confirmed.

Part 3: Recommended Analytical Protocols

Q4: Can you provide a robust, starting HPLC method for purity analysis and impurity profiling?

Yes. A reverse-phase HPLC method is generally suitable for separating this compound from its common non-volatile impurities.[8] This method serves as an excellent starting point for further optimization.

Experimental Protocol: HPLC Purity Determination

  • Solution Preparation:

    • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

    • Sample Solution: Accurately weigh and dissolve approximately 25 mg of this compound in a 50 mL volumetric flask with the diluent to achieve a concentration of about 0.5 mg/mL.

  • Instrumentation and Conditions:

    Table 2: Recommended HPLC Starting Conditions

    ParameterRecommended SettingRationale
    Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
    Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry if coupled.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
    Gradient 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% BA shallow gradient ensures good resolution between closely eluting impurities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °CEnsures reproducible retention times.
    Injection Vol. 10 µLA typical volume to avoid column overloading.
    Detector UV at 265 nmPyridine derivatives typically have strong absorbance in this region.[9]
  • System Suitability:

    • Inject the sample solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • Data Analysis:

    • Calculate the percentage of each impurity using the area normalization method.

Q5: What about volatile impurities or residual solvents? How should I analyze for those?

For volatile compounds, Gas Chromatography (GC) is the method of choice.[10][11] This is essential for identifying residual solvents from the synthesis (e.g., dichloromethane, ethanol, ethyl acetate) or volatile, low molecular weight impurities.

Experimental Protocol: GC Analysis for Residual Solvents

  • Solution Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Sample Solution: Accurately weigh and dissolve approximately 100 mg of the sample in a 10 mL headspace vial with 1 mL of DMSO.

  • Instrumentation and Conditions:

    G cluster_0 GC Headspace Workflow prep 1. Sample Prep (Dissolve in DMSO in Headspace Vial) incubate 2. Incubation (e.g., 80°C for 15 min) inject 3. Headspace Injection (Vapor phase is sampled) separate 4. GC Separation (Based on volatility & column interaction) detect 5. FID Detection (Quantification of organic compounds)

    Caption: General workflow for GC headspace analysis.

    Table 3: Recommended GC Headspace Conditions

    ParameterRecommended SettingRationale
    Column DB-624, 30 m x 0.32 mm, 1.8 µmStandard column for residual solvent analysis.
    Carrier Gas Helium or NitrogenInert carrier gas.
    Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minA wide temperature range to elute solvents with varying boiling points.
    Injector Temp. 250 °CEnsures complete vaporization.
    Detector Flame Ionization Detector (FID) at 260 °CHighly sensitive to organic compounds.
    Headspace Vial Temp: 80 °C, Loop Temp: 90 °C, Transfer Line: 100 °CTypical headspace parameters to drive volatile solvents into the vapor phase.
  • Data Analysis:

    • Quantify residual solvents by comparing peak areas against a calibrated external standard of the expected solvents.

References

  • Benchchem. (n.d.). Managing impurities in 2-Chloropyridine-3-boronic acid starting material.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
  • Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities.
  • PubMed. (2009). A spectroscopic study of nicotine analogue 2-phenylpyrrolidine (PPD) using resonant two-photon ionization (R2PI), microwave, and 2D NMR techniques.
  • PubMed Central. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region.
  • ResearchGate. (2025). Coordination behaviour of nicotinamide: An infrared spectroscopic study.
  • ResearchGate. (2025). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study.
  • National Toxicology Program (NTP). (n.d.). 2-Chloropyridine.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • IJPPR. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by G.
  • PhareSST. (n.d.). Analytical Method - Determination of volatile organic compounds in the air by mass spectrometry.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:164390-30-1.
  • CymitQuimica. (n.d.). Ethyl 2-chloro-4-methylnicotinate.
  • Sigma-Aldrich. (n.d.). This compound | 164390-30-1.
  • BenchChem. (n.d.). A Technical Guide to the Purity Analysis of Ethyl 4,6-dichloronicotinate.
  • Waters Corporation. (n.d.). Efficient Identification of Impurities in Nicotine API Using the SmartMS-Enabled ACQUITY RDa Detector.
  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone.
  • Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
  • Google Patents. (n.d.). CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
  • Arctom. (n.d.). CAS NO. 164390-30-1 | this compound.

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Technical Support Center: Enhancing the Reactivity of Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the cross-coupling of chloropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and success rate of their reactions. Chloropyridines are notoriously less reactive than their bromo or iodo counterparts, primarily due to the strength of the C-Cl bond, making the oxidative addition step in many catalytic cycles the rate-limiting factor.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab.

Troubleshooting Guide: Common Cross-Coupling Reactions

This section is structured to address specific experimental issues with practical solutions, supported by mechanistic insights and validated protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to chloropyridines requires careful optimization.[2][3]

Question 1: My Suzuki-Miyaura reaction with a 2-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?

Answer:

Low or no conversion with 2-chloropyridines is a frequent issue, stemming from the inert nature of the C-Cl bond and potential catalyst inhibition.[4] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]

Here is a systematic approach to troubleshooting:

  • Evaluate Your Catalyst System:

    • Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be inconsistent; consider using a more reliable pre-catalyst, such as a G3 or G4 palladacycle, which generates the active Pd(0) species more cleanly.[1]

    • Ligand Choice: This is arguably the most critical factor. Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[1] You must use bulky, electron-rich phosphine ligands.

      • Recommended Ligands: Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) are essential as they are sterically hindered and electron-rich, which promotes the difficult oxidative addition step.[1][4] These ligands also help to prevent catalyst deactivation by shielding the palladium center from coordination with the pyridine nitrogen.[4]

    • Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[1]

  • Assess the Base and Solvent System:

    • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species required for transmetalation.[4] If the base is too weak or insoluble, this step becomes inefficient.

      • Recommended Bases: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices for these challenging couplings.[4] If you started with a weaker base like Na₂CO₃, switching to K₃PO₄ is a logical next step.[4]

    • Solvent System: The solubility of the base can be a limiting factor. Consider using a solvent mixture that can partially dissolve the inorganic base, such as 1,4-dioxane/water or toluene/water.[2][4] Always use dry, degassed solvents, as water and oxygen can interfere with the catalytic cycle.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to overcome the high activation energy of the C-Cl bond cleavage.[1]

    • Inert Atmosphere: It is imperative to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Oxygen will deactivate the Pd(0) catalyst.[1][5]

Question 2: I am observing a significant amount of protodeboronation and homocoupling of my boronic acid. How can I suppress these side reactions?

Answer:

Protodeboronation (replacement of the boronic acid group with -H) and homocoupling are common side reactions that consume your starting material and complicate purification.[6]

  • To Minimize Protodeboronation:

    • This side reaction is often exacerbated by excess water and certain bases.[6]

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.[5][6]

    • Optimize the Base: A base that promotes a faster cross-coupling rate can outcompete the protodeboronation pathway.[4]

  • To Minimize Homocoupling:

    • Homocoupling of the boronic acid is often promoted by the presence of oxygen.[6]

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating.

    • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can be beneficial, but large excesses should be avoided.[5]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling of Chloropyridine q1 Is the catalyst system robust? (e.g., Pd precatalyst + bulky, electron-rich ligand like SPhos/XPhos) start->q1 s1 Switch to a precatalyst (e.g., G3/G4 palladacycle). Use a biarylphosphine ligand (SPhos, XPhos, RuPhos). q1->s1 No q2 Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) q1->q2 Yes s1->q2 s2 Screen stronger bases like K₃PO₄ or Cs₂CO₃. q2->s2 No q3 Is the temperature high enough? (Typically 80-110 °C) q2->q3 Yes s2->q3 s3 Increase reaction temperature. q3->s3 No q4 Are side reactions (protodeboronation, homocoupling) observed? q3->q4 Yes s3->q4 s4 Use anhydrous conditions. Consider using a boronic ester. Ensure thorough degassing. q4->s4 Yes end Optimized Reaction q4->end No s4->end

Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling of chloropyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, but the lower reactivity of chloropyridines presents a significant hurdle.[1][7]

Question 3: My Buchwald-Hartwig amination of a chloropyridine is failing. What should I investigate first?

Answer:

Failure in the amination of chloropyridines is common and, similar to Suzuki coupling, is primarily due to the difficulty of the oxidative addition step.[1]

  • Catalyst and Ligand are Paramount:

    • Palladium Source: Again, pre-catalysts (G3 or G4 palladacycles) are highly recommended over sources like Pd(OAc)₂ for generating the active Pd(0) species reliably.[1]

    • Ligand Selection: Bulky, electron-rich phosphine ligands are absolutely essential. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are required to activate the C-Cl bond.[1]

  • Base and Reaction Conditions:

    • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, but this will likely demand a more active catalyst system and higher temperatures.[1]

    • Temperature: High temperatures (80-110 °C) are typically necessary.[1]

    • Inert Atmosphere and Purity: The reaction must be performed under a strictly inert atmosphere, as oxygen deactivates the Pd(0) catalyst.[1] Use high-purity, anhydrous reagents and solvents.[1]

Question 4: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing competing pathways to take over.

  • Strategies to Minimize Hydrodehalogenation:

    • Ligand Tuning: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Sometimes, a slightly less bulky ligand can favor the desired pathway.

    • Base Purity: Ensure the base is anhydrous and of high purity. Traces of hydroxide or moisture in NaOtBu can exacerbate the problem.[1]

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired coupling pathway.[1]

    • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]

Question 5: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?

Answer:

Achieving regioselectivity is a significant challenge. Generally, the chlorine atom at the 2-position of a pyridine ring is more activated towards oxidative addition than the one at the 4-position due to electronic effects from the nitrogen atom.[8]

  • Factors Influencing Regioselectivity:

    • Inherent Reactivity: The C2-Cl bond is generally more reactive.[8][9] The Buchwald-Hartwig amination of 3-bromo-2-chloropyridine, for example, proceeds selectively at the more reactive C-Br bond.[9]

    • Ligand Control: In some cases, highly sterically hindered ligands, such as certain N-heterocyclic carbenes (NHCs), can reverse the conventional selectivity and favor reaction at the C4 position.[8] This is an advanced technique and requires careful screening of specialized ligands.[8]

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more activated position.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)Lₙ Complex1 R-Pd(II)(Cl)Lₙ Pd0->Complex1 Oxidative Addition (R-Cl) Complex2 [R-Pd(II)(NHR')Lₙ]⁺ Complex1->Complex2 + R'NH₂ - Cl⁻ Complex3 R-Pd(II)(NR')Lₙ Complex2->Complex3 - H⁺ (Base) Complex3->Pd0 Reductive Elimination Product R-NHR' Complex3->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Negishi & Kumada Coupling

While less common than Suzuki or Buchwald-Hartwig, Negishi (organozinc) and Kumada (Grignard) couplings are also effective methods.

Question 6: I am considering a Negishi or Kumada coupling for my chloropyridine. What are the key advantages and challenges?

Answer:

  • Negishi Coupling:

    • Advantages: Organozinc reagents are more reactive than organoboron compounds, which can facilitate the coupling of unreactive chlorides.[10] The reaction often proceeds under mild conditions and tolerates a wide range of functional groups.[11][12]

    • Catalyst System: Palladium catalysts with bulky, electron-rich phosphine ligands (like those used in Suzuki couplings) or N-heterocyclic carbene (NHC) ligands are highly effective.[11][13] Nickel catalysts can also be used.[10]

    • Challenges: Organozinc reagents must be prepared and handled under strictly anhydrous and inert conditions.

  • Kumada Coupling:

    • Advantages: Grignard reagents are readily available and highly reactive, making this a cost-effective and powerful method.[14][15] Nickel catalysts are often preferred for activating C-Cl bonds in this context.[3][16]

    • Challenges: The high reactivity of Grignard reagents leads to low functional group tolerance.[15] They will react with acidic protons and many carbonyl groups. This limits the complexity of the substrates that can be used.

Frequently Asked Questions (FAQs)

Q1: Why are chloropyridines so much less reactive than bromopyridines or iodopyridines?

A1: The reactivity of halo-pyridines in cross-coupling reactions follows the general trend of bond strength: C-I < C-Br < C-Cl. The Carbon-Chlorine bond is significantly stronger and less polarizable, making the oxidative addition step, which is often rate-limiting, much more difficult to achieve.[1][9]

Q2: Can I use Nickel catalysts instead of Palladium for coupling chloropyridines?

A2: Yes, and in some cases, nickel is a better choice. Nickel catalysts are generally more reactive and can be more effective at activating the strong C-Cl bond.[3] However, they can also be more sensitive to air and moisture, and may lead to more side reactions like homocoupling.[3] For Kumada couplings of chloropyridines, nickel catalysts are very common.[15][16] For Suzuki-Miyaura reactions, nickel has shown success with 3- and 4-chloropyridines, but can be problematic for 2-chloropyridines due to the formation of inactive catalyst species.[17]

Q3: What role does the position of the chlorine atom (2-, 3-, or 4-position) play in reactivity?

A3: The position of the chlorine atom significantly impacts reactivity due to the electronic influence of the ring nitrogen.

  • 2- and 4-Chloropyridines: These are generally more reactive than 3-chloropyridines in nucleophilic substitution and can be more readily activated in cross-coupling. The nitrogen atom can withdraw electron density through resonance, making the carbon atom more electrophilic and susceptible to oxidative addition.

  • 3-Chloropyridines: The C-Cl bond at the 3-position is less electronically activated by the nitrogen atom, often making it the most challenging isomer to couple.

Q4: Are there any "ligand-free" methods that work for chloropyridines?

A4: While some "ligand-free" protocols have been developed, they are typically less general and often require very specific conditions, such as high temperatures or the use of aqueous media.[2] For example, a ligand-free Suzuki reaction of 2,3,5-trichloropyridine has been reported in an aqueous phase.[2] However, for most challenging chloropyridine substrates, a well-chosen ligand is crucial for achieving good results.[18]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Challenging 2-Chloropyridine

This is a generalized procedure and must be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)[4]

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv), finely ground

  • Solvent: 1,4-Dioxane/Water (e.g., 10:1 v/v), degassed

  • Schlenk tube or microwave vial, stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon), add the 2-chloropyridine, boronic acid derivative, K₃PO₄, and the palladium precatalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Chloropyridine

This is a generalized procedure and must be optimized for specific substrates.

Materials:

  • Chloropyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line setup

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst and NaOtBu to a dry Schlenk tube.

  • Add the chloropyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary Data Tables

Table 1: Recommended Ligands for Chloropyridine Couplings

Ligand ClassExample LigandsTypical ApplicationKey Advantage
Biarylphosphines SPhos, XPhos, RuPhos, BrettPhosSuzuki, Buchwald-HartwigHigh activity for C-Cl activation; bulky and electron-rich.[1]
Ferrocene-based Josiphos, dppfSuzuki, Buchwald-HartwigRobust and effective for a range of substrates.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesSuzuki, NegishiHighly active, can offer unique selectivity.[8]

Table 2: Common Bases for Suzuki Coupling of Chloropyridines

BaseStrengthSolubilityTypical Use Case
K₃PO₄ StrongLow in organic solventsHighly effective for difficult couplings, often used with aqueous co-solvents.[4]
Cs₂CO₃ StrongModerateAnother excellent choice for challenging substrates.[4]
NaOtBu Very StrongModeratePrimarily used in Buchwald-Hartwig aminations.[1]
Na₂CO₃ / K₂CO₃ ModerateLowCan work for more activated chloropyridines, but often less effective.[4]

References

  • Technical Support Center: Buchwald-Hartwig Amin
  • Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
  • Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low c
  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science - RSC Publishing.
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed.
  • Kumada coupling. Wikipedia.
  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions.
  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
  • Negishi Coupling. Organic Chemistry Portal.
  • Negishi coupling. Wikipedia.
  • Kumada Cross-Coupling Reaction. Alfa Chemistry.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

Sources

Technical Support Center: A Guide to Column Chromatography of Nicotinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of nicotinate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for successful column chromatography of this important class of compounds. As Senior Application Scientists, we understand that the purification of nicotinate esters can present unique challenges due to their chemical properties. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Introduction: The Challenge of Purifying Nicotinate Esters

Nicotinate esters, derivatives of nicotinic acid (niacin or vitamin B3), are widely used as active pharmaceutical ingredients and prodrugs.[1][2] Their successful purification is critical to ensure the safety and efficacy of the final product. The presence of the basic pyridine nitrogen in the nicotinate moiety can lead to undesirable interactions with stationary phases, such as peak tailing and irreversible adsorption, making their purification by column chromatography a non-trivial task. This guide will equip you with the knowledge to overcome these challenges and achieve high-purity nicotinate esters.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the column chromatography of nicotinate esters.

Q1: What is the best stationary phase for purifying nicotinate esters?

For the purification of moderately polar compounds like nicotinate esters, normal-phase chromatography using silica gel is the most common choice.[3] However, the acidic nature of silica gel can lead to strong interactions with the basic pyridine nitrogen of the nicotinate ester, causing peak tailing and potential degradation. To mitigate this, you can:

  • Use deactivated silica: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic silanol groups on the silica surface. A typical concentration is 0.1-1% (v/v) of TEA in your eluent.

  • Consider alternative stationary phases: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or florisil .

Q2: How do I select the right mobile phase (eluent)?

The choice of mobile phase is crucial for achieving good separation. A common starting point for normal-phase chromatography of nicotinate esters is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).[3][4]

  • Solvent Polarity: The polarity of the mobile phase determines the retention time of your compound. A higher proportion of the polar solvent will decrease the retention time (increase the Rf value on a TLC plate).

  • Solvent Selectivity: Different polar solvents can offer different selectivities for separating your desired ester from impurities. It is often beneficial to screen a few different solvent systems (e.g., hexane/ethyl acetate vs. hexane/acetone) using Thin Layer Chromatography (TLC) to find the optimal separation.[4]

Q3: How can I prevent my nicotinate ester from degrading on the column?

Nicotinate esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[5][6]

  • pH Control: As mentioned, the acidic nature of silica gel can be problematic. Deactivating the silica with a base like TEA can help prevent acid-catalyzed hydrolysis.

  • Temperature: Whenever possible, run your column at room temperature. Elevated temperatures can accelerate degradation.[3]

  • Solvent Purity: Use high-purity, dry solvents to minimize the risk of hydrolysis.

Q4: My compound is streaking on the TLC plate and tailing on the column. What can I do?

This is a classic sign of strong interaction with the stationary phase, often due to the basicity of the pyridine nitrogen.

  • Add a Basic Modifier: As discussed in Q1, adding a small amount of triethylamine (0.1-1%) to your mobile phase is a highly effective solution.

  • Change the Stationary Phase: Switching to a less acidic stationary phase like neutral alumina can also resolve this issue.

  • Sample Overload: Ensure you are not overloading the column. Tailing can also be a symptom of injecting too much sample.[7]

Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the purification of nicotinate esters.

Problem 1: Poor Separation (Co-elution of Compound and Impurities)

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Polarity Optimize the mobile phase composition. If the Rf of your compound on TLC is too high (>0.5), decrease the polarity of the eluent (add more non-polar solvent). If the Rf is too low (<0.1), increase the polarity.
Poor Solvent Selectivity Try a different polar solvent in your mobile phase. For example, if you are using ethyl acetate, try acetone or a mixture of ethyl acetate and dichloromethane.[4]
Column Overload Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.
Column Channeling This occurs when the stationary phase is not packed uniformly. Ensure the column is packed evenly and the top of the silica bed is flat.
Problem 2: Low or No Recovery of the Nicotinate Ester

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Irreversible Adsorption to the Stationary Phase This is a significant risk with nicotinate esters on silica gel. Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce strong interactions.
Compound Degradation The ester may be hydrolyzing on the column. Use deactivated silica or a less acidic stationary phase. Ensure your solvents are dry.[5][6]
Compound is Too Non-polar/Polar for the Eluent If your compound is very non-polar, it may have eluted with the solvent front. If it is very polar, it may still be on the column. Check your TLC analysis to ensure you are using an appropriate solvent system.
Problem 3: Peak Tailing

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Strong Analyte-Stationary Phase Interaction This is the most common cause for nicotinate esters. Add 0.1-1% triethylamine to the mobile phase to block the acidic silanol groups.
Column Overload Reduce the sample load.
Presence of Highly Polar Impurities If the tailing is due to a closely eluting polar impurity, further optimization of the mobile phase selectivity is required.

Experimental Workflow & Diagrams

Workflow for Method Development

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. (2025). ResearchGate. [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. (n.d.). PubMed. [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (n.d.). PubMed. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PMC. [Link]

  • Separation of Ethyl nicotinate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Ester Formation in Acidified Mobile-Phase Solvents. (2022). Chromatography Online. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Pharmaceutical Technology. [Link]

  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. (2007). ResearchGate. [Link]

  • Process for the purification of nicotinic acid amide I. (1984).
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. [Link]

  • Chromatography Troubleshooting. (2019). YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Palladium Black Formation in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the formation of palladium black, a common issue that can lead to stalled reactions and low yields. Here, we will delve into the root causes of this phenomenon and provide practical, field-proven solutions to ensure the success of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding palladium black formation.

Q1: My reaction mixture has turned black, and the reaction has stopped. What is happening?

A1: The black precipitate you are observing is likely palladium black, which consists of agglomerated, inactive palladium(0) particles.[1] When the palladium catalyst falls out of the catalytic cycle and aggregates, it loses its catalytic activity, causing the reaction to stall.[2] This is a common deactivation pathway in many palladium-catalyzed cross-coupling reactions.

Q2: Is palladium black always detrimental to the reaction?

A2: In the context of homogeneous catalysis, the formation of palladium black is a clear indicator of catalyst deactivation and is generally undesirable.[2] However, in some cases, palladium black can be used as a heterogeneous catalyst, though its activity and selectivity might differ significantly from the intended homogeneous catalyst.[3][4] For the purposes of this guide, we will focus on preventing its formation in homogeneous reactions.

Q3: What are the primary causes of palladium black formation?

A3: The formation of palladium black can be attributed to several factors, often acting in combination:

  • Catalyst Decomposition: The active Pd(0) species can be unstable, especially at elevated temperatures, leading to aggregation.[1]

  • Ligand Dissociation or Degradation: The ligand plays a crucial role in stabilizing the palladium center. If the ligand dissociates or is degraded (e.g., by oxidation), the unprotected palladium atoms can agglomerate.[1]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive ligands, such as phosphines.[1][5]

  • Inappropriate Reaction Conditions: Factors such as high temperature, incorrect solvent, or an unsuitable base can accelerate catalyst decomposition.[1][6]

Q4: Can I salvage a reaction after palladium black has formed?

A4: Unfortunately, once a significant amount of palladium black has precipitated, it is very difficult to regenerate the active catalyst in situ and salvage the reaction. The focus should be on prevention and optimizing the reaction conditions for future attempts. In some industrial settings, the palladium black may be recovered and recycled.[7]

In-Depth Troubleshooting Guide

Understanding the Root Causes of Palladium Black Formation

A successful cross-coupling reaction relies on maintaining the palladium catalyst in its active, soluble Pd(0) state within the catalytic cycle. The formation of palladium black is a result of the catalyst exiting this cycle.

Diagram: The Catalytic Cycle and Catalyst Deactivation Pathway

G cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)L_n (Active Catalyst) PdII_OA R1-Pd(II)L_n-X (Oxidative Addition) Pd0->PdII_OA R1-X Pd_unstable Unstabilized Pd(0) Pd0->Pd_unstable Ligand Dissociation High Temperature PdII_TM R1-Pd(II)L_n-R2 (Transmetalation) PdII_OA->PdII_TM R2-M PdII_TM->Pd0 Reductive Elimination (forms R1-R2) Pd_black Palladium Black (Inactive) Pd_unstable->Pd_black Aggregation

Caption: The catalytic cycle and the pathway to palladium black formation.

Systematic Troubleshooting Workflow

If you are consistently observing palladium black formation, a systematic approach is necessary to identify the root cause. The following flowchart outlines a logical troubleshooting sequence.

Diagram: Troubleshooting Flowchart for Palladium Black Formation

G start Problem: Palladium Black Formation q1 Are you rigorously degassing your solvents and reagents? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Implement a robust degassing protocol (e.g., freeze-pump-thaw or sparging). a1_no->s1 q2 Is your reaction temperature too high? a1_yes->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Lower the reaction temperature. Consider a more active catalyst system that operates at lower temperatures. a2_yes->s2 q3 Is your ligand appropriate for the reaction? (Consider sterics and electronics) a2_no->q3 s2->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes s3 Screen different ligands. Use bulky, electron-rich ligands for challenging substrates. a3_no->s3 q4 Is your ligand:palladium ratio optimal? a3_yes->q4 s3->q4 a4_no No q4->a4_no a4_yes Yes q4->a4_yes s4 Increase the ligand:palladium ratio (e.g., 2:1 or 4:1) to ensure the catalyst remains stabilized. a4_no->s4 q5 Are your reagents (substrates, base) pure and dry? a4_yes->q5 s4->q5 a5_no No q5->a5_no a5_yes Yes q5->a5_yes s5 Purify starting materials and use an anhydrous, high-purity base. a5_no->s5 end_node Problem likely resolved. If issues persist, consider a different catalyst system or solvent. a5_yes->end_node s5->end_node

Sources

Technical Support Center: Optimizing Coupling Reactions with Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with Ethyl 4-chloro-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reaction optimization, specifically focusing on the critical parameters of temperature and time. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the success of your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

I. Understanding the Substrate: this compound

This compound is an electron-deficient heteroaryl chloride. The electron-withdrawing nature of the pyridine ring and the ester group can influence the reactivity of the C4-Cl bond. While this electronic property can facilitate nucleophilic attack, it makes the initial oxidative addition step in many palladium-catalyzed coupling reactions more challenging compared to electron-rich or neutral aryl chlorides.[1][2] This inherent reactivity profile is a key consideration when optimizing reaction conditions.

II. Troubleshooting Guide: Temperature and Time Optimization

This section addresses specific issues you may encounter during your coupling reactions and provides a systematic approach to resolving them through the careful adjustment of reaction temperature and time.

Scenario 1: Low or No Conversion to the Desired Product

Question: I have set up my Suzuki/Buchwald-Hartwig coupling with this compound, but after several hours, I see mostly starting material. What should be my first step in optimizing the temperature and time?

Answer:

Low conversion is a common issue, often stemming from a slow oxidative addition step due to the electron-deficient nature of the substrate.[3][4] Here’s a systematic approach to troubleshoot this:

Initial Checks:

  • Catalyst and Ligand Integrity: Ensure your palladium source and ligand are active and have been stored under inert conditions. Pre-catalysts like palladacycles can be more robust and air-stable.[3][5]

  • Inert Atmosphere: Confirm that your reaction setup was properly degassed to exclude oxygen, which can lead to catalyst decomposition.[3][5]

  • Reagent Purity: Use anhydrous solvents and ensure the purity of your coupling partner and base.

Optimization Workflow:

G start Low Conversion Observed temp_increase Incrementally Increase Temperature (e.g., 80°C -> 100°C -> 120°C) start->temp_increase time_extend Extend Reaction Time (e.g., 12h -> 24h) temp_increase->time_extend If conversion improves but is incomplete catalyst_check Re-evaluate Catalyst System (Consider more electron-rich/bulky ligands like XPhos, SPhos) temp_increase->catalyst_check If no improvement time_extend->catalyst_check If still incomplete success Successful Conversion time_extend->success If reaction goes to completion base_solvent Screen Different Bases/Solvents (e.g., K₃PO₄, Cs₂CO₃ in Dioxane, Toluene) catalyst_check->base_solvent catalyst_check->success If optimization is successful failure Persistent Low Conversion base_solvent->failure G setup 1. Reaction Setup - Add solids (aryl chloride, boronic acid, base) to a dry flask. inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x). setup->inert reagents 3. Add Reagents - Add catalyst/ligand. - Add degassed solvent. inert->reagents reaction 4. Reaction - Heat to desired temperature with vigorous stirring. - Monitor by TLC/LC-MS. reagents->reaction workup 5. Work-up - Cool, dilute, and perform aqueous extraction. reaction->workup purify 6. Purification - Column chromatography. workup->purify

Caption: General experimental workflow for cross-coupling.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). [3]2. Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. [3]3. Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%). Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M) via syringe. [5]4. Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. [3]5. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [5]7. Purification: Purify the crude product by flash column chromatography.

V. References

  • How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. - Benchchem. Available at:

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. Available at:

  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem. Available at:

  • Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination - PubMed. Available at: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at:

  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotinate - Benchchem. Available at:

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Machine Learning to Reduce Reaction Optimization Lead Time – Proof of Concept with Suzuki, Negishi and Buchwald-Hartwig Cross-Coupling Reactions | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at:

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. Available at: [Link]

  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions - OUCI. Available at: [Link]

  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination | Request PDF - ResearchGate. Available at: [Link]

  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic - University of Windsor. Available at: [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. Available at: [Link]

  • Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate - Benchchem. Available at:

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. Available at: [Link]

  • Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions - Benchchem. Available at:

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH. Available at: [Link]

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  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]

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  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 4-chloro-2-methylnicotinate and Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Substituted nicotinic acid esters, in particular, are privileged scaffolds in medicinal chemistry. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: Ethyl 4-chloro-2-methylnicotinate and Ethyl 2-chloro-4-methylnicotinate.

Our focus will be on three of the most powerful and versatile transformations in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. This analysis is grounded in the fundamental principles of chemical reactivity and is supported by representative experimental data to provide a clear, objective comparison that will aid in strategic synthetic planning.

Structural and Electronic Considerations: A Tale of Two Isomers

The reactivity of these two isomers is dictated by the electronic interplay between the pyridine nitrogen, the chloro substituent, the methyl group, and the ethyl ester. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.

Figure 1: Chemical structures of the two isomers.

In This compound , the chlorine atom is at the 4-position (para to the nitrogen), a highly activated position for nucleophilic attack. The methyl group at the 2-position exerts a weak electron-donating effect.

Conversely, in Ethyl 2-chloro-4-methylnicotinate , the chlorine atom is at the 2-position (ortho to the nitrogen), which is also an activated position. The methyl group is at the 4-position.

Based on established principles of pyridine chemistry, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to a combination of electronic and steric factors. The resonance stabilization of the Meisenheimer intermediate formed during SNAr is often more effective when the attack occurs at the 4-position.

Comparative Reactivity in Key Transformations

While direct, side-by-side quantitative kinetic studies for these specific isomers are not extensively documented in the literature, we can infer their relative reactivity from a wealth of data on analogous substituted pyridines. The following sections provide a comparative analysis based on these established principles and representative experimental findings.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for introducing a wide range of nucleophiles onto an aromatic ring. The reactivity of halopyridines in SNAr is highly dependent on the position of the halogen.

Expected Reactivity: This compound > Ethyl 2-chloro-4-methylnicotinate

The chlorine atom at the 4-position is anticipated to be more labile than the chlorine at the 2-position. This is because nucleophilic attack at the 4-position leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative pyridine nitrogen without steric hindrance from an adjacent substituent.[1][2]

SNAr_Mechanism start Substituted Chloropyridine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nucleophile (e.g., R-NH2) product Substitution Product intermediate->product - Cl- caption Generalized SNAr Mechanism Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-Cl) pd0->oxidative_addition Ar-Cl transmetalation Transmetalation (Ar-Pd(II)-R) oxidative_addition->transmetalation R-B(OR)2 Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product caption Generalized Suzuki-Miyaura Catalytic Cycle

Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Supporting Evidence & Data:

Studies on the regioselective Suzuki coupling of 2,4-dichloropyridines have shown that under many conditions, coupling occurs preferentially at the C4 position. [3][4]This supports the hypothesis that this compound would be the more reactive isomer.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide AnalogueBoronic Acid/EsterCatalyst SystemConditionsYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, MW, 100 °C, 15 min81[5]
2,4-DichloropyridineArylboronic esterPd(PEPPSI)(IPr)Toluene, K₃PO₄, 60-100 °CModerate to Good[3]

Note: This data is for analogous compounds and serves to illustrate general reactivity patterns.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Cl bond is a key step in the catalytic cycle.

Expected Reactivity: This compound > Ethyl 2-chloro-4-methylnicotinate

The same electronic factors that favor oxidative addition at the 4-position in Suzuki couplings are expected to be operative in the Buchwald-Hartwig amination. [6][7]Therefore, this compound is predicted to be the more reactive substrate.

Buchwald_Hartwig_Workflow reactants Aryl Halide + Amine reaction Inert Atmosphere Heat reactants->reaction catalyst_system Pd Pre-catalyst + Ligand + Base catalyst_system->reaction product Aryl Amine reaction->product caption Generalized Buchwald-Hartwig Amination Workflow

Figure 4: Generalized workflow for a Buchwald-Hartwig amination reaction.

Supporting Evidence & Data:

Studies on the regioselective Buchwald-Hartwig amination of dichloropyridines have demonstrated that the C4 position is often more reactive, although selectivity can be influenced by the choice of ligand and reaction conditions. [6]However, there are also reports of high selectivity for the C2 position under specific catalytic systems. [6] Table 3: Representative Buchwald-Hartwig Amination Reactions

Aryl Halide AnalogueAmineCatalyst SystemConditionsYield (%)Reference
2,4-DichloropyridineAnilinePd₂(dba)₃, Xantphos, NaOtBuToluene, 100 °CHigh (C2 selective)[6]
2-Fluoro-4-iodopyridineAromatic aminesPd(OAc)₂, BINAP, K₂CO₃MWGood (C4 selective)[7]
ChloropyridinesVarious aminesPd(OAc)₂, RuPhos, NaOtBuToluene, 100 °CVaries[8]

Note: This data is for analogous compounds and serves to illustrate general reactivity patterns. Selectivity can be highly dependent on the specific catalyst system.

Experimental Protocols

The following are generalized, representative protocols for the three reaction types discussed. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of the ethyl chloromethylnicotinate (1.0 equiv) in a suitable solvent (e.g., ethanol, DMF, or DMSO) is added the amine nucleophile (1.1-1.5 equiv) and, if necessary, a base such as K₂CO₃ or Et₃N (1.5-2.0 equiv).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), the ethyl chloromethylnicotinate (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) are combined.

  • A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) is added.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, a Schlenk flask is charged with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv).

  • The ethyl chloromethylnicotinate (1.0 equiv) and the amine (1.1-1.2 equiv) are added, followed by a dry, degassed solvent (e.g., toluene, 1,4-dioxane).

  • The flask is sealed and heated to 80-110 °C, with stirring, until the reaction is complete as determined by TLC or LC-MS.

  • The reaction is cooled, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent.

  • The organic phase is washed with brine, dried, and concentrated.

  • The product is purified by flash column chromatography.

Conclusion

Based on the established principles of pyridine reactivity, This compound is predicted to be the more reactive isomer compared to Ethyl 2-chloro-4-methylnicotinate in Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. This enhanced reactivity is primarily attributed to the chlorine atom being situated at the more electronically activated 4-position of the pyridine ring.

For researchers and drug development professionals, the choice of this compound may lead to milder reaction conditions, shorter reaction times, and potentially higher yields. However, it is crucial to note that factors such as the choice of catalyst, ligand, and reaction conditions can significantly influence the outcome and, in some cases, may alter the observed reactivity and selectivity. The provided protocols offer a solid foundation for the experimental exploration of these valuable synthetic building blocks.

References

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Royal Society of Chemistry. URL: [Link]

  • Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. National Institutes of Health. URL: [Link]

  • Design, synthesis and biological evaluation of thiourea and nicotinamide-containing sorafenib analogs as antitumor agents. Royal Society of Chemistry. URL: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health. URL: [Link]

  • Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. PubMed. URL: [Link]

  • Functionalization of pyridines. ResearchGate. URL: [Link]

  • SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. ResearchGate. URL: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. URL: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. URL: [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. URL: [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. URL: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. URL: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. URL: [Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. National Institutes of Health. URL: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. National Institutes of Health. URL: [Link]

  • Octahedral adducts of dichlorosilane with substituted pyridines: synthesis, reactivity and a comparison of their structures and (29)si NMR chemical shifts. PubMed. URL: [Link]

  • ethyl 4-methyl-2-phenylnicotinate. Chemical Synthesis Database. URL: [Link]

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  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. URL: [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. ResearchGate. URL: [Link]

  • Buchwald–Hartwig amination. Wikipedia. URL: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. URL: [Link]

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  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
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A Senior Application Scientist's Guide to Suzuki Coupling of Halonicotinates: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine ring, particularly in the form of nicotinic acid derivatives (nicotinates), is a privileged scaffold in a multitude of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for elaborating these structures by forming critical carbon-carbon bonds. However, the choice of the halide on the nicotinate starting material—iodine, bromine, or chlorine—profoundly impacts reaction efficiency, cost, and scalability.

This guide provides an in-depth comparative analysis of iodo-, bromo-, and chloro-nicotinates in Suzuki coupling reactions. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind experimental choices, present comparative data, and offer field-proven methodologies to empower you to select the optimal strategy for your synthetic campaign.

Mechanistic Cornerstone: The Halide's Role in Oxidative Addition

The success of a Suzuki coupling is fundamentally dictated by the first and often rate-determining step of the catalytic cycle: oxidative addition .[1][2] In this step, the active Palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the halonicotinate. The energy required to break this bond is the primary determinant of the substrate's reactivity.

The bond dissociation energies follow a clear trend: C-I < C-Br < C-Cl .[3] Consequently, the reactivity of halonicotinates in Suzuki coupling follows the inverse order: Iodo- > Bromo- > Chloro- .[4] An iodo-nicotinate, with its weak C-I bond, readily undergoes oxidative addition even with less active catalysts under mild conditions. Conversely, the robust C-Cl bond of a chloro-nicotinate presents a significant kinetic barrier, demanding highly active, specialized catalyst systems to proceed efficiently.[5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA Ar-X (Halonicotinate) PdII_RX R¹-Pd(II)L₂-X (trans) OA->PdII_RX Trans Transmetalation PdII_RX->Trans [R²-B(OR)₃]⁻ (Base Activated) PdII_R1R2 R¹-Pd(II)L₂-R² Trans->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Reactivity and Strategy

The choice between iodo-, bromo-, and chloro-nicotinates is a strategic decision balancing reactivity against the cost and availability of the starting material.

FeatureIodo-nicotinatesBromo-nicotinatesChloro-nicotinates
Reactivity Very HighHighLow
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with standard phosphine ligandsPd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHCs[6][7]
Typical Base Mild (e.g., Na₂CO₃, K₂CO₃)[8]Moderate (e.g., K₂CO₃, K₃PO₄)Strong (e.g., K₃PO₄, Cs₂CO₃)[9]
Temperature Room Temp. to 80 °C80 - 110 °C100 - 120 °C or higher
Advantages Mild conditions, high yields, simple catalystsGood balance of reactivity and cost, widely availableLowest cost starting material, highly abundant[10]
Disadvantages High cost, lower stability, potential for side reactionsMay require optimization for challenging substratesRequires expensive, specialized ligands and forcing conditions
Iodo-nicotinates: The Reactive Ideal

Iodo-nicotinates are the most reactive substrates, often providing excellent yields under mild conditions with traditional, less expensive catalyst systems like Tetrakis(triphenylphosphine)palladium(0). They are ideal for sensitive substrates or when rapid reaction completion is desired. The primary drawback is the significantly higher cost and lower commercial availability of iodinated heterocycles compared to their bromo and chloro counterparts.

Bromo-nicotinates: The Reliable Workhorse

Bromo-nicotinates represent the industry standard, offering a pragmatic balance between reactivity and cost.[11] They are readily coupled using a wide variety of palladium sources and ligands, though conditions are typically more forcing than with iodides. Their predictable reactivity makes them a reliable choice for both small-scale discovery and larger-scale campaigns.

Chloro-nicotinates: The Economic Imperative

From an industrial and process chemistry perspective, chloro-nicotinates are the most desirable starting materials due to their low cost and vast commercial availability.[12] However, their inertness necessitates the use of sophisticated, state-of-the-art catalyst systems. The key to success lies in employing bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[5][9] These ligands serve two critical functions: their electron-donating nature increases the electron density on the palladium center, promoting the difficult oxidative addition, and their steric bulk facilitates the final reductive elimination step.[5] While the upfront cost of these specialized ligands is higher, the savings from using a cheap chloro-aromatic often justifies the expense on a large scale.

Catalyst Selection Workflow

Choosing the correct palladium source and ligand combination is critical for success, especially with less reactive bromides and chlorides. This decision tree provides a logical starting point for catalyst selection.

Catalyst_Selection Start Select Halonicotinate Substrate Halide_Type What is the Halide? Start->Halide_Type Iodide Iodo-nicotinate Halide_Type->Iodide Iodine Bromide Bromo-nicotinate Halide_Type->Bromide Bromine Chloride Chloro-nicotinate Halide_Type->Chloride Chlorine Cat_I Standard Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Iodide->Cat_I Cat_Br Standard Catalyst Pd(OAc)₂ + PPh₃ or Pd₂(dba)₃ + P(t-Bu)₃ Bromide->Cat_Br Cat_Cl Advanced Catalyst Pd(OAc)₂ or Pd₂(dba)₃ + Buchwald Ligand (SPhos, XPhos, etc.) Chloride->Cat_Cl

Caption: Decision tree for initial catalyst selection based on the halide.

Field-Proven Experimental Protocols

The following protocols are representative starting points. Optimization of base, solvent, temperature, and catalyst loading may be required for specific substrates.

Protocol 1: Suzuki Coupling of an Iodo-nicotinate (Mild Conditions)
  • Objective: To synthesize Ethyl 6-(4-methoxyphenyl)nicotinate from Ethyl 6-iodonicotinate.

  • Rationale: The high reactivity of the C-I bond allows for the use of a classic, air-stable palladium catalyst and a mild base at a moderate temperature.

Methodology:

  • To a flame-dried Schlenk flask, add Ethyl 6-iodonicotinate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen (this cycle should be repeated three times).

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration relative to the halide).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Bromo-nicotinate (Standard Conditions)
  • Objective: To synthesize Methyl 2-(thiophen-3-yl)nicotinate from Methyl 2-bromonicotinate.

  • Rationale: The C-Br bond requires a more active catalyst generated in situ and a stronger base to ensure efficient transmetalation.

Methodology:

  • To a dry reaction vessel, add Methyl 2-bromonicotinate (1.0 equiv), 3-thiopheneboronic acid (1.3 equiv), and powdered potassium phosphate (K₃PO₄, 2.5 equiv).

  • Evacuate and backfill the vessel with argon.

  • Add Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and triphenylphosphine [PPh₃] (4 mol%).

  • Add anhydrous, degassed toluene (0.2 M) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor reaction progress by an appropriate analytical technique.

  • After cooling, quench the reaction by adding water. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify via column chromatography.

Protocol 3: Suzuki Coupling of a Chloro-nicotinate (Advanced Conditions)
  • Objective: To synthesize Ethyl 6-phenylnicotinate from Ethyl 6-chloronicotinate.[13]

  • Rationale: The inert C-Cl bond necessitates a highly active catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand (SPhos). A strong base and higher temperature are required to overcome the high activation energy of the oxidative addition step.[5][10]

Methodology:

  • In a nitrogen-filled glovebox or using Schlenk technique, add to a reaction vial: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), SPhos (4 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add Ethyl 6-chloronicotinate (1.0 equiv) and phenylboronic acid (1.5 equiv).

  • Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Seal the vial and heat the reaction mixture to 110 °C for 12-24 hours, stirring vigorously.

  • Monitor the reaction for the disappearance of the starting material by LC-MS or GC.

  • Once complete, cool to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the desired product.

Conclusion

The choice of halide in Suzuki coupling of nicotinates is a critical strategic decision. While iodo-nicotinates offer the highest reactivity and mildest conditions, their utility is often limited by cost. Bromo-nicotinates provide a reliable and cost-effective balance, representing a common standard in many laboratories. The future, especially in process and industrial chemistry, lies with chloro-nicotinates . Despite their inherent lack of reactivity, advancements in catalyst technology have unlocked their potential, making them the most economically viable option for large-scale synthesis. By understanding the mechanistic principles and selecting the appropriate advanced catalyst system, researchers can successfully leverage these challenging but abundant feedstocks.

References

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8387–8393. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Hoshi, T., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. ACS Omega, 2(7), 3469–3477. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2014). UTRGV ScholarWorks. Available from: [Link]

  • Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1741–1748. Available from: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Video]. YouTube. Available from: [Link]

  • Liu, S.-M., et al. (2008). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 27(24), 6524–6529. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2021). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

  • Thomas, D. A., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 15(15), 4010–4013. Available from: [Link]

Sources

A Technical Guide to Alternative Reagents for the Synthesis of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the substituted pyridine core is a privileged scaffold. Ethyl 4-chloro-2-methylnicotinate is a key building block, prized for the reactivity of its C4-chloro substituent which serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. However, reliance on a single starting material can present challenges related to cost, availability, and limitations in achievable chemical diversity. This guide provides a comparative analysis of alternative synthetic strategies that offer viable pathways to the same or analogous molecular frameworks, empowering researchers with greater flexibility in their synthetic design. We will delve into classical cyclization reactions and modern transition-metal-catalyzed approaches, presenting them as strategic alternatives to the use of pre-functionalized chloropyridines.

The Incumbent: Understanding the Utility of this compound

This compound is a valued intermediate primarily due to the strategic placement of its functional groups. The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles and is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, crucial for structure-activity relationship (SAR) studies in drug discovery.

The 2-methyl and 3-ethoxycarbonyl groups also play important roles, influencing the electronic properties of the pyridine ring and providing additional points for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.

However, the multi-step synthesis of this reagent can contribute to its cost. Furthermore, the "late-stage" introduction of diversity at the 4-position may not always be the most efficient or convergent synthetic strategy.

De Novo Synthesis: Building the Pyridine Ring from Acyclic Precursors

A powerful alternative to using pre-functionalized pyridines is to construct the desired substituted ring system from simple, acyclic starting materials. This approach offers significant advantages in terms of cost-effectiveness and the ability to introduce a wider range of substituents at an early stage.

The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Cyclization Strategy

The Bohlmann-Rahtz synthesis is a robust method for preparing substituted pyridines from enamines and ethynyl ketones.[1][2] This two-step process involves an initial Michael addition followed by a cyclodehydration.[1] A key advantage of this method is that it directly yields the aromatic pyridine ring without the need for a separate oxidation step, which is often required in other pyridine syntheses like the Hantzsch reaction.[1]

This strategy can be adapted to synthesize precursors for 4-substituted-2-methylnicotinates. A plausible route would involve the condensation of an enamine derived from ethyl acetoacetate with an appropriate ethynyl ketone. The resulting 4-oxo-1,4-dihydropyridine-3-carboxylate can then be converted to the target 4-chloro derivative.

Conceptual Workflow: Bohlmann-Rahtz Approach

Caption: Bohlmann-Rahtz synthesis workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2,6-dimethylnicotinate (A Bohlmann-Rahtz Precursor Analog)

This protocol describes the synthesis of a structurally related 4-hydroxynicotinic acid ester, which serves as a key intermediate that can be subsequently chlorinated.

Materials:

  • Ethyl 3-aminocrotonate (1 equiv.)

  • Ethyl acetoacetate (1 equiv.)

  • Acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • A solution of ethyl 3-aminocrotonate (1 equiv.) and ethyl acetoacetate (1 equiv.) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford ethyl 4-hydroxy-2,6-dimethylnicotinate.

Subsequent Chlorination:

The obtained ethyl 4-hydroxy-2,6-dimethylnicotinate can be converted to the corresponding 4-chloro derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Modified Hantzsch Synthesis for Unsymmetrical Pyridines

The classical Hantzsch pyridine synthesis is a one-pot multicomponent reaction that typically yields symmetrically substituted 1,4-dihydropyridines, which are then oxidized to pyridines.[3] While highly efficient, the standard protocol is not well-suited for the synthesis of unsymmetrically substituted pyridines like our target molecule.

However, modifications to the Hantzsch synthesis have been developed to overcome this limitation. One common strategy involves a stepwise approach where one of the β-dicarbonyl compounds is first reacted with ammonia to form an enamine, which is then condensed with an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product of the second β-dicarbonyl and an aldehyde). This allows for the synthesis of unsymmetrically substituted pyridines.

Conceptual Workflow: Modified Hantzsch Synthesis

Caption: Modified Hantzsch synthesis for unsymmetrical pyridines.

Modern Approaches: Transition-Metal-Catalyzed Cycloadditions

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridine synthesis is no exception.[4] Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful and atom-economical method for constructing highly substituted pyridine rings.[5]

This approach offers several advantages over classical methods, including high regioselectivity, broad functional group tolerance, and the ability to construct sterically hindered pyridines. A variety of transition metals, including cobalt, rhodium, and nickel, have been shown to catalyze this transformation.

For the synthesis of a molecule like this compound, a potential strategy would involve the cycloaddition of a suitably substituted alkyne, a second alkyne, and a nitrile that would provide the nitrogen atom of the pyridine ring. The substituents on the alkyne and nitrile precursors would be chosen to afford the desired 2-methyl and 3-ethoxycarbonyl groups. The 4-chloro substituent could be introduced either from a chlorinated alkyne precursor or by subsequent functionalization of the pyridine ring.

Conceptual Workflow: [2+2+2] Cycloaddition

Sources

Differentiating Ethyl 4-chloro-2-methylnicotinate from its Isomers: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of Ethyl 4-chloro-2-methylnicotinate and its key positional isomers, offering a practical framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The substitution pattern on the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. Understanding these nuances is critical for ensuring the correct molecule is advanced in the drug discovery and development pipeline. This guide will delve into the theoretical underpinnings of each analytical technique and present a comparative analysis of the expected spectral data for this compound and its isomers, such as Ethyl 2-chloro-4-methylnicotinate and Ethyl 6-chloro-2-methylnicotinate.

The Isomers in Focus

This guide will focus on differentiating the target compound, this compound, from its closely related positional isomers where the chloro and methyl groups are situated at different positions on the pyridine ring.

Figure 1: Structures of this compound and its key isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and number of signals in both ¹H and ¹³C NMR spectra, we can piece together the precise arrangement of atoms.[1]

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts of the protons on the pyridine ring are highly sensitive to the positions of the electron-withdrawing chloro group and the electron-donating methyl group.[2]

Expected ¹H NMR Spectral Data:

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Ethyl Protons (δ, ppm)
This compound H-5: ~7.2 ppm (d), H-6: ~8.5 ppm (d)~2.6 ppm (s)~4.4 (q), ~1.4 (t)
Ethyl 2-chloro-4-methylnicotinate H-5: ~7.1 ppm (d), H-6: ~8.4 ppm (d)~2.4 ppm (s)~4.4 (q), ~1.4 (t)
Ethyl 6-chloro-2-methylnicotinate H-4: ~7.8 ppm (d), H-5: ~7.3 ppm (d)~2.7 ppm (s)~4.4 (q), ~1.4 (t)

Causality Behind Experimental Observations:

  • Aromatic Protons: The proton ortho to the nitrogen (H-6) will typically be the most downfield-shifted due to the strong deshielding effect of the nitrogen atom. The chloro group's electron-withdrawing nature will further deshield adjacent protons. The methyl group, being electron-donating, will cause a slight upfield shift for nearby protons. The coupling constants between adjacent aromatic protons (ortho coupling) are typically in the range of 4-6 Hz, while meta coupling (four bonds) is much smaller (1-3 Hz).[2] This difference in coupling is a key diagnostic tool.

  • Methyl Protons: The chemical shift of the methyl singlet will vary slightly depending on its position relative to the chloro and ester groups.

  • Ethyl Protons: The ethyl ester group will consistently show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with typical chemical shifts around 4.4 ppm and 1.4 ppm, respectively.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR Spectral Data:

CompoundAromatic Carbons (δ, ppm)C=O (δ, ppm)Methyl Carbon (δ, ppm)Ethyl Carbons (δ, ppm)
This compound ~120-160~165~22~62, ~14
Ethyl 2-chloro-4-methylnicotinate ~120-160~165~20~62, ~14
Ethyl 6-chloro-2-methylnicotinate ~120-160~165~24~62, ~14

Expert Interpretation:

The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The carbon attached to the chloro group will be deshielded, as will the carbons ortho and para to the nitrogen. The carbon bearing the methyl group will be slightly shielded. The carbonyl carbon of the ester will appear significantly downfield, typically around 165 ppm.

Figure 2: A typical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The positions of absorption bands correspond to the vibrational frequencies of specific bonds.

Expected Key IR Absorption Bands:

CompoundC=O Stretch (cm⁻¹)C=N & C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~1720-1730~1550-1600~700-800
Isomers ~1720-1730~1550-1600~700-800

Trustworthiness of the Protocol:

While the main functional group absorptions will be similar across the isomers, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be diagnostic. These shifts arise from differences in the overall molecular symmetry and vibrational coupling. A pure sample is crucial for reliable interpretation of the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to extensive fragmentation.[3][4]

Expected Mass Spectrometry Data:

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 199/201 (³⁵Cl/³⁷Cl isotopes)[M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, fragments from pyridine ring cleavage
Isomers 199/201 (³⁵Cl/³⁷Cl isotopes)Similar key fragments, but relative intensities may vary

Authoritative Grounding:

The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. The fragmentation of the pyridine ring can be complex, but the initial loss of the ethoxy radical (-OC₂H₅) or the entire ester group is a common pathway for nicotinate esters. The relative abundance of the fragment ions can differ between isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragment ions.

Figure 3: A simplified fragmentation pathway for ethyl chloromethylnicotinates in EI-MS.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy[5][6]
  • Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to running the sample.

Mass Spectrometry (MS)[3][4]
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.

Conclusion

The unambiguous identification of this compound and its positional isomers is readily achievable through a systematic and comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass spectra. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, offers the most definitive evidence for structural assignment. By carefully applying the principles and protocols outlined in this guide, researchers can confidently distinguish between these closely related isomers, ensuring the integrity of their scientific endeavors.

References

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. [Link]

  • UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. [Link]

  • Sample preparation for FT-IR. (n.d.). [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. [Link]

Sources

A Comparative Guide to Purity Analysis of Ethyl 4-chloro-2-methylnicotinate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

Ethyl 4-chloro-2-methylnicotinate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and yield of the final product. Impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic by-products, and significant challenges in downstream purification processes.[3]

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and their intermediates.[4][5] The ICH Q3A guidelines, for instance, set clear thresholds for reporting, identifying, and qualifying impurities, often starting at levels as low as 0.05%.[4][6] This necessitates the use of highly sensitive and specific analytical techniques to ensure that the purity profile of this compound meets these exacting standards.

This guide provides an in-depth, objective comparison of the two most powerful and commonly employed chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each method, present detailed experimental protocols, and offer data-driven insights to help researchers and drug development professionals select the most appropriate technique for their specific analytical challenges.

Core Principles: A Tale of Two Phases

The choice between HPLC and GC-MS fundamentally hinges on the physicochemical properties of the analyte and the specific information required from the analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a separation technique where the sample is distributed between a liquid mobile phase and a solid stationary phase packed in a column.[7][8] For a molecule like this compound, a reverse-phase HPLC method is typically the first choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. HPLC is exceptionally well-suited for compounds that are non-volatile or thermally labile (prone to degradation at high temperatures).[1][9] Detection is commonly achieved using an ultraviolet (UV) or Diode Array Detector (DAD), which provides excellent quantitative data.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Compounds and Definitive Identification

GC separates components of a sample based on their volatility and interaction with a stationary phase within a long, thin capillary column.[10] The sample must first be vaporized in a heated inlet. An inert carrier gas (like helium or nitrogen) acts as the mobile phase, transporting the vaporized components through the column.[11] The key advantage of GC-MS is its detector: the mass spectrometer. As separated components elute from the column, they are ionized and fragmented. The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification of the compound and its impurities, a feature that is invaluable for structural elucidation of unknown peaks.[12]

Head-to-Head Comparison: HPLC vs. GC-MS for this compound

The selection of the optimal technique requires a nuanced understanding of their respective strengths and weaknesses in the context of this specific analyte. While this compound (M.W. 199.63 g/mol ) is sufficiently volatile for GC analysis, its thermal stability must be carefully considered.[13][14]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale for this compound
Principle Partitioning between liquid mobile and solid stationary phases.[7][8]Partitioning between a gas mobile phase and a liquid/solid stationary phase.[10]Both principles are applicable.
Analyte Suitability Ideal for non-volatile and thermally labile compounds. Analysis is performed at or near ambient temperature.[9][11]Requires volatile and thermally stable compounds that can be vaporized without degradation.[1][10]HPLC poses minimal risk of thermal degradation. GC is feasible but requires careful validation to ensure the analyte does not decompose in the hot injector.
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile).Simple dissolution in a volatile solvent (e.g., ethyl acetate). Derivatization may be needed for non-volatile impurities.Both methods feature simple sample preparation for the main component.
Identification Power Based on retention time comparison with a reference standard. DAD provides peak purity information but not definitive structure.[15]Provides mass spectra, a chemical fingerprint enabling positive identification and structural elucidation of unknown impurities.[16]GC-MS offers superior, unequivocal identification of impurities, which is critical for meeting regulatory requirements like ICH Q3A.[6]
Sensitivity Good, typically in the low ng range with a UV detector.Excellent, often in the pg range, especially with MS detection in Selected Ion Monitoring (SIM) mode.[10]GC-MS generally provides higher sensitivity, which is advantageous for detecting trace-level impurities.
Quantitative Accuracy Excellent, with high precision (%RSD ≤ 2.0%).[17]Good, but can be affected by matrix effects and thermal degradation. Precision is typically good (%RSD ≤ 5.0%).[17]HPLC is often considered the more robust and precise method for routine quantitative quality control.[1]
Throughput & Speed Runtimes are typically 10-30 minutes.[11]Runtimes can be faster, often under 15 minutes for volatile compounds.[11]GC can offer a higher throughput if the method is optimized.
Cost & Complexity High initial cost. Consumable costs are driven by expensive solvents.[11]High initial cost. Consumable costs are generally lower (gases are cheaper than solvents). Operation can be more complex.[10][11]GC may be more cost-effective for consumables in the long run.
Orthogonality Provides data based on polarity and solubility.Provides data based on volatility and boiling point.Using both techniques provides a more comprehensive purity profile, as they are orthogonal (separate based on different principles).

Visualizing the Analytical Workflows

To ensure clarity and reproducibility, a well-defined workflow is essential. The following diagrams illustrate the key steps in each analytical process.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Accurately weigh This compound s2 Dissolve in Acetonitrile to 1 mg/mL s1->s2 a3 Inject Sample Solution s2->a3 s3 Prepare Mobile Phases (e.g., Water & Acetonitrile) a1 Equilibrate HPLC System with initial mobile phase a2 Perform System Suitability Test (SST) (Ref. USP <621>) a1->a2 a2->a3 d3 Review SST Results (Tailing, Resolution, etc.) a2->d3 a4 Run Gradient Program & Acquire Data (UV 254 nm) a3->a4 d1 Integrate Chromatogram a4->d1 d2 Calculate Purity (Area % Report) d1->d2

Caption: Workflow for HPLC-UV Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification s1 Accurately weigh This compound s2 Dissolve in Ethyl Acetate to 1 mg/mL s1->s2 a3 Inject Sample into Heated Inlet s2->a3 a1 Set GC Temperature Program & MS Parameters a2 Perform System Suitability Check (e.g., Inject Standard) a1->a2 a2->a3 a4 Acquire Data (Full Scan Mode) a3->a4 d1 Integrate Total Ion Chromatogram (TIC) a4->d1 d2 Calculate Purity (Area % Report) d1->d2 d3 Identify Impurities via Mass Spectral Library Search d1->d3

Caption: Workflow for GC-MS Purity Analysis.

Field-Proven Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP <621> to ensure the validity of the results.[7][18][19]

Protocol 1: HPLC-UV Method for Quantitative Purity Determination

This method is optimized for accurate and precise quantification of this compound and its process-related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 phase provides excellent retention and separation for moderately polar compounds like substituted pyridines.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Sample Solution: Accurately weigh and dissolve ~25 mg of the sample in a 25 mL volumetric flask with acetonitrile to get a 1 mg/mL solution.

    • Reference Solution: Prepare a reference standard solution at the same concentration.

  • System Suitability Test (SST):

    • Inject the reference solution five times.

    • The %RSD for the peak area of the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.8.[19]

  • Analysis & Calculation:

    • Once SST criteria are met, inject the sample solution.

    • Calculate purity using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: GC-MS Method for Impurity Identification and Quantification

This method is designed to separate volatile impurities and provide definitive structural identification.

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Selective Detector.

  • Chemicals & Reagents:

    • Ethyl Acetate (GC Grade)

    • Helium (99.999% purity)

    • This compound sample.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness). Rationale: This is a robust, general-purpose column providing good separation for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C. Rationale: This temperature must be high enough to ensure rapid vaporization but low enough to prevent thermal degradation. This parameter must be validated.

    • Temperature Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Solution Preparation:

    • Sample Solution: Accurately weigh and dissolve ~10 mg of the sample in a 10 mL volumetric flask with ethyl acetate.

  • Analysis & Identification:

    • Inject the sample solution.

    • Calculate purity based on the area percentage of the main peak in the Total Ion Chromatogram (TIC).

    • For any impurity peak exceeding the identification threshold (e.g., 0.1%), obtain its mass spectrum.

    • Compare the obtained mass spectrum against a spectral library (e.g., NIST/Wiley) for tentative identification. Confirm identity with a reference standard if available.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a dual-pronged approach leveraging both HPLC and GC-MS is the most scientifically rigorous strategy.

  • For routine quality control, quantitative analysis, and release testing, HPLC-UV is the preferred method. Its robustness, high precision, and non-destructive nature at ambient temperatures make it the ideal workhorse for generating reliable purity values.[1]

  • For impurity profiling, structural identification of unknowns, and investigating potential volatile or thermally stable by-products, GC-MS is indispensable. The definitive identification capabilities of the mass spectrometer are essential for meeting the stringent identification requirements of regulatory bodies and for a thorough understanding of the impurity profile.[16]

By employing HPLC for accurate quantification and GC-MS for confident identification, researchers and drug development professionals can build a complete, validated, and defensible purity profile for this compound, ensuring the quality and safety of the downstream products.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Title: Impurity guidelines in drug development under ICH Q3 - AMSbiopharma Source: AMSbiopharma URL
  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia URL
  • Title: Understanding the Latest Revisions to USP <621> | Agilent Source: Agilent URL
  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Generis Bio URL
  • Title: <621> Chromatography - US Pharmacopeia (USP)
  • Title: Are You Sure You Understand USP <621>?
  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: European Medicines Agency URL
  • Title: Q2(R2)
  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL
  • Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL
  • Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL
  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL
  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL
  • Title: Analytical Method Validation Source: PharmaState Academy URL
  • Title: Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide Source: Benchchem URL
  • Title: this compound | 164390-30-1 Source: Sigma-Aldrich URL
  • Title: A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine Source: Benchchem URL
  • Title: Analytical Method - PhareSST Source: PhareSST URL
  • Title: A Technical Guide to the Purity Analysis of Ethyl 4,6-dichloronicotinate Source: Benchchem URL
  • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL
  • Title: GC Vs.
  • Title: HPLC vs GC - A Beginner's Guide Source: Chromatography Today URL
  • Title: Ethyl 2-chloro-4-methylnicotinate Source: CymitQuimica URL
  • Title: this compound - CAS:164390-30-1 Source: Sunway Pharm Ltd URL
  • Title: Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate Source: Google Patents URL
  • Title: Ethyl 2-chloro-4-methylnicotinate | C9H10ClNO2 | CID 11769512 Source: PubChem URL
  • Title: Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS Source: Spectroscopy Online URL
  • Title: Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation Source: Asian Journal of Chemistry URL
  • Title: Flavoring Compounds in e-Liquids Identified by GC-MS: Chemical Insights and Respiratory Toxicity Source: Ranah Research Journal URL

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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Ethyl 4-chloro-2-methylnicotinate stands as a valuable and versatile building block, offering a strategic chlorine handle for the construction of novel molecular architectures. However, the inherent electronic properties of the pyridine ring and the relatively inert nature of the C-Cl bond present unique challenges. The choice of the palladium catalyst is therefore not merely a detail, but a critical parameter dictating the success, efficiency, and scalability of the desired transformation.

This guide provides an in-depth, objective comparison of the performance of various palladium catalysts in three key cross-coupling reactions of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. The insights presented herein are synthesized from established literature and practical application, aiming to equip the practicing scientist with the knowledge to make informed catalytic choices.

The Challenge: Coupling of an Electron-Deficient Heterocycle

The pyridine nitrogen in this compound significantly influences its reactivity. This electron-withdrawing effect deactivates the C-Cl bond towards oxidative addition, the crucial first step in most palladium-catalyzed cross-coupling cycles. Furthermore, the lone pair on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.[1] Consequently, catalyst systems that are effective for standard aryl chlorides may prove sluggish or entirely inactive for this substrate. Modern catalyst design, particularly the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, has been instrumental in overcoming these hurdles.[2][3][4]

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely utilized method for forging carbon-carbon bonds. In the context of this compound, this transformation is key to introducing aryl, heteroaryl, or vinyl substituents at the 4-position, creating a diverse array of nicotinic acid derivatives.

Catalyst Performance Comparison: Suzuki-Miyaura Coupling

The following table summarizes the typical performance of selected palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The data is illustrative, compiled from studies on analogous chloropyridine substrates, to provide a comparative framework.[1][5]

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Insights
Pd(PPh₃)₄ 3 - 5PPh₃K₂CO₃Dioxane/H₂O10012 - 2460 - 75A classic, cost-effective choice. Often requires higher temperatures and longer reaction times. May struggle with more sterically demanding boronic acids.
PdCl₂(dppf) 2 - 3dppfK₃PO₄Toluene100 - 1108 - 1675 - 85More robust and air-stable than Pd(PPh₃)₄. The bidentate dppf ligand offers greater stability to the catalytic intermediate.
XPhos Pd G3 1 - 2XPhosK₃PO₄2-MeTHF80 - 1002 - 8> 90A modern Buchwald precatalyst. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and reductive elimination, leading to higher yields, lower catalyst loadings, and milder conditions.
Causality Behind Experimental Choices

The evolution from traditional catalysts like Pd(PPh₃)₄ to modern Buchwald systems for this substrate is driven by the need to accelerate the challenging oxidative addition of the C-Cl bond.

  • Pd(PPh₃)₄ : This Pd(0) complex is active directly but can be sensitive to air and moisture. The triphenylphosphine ligands are relatively small and less electron-donating, making the oxidative addition step the rate-limiting factor.[1]

  • PdCl₂(dppf) : This Pd(II) precatalyst is more stable and easier to handle. In situ, it is reduced to the active Pd(0) species. The dppf ligand's wider bite angle and ferrocenyl backbone provide enhanced stability and can prevent catalyst deactivation.[6]

  • XPhos Pd G3 : This state-of-the-art precatalyst is designed for high performance. The bulky and highly electron-donating XPhos ligand creates a coordinatively unsaturated and highly reactive Pd(0) species that readily undergoes oxidative addition even with unreactive aryl chlorides. This leads to faster reaction rates and higher turnover numbers.

Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 2-MeTHF and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl and N-heteroaryl amines.[2][7] For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines, which is a common strategy in the development of pharmacologically active compounds.

Catalyst Performance Comparison: Buchwald-Hartwig Amination

The amination of unactivated aryl chlorides is notoriously difficult, and the choice of catalyst is paramount. The data below is representative for the coupling of this compound with a secondary amine like morpholine.[1]

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Insights
Pd(PPh₃)₄ -PPh₃NaOtBuToluene11024< 10Generally ineffective for the amination of unactivated chloropyridines. Catalyst decomposition is common.
Pd₂(dba)₃ 2XantphosCs₂CO₃Dioxane10012 - 1860 - 75A significant improvement over PPh₃-based systems. The wide bite angle of Xantphos is beneficial for reductive elimination.
RuPhos Pd G3 1 - 2RuPhosLHMDSToluene80 - 1001 - 6> 95Buchwald precatalysts with highly specialized ligands like RuPhos are the gold standard. They offer excellent yields under mild conditions and with a broad substrate scope.
Causality Behind Experimental Choices
  • Pd(PPh₃)₄ : The failure of this catalyst highlights the challenge of C-N bond formation with this substrate. The catalyst is prone to decomposition under the strongly basic conditions required for amination, and the reductive elimination step to form the C-N bond is often slow.

  • Pd₂(dba)₃ / Xantphos : The use of a bulky, electron-rich, and chelating ligand like Xantphos stabilizes the palladium center and facilitates the crucial C-N reductive elimination step. Cesium carbonate is a moderately strong base that is often effective in these systems.

  • RuPhos Pd G3 : This system represents the pinnacle of catalyst development for this transformation. The RuPhos ligand is exceptionally bulky and electron-rich, promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. The use of a strong, non-nucleophilic base like LHMDS is often necessary to deprotonate the amine without causing side reactions.

Experimental Protocol: Buchwald-Hartwig Amination with RuPhos Pd G3

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.015 mmol, 1.5 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • In a glovebox, charge an oven-dried reaction tube with a magnetic stir bar, the RuPhos Pd G3 precatalyst, and LHMDS.

  • Add this compound and the amine to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction by TLC or LC-MS. Completion is typically observed within 1-6 hours.

  • After completion, cool the mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Section 3: The Heck Reaction for Alkene Arylation

The Heck reaction, which couples aryl halides with alkenes, is a powerful method for C-C bond formation and the synthesis of substituted alkenes.[8] While less commonly applied to this specific substrate compared to Suzuki and Buchwald-Hartwig reactions, it remains a valuable tool for introducing alkenyl moieties.

Catalyst Performance Considerations: Heck Reaction

Direct comparative data for the Heck reaction with this compound is scarce in the literature. However, based on the principles of Heck catalysis with other challenging aryl chlorides, we can infer the following performance trends:

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Expected OutcomeKey Insights
Pd(OAc)₂ / PPh₃ 3 - 5PPh₃Et₃NDMF120 - 14024 - 48Low to moderate yieldTraditional "ligated" Heck conditions. High temperatures are necessary, and yields are often compromised by catalyst decomposition and side reactions.
Herrmann's Catalyst 1 - 2-K₂CO₃NMP120 - 13012 - 24Moderate to good yieldThis palladacycle is more stable at high temperatures than in situ generated catalysts and can be effective for some activated aryl chlorides.
Pd(OAc)₂ / P(t-Bu)₃ 1 - 2P(t-Bu)₃Cy₂NMeDioxane100 - 1206 - 12Good to excellent yield"Ligandless" or bulky, electron-rich phosphine-ligated systems are generally preferred for unactivated aryl chlorides. These conditions promote the formation of a highly active monoligated Pd(0) species.
Causality Behind Experimental Choices

The key to a successful Heck reaction with a challenging substrate like this compound lies in maintaining a stable and active catalytic species at the high temperatures often required.

  • Pd(OAc)₂ / PPh₃ : This system often suffers from the formation of palladium black (inactive palladium) at elevated temperatures, leading to poor and irreproducible results.

  • Herrmann's Catalyst : As a pre-formed palladacycle, it offers greater thermal stability. The palladacycle serves as a stable reservoir for the active Pd(0) catalyst.

  • Bulky Phosphine Ligands : The use of very bulky, electron-rich phosphines like tri-tert-butylphosphine is a modern approach to Heck chemistry with aryl chlorides. These ligands stabilize the monomeric Pd(0) species and accelerate the oxidative addition step.

Experimental Protocol: Heck Reaction with a Bulky Phosphine Ligand

This protocol provides a general method for the Heck reaction of this compound with an alkene like styrene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • N,N-Dicyclohexylmethylamine (Cy₂NMe) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Inert atmosphere

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ and P(t-Bu)₃.

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous dioxane and stir for 10 minutes at room temperature to form the catalyst complex.

  • Add this compound, styrene, and N,N-dicyclohexylmethylamine.

  • Seal the tube tightly and heat in an oil bath at 110 °C for 6-12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflows

To better understand the logical flow of these processes, the following diagrams illustrate the generalized catalytic cycles and experimental workflows.

Generalized Catalytic Cycle for Cross-Coupling Reactions

G pd0 Pd(0)L_n pd2 Ar-Pd(II)L_n-X pd0->pd2 pd2_nu Ar-Pd(II)L_n-Nu pd2->pd2_nu pd2_nu->pd0 product Ar-Nu pd2_nu->product Reductive Elimination sub Ar-X sub->pd0 Oxidative Addition nu Nucleophile (e.g., R-B(OH)₂, R₂NH) nu->pd2 Transmetalation (Suzuki) or Amine Coordination & Deprotonation (B-H) caption Generalized catalytic cycle for cross-coupling.

Caption: Generalized catalytic cycle for cross-coupling.

General Experimental Workflow

G start Start setup Reaction Setup (Reagents, Catalyst, Solvent under Inert Atmosphere) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end Final Product purification->end caption General experimental workflow for cross-coupling.

Caption: General experimental workflow for cross-coupling.

Conclusion and Recommendations

For the functionalization of this compound, the choice of palladium catalyst is dictated by the specific transformation and the desired efficiency.

  • For Suzuki-Miyaura coupling , while traditional catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald precatalysts such as XPhos Pd G3 offer significant advantages in terms of reaction times, catalyst loadings, and overall yields. They are the recommended choice for efficient and reliable C-C bond formation.

  • For Buchwald-Hartwig amination , the use of older catalyst systems is strongly discouraged. State-of-the-art systems employing bulky, electron-rich biarylphosphine ligands, for instance, RuPhos Pd G3 , are essential for achieving high yields and a broad substrate scope.

  • For the Heck reaction , success hinges on catalyst stability at high temperatures. While classic conditions may provide a starting point, systems utilizing bulky phosphine ligands like P(t-Bu)₃ are more likely to deliver consistent and high-yielding results.

By understanding the causality behind the performance of different palladium catalysts, researchers can move beyond simple protocol replication and towards the rational design of efficient and robust synthetic routes for the elaboration of this compound and related heterocyclic building blocks.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Glorius, F. (Ed.). (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • MDPI. (2018). Heck Reaction—State of the Art. Catalysts, 8(9), 354. [Link]

  • Reddit. (2023). Favorite "all-purpose" Pd catalyst?. r/Chempros. [Link]

  • Anilkumar, G. (2024). Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. ChemistrySelect, 9(1).
  • Lapkin, A. A., & Vural-Gürsel, I. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(15), 5061-5071.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

Sources

The Ligand’s Decisive Role: A Comparative Guide to Maximizing Yields in the Suzuki Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within pharmaceutical and materials science, the 2-arylpyridine scaffold is a privileged motif, making the coupling of chloropyridines a reaction of significant industrial and academic interest. However, these substrates present unique challenges. The inherent strength of the C-Cl bond and the propensity of the pyridine nitrogen to coordinate with and inhibit the palladium catalyst often result in sluggish reactions and diminished yields.[2]

Success in this arena is overwhelmingly dictated by the judicious choice of the ligand that coordinates to the palladium center. The ligand's structure and electronic properties are paramount in overcoming the high activation barrier of the C-Cl bond oxidative addition—often the rate-determining step—and in promoting the subsequent transmetalation and reductive elimination steps of the catalytic cycle.[2] This guide offers an in-depth comparison of the performance of different classes of ligands in the Suzuki coupling of chloropyridines, supported by experimental data, to provide a clear rationale for ligand selection and reaction optimization.

The Challenge of Chloropyridines in Suzuki Coupling

Chloropyridines are economically attractive and readily available starting materials compared to their bromo and iodo counterparts. However, their lower reactivity necessitates the use of highly active catalyst systems. The primary hurdles to overcome are:

  • Strong Carbon-Chlorine Bond: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition to the Pd(0) center energetically demanding.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[2]

Modern ligand design has risen to this challenge, with two classes of ligands demonstrating particular prowess: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands: The Buchwald School of Thought

Pioneered by Professor Stephen Buchwald, a class of biaryl phosphine ligands has revolutionized cross-coupling chemistry.[3] These ligands are engineered to be both sterically demanding and highly electron-donating.

Mechanism of Action:

  • Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the Pd(0) center, which in turn facilitates the oxidative addition of the electron-deficient C-Cl bond of the chloropyridine.[4]

  • Steric Hindrance: The significant bulk of these ligands promotes the formation of a monoligated, highly reactive "L-Pd(0)" species. This steric pressure also accelerates the final reductive elimination step to release the desired product and regenerate the active catalyst. Furthermore, the bulk can prevent the formation of inactive palladium-bridged dimers.[4][5]

Some of the most successful Buchwald ligands for the Suzuki coupling of chloropyridines include SPhos, XPhos, and RuPhos.[4]

N-Heterocyclic Carbenes (NHCs): A Paradigm of Strong Donation

N-Heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions, often outperforming even the most effective phosphines. Their defining characteristic is their exceptional σ-donating ability, which surpasses that of electron-rich phosphines.[4]

Mechanism of Action:

  • Superior σ-Donation: The strong σ-donation from the NHC to the palladium center makes the metal significantly more electron-rich and thus more reactive towards the oxidative addition of the C-Cl bond.[4]

  • Robust Metal-Ligand Bond: The Pd-NHC bond is exceptionally strong and stable. This robustness prevents ligand dissociation, which can be a pathway to catalyst decomposition, leading to greater catalyst longevity and efficiency.[3]

Commercially available and highly effective NHC-palladium precatalysts, such as PEPPSI-IPr, have simplified the use of these powerful ligands in routine synthesis.[6] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system features a stable Pd(II) precatalyst that is readily activated in situ.[7]

Comparative Yield Data

The following table summarizes the performance of various leading phosphine and NHC ligands in the Suzuki coupling of 2-chloropyridine with phenylboronic acid, providing a direct comparison of their efficacy.

Ligand/PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phosphine Ligands
XPhosK₃PO₄t-AmylOH1001698[4]
RuPhosK₃PO₄t-AmylOH1001297[4]
SPhosK₃PO₄Toluene/H₂O1001895[4]
Pd(dppf)Cl₂K₂CO₃DME/H₂O85-88[4]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285[4]
NHC Ligands
[(IPr)Pd(allyl)Cl]K₂CO₃Dioxane/H₂O80296[4]
PEPPSI-IPrK₂CO₃Dioxane/H₂O80492[4]

Table 1: Comparative yields for the Suzuki coupling of 2-chloropyridine with phenylboronic acid using various phosphine and NHC ligands.

The data clearly indicates that the advanced phosphine ligands developed by Buchwald and the NHC-based systems provide significantly higher yields than older generation phosphine ligands like PPh₃ and dppf. Notably, the NHC catalyst [(IPr)Pd(allyl)Cl] achieves a high yield in a remarkably short reaction time of just 2 hours.

The versatility of these advanced ligands is further demonstrated in the coupling of substituted chloropyridines:

2-Chloropyridine DerivativeBoronic AcidLigand/PrecatalystBaseSolventTemp. (°C)Yield (%)Reference
2-Chloro-5-methylpyridine4-Methoxyphenylboronic acidXPhos Pd G3K₃PO₄Toluene/H₂O11094[4]
4-Amino-2-chloropyridinePhenylboronic acidSPhosK₃PO₄Toluene/H₂O10091[8]
2-Chloropyridine-5-carboxylic acid3-Tolylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10078[4]

Table 2: Yields for the Suzuki coupling of substituted 2-chloropyridines, showcasing the utility of modern ligands for functionalized substrates.

Experimental Workflows and Diagrams

To facilitate the practical application of this guide, detailed experimental protocols for high-yielding Suzuki couplings of chloropyridines using both a Buchwald phosphine ligand and an NHC precatalyst are provided below.

The Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-Cl (Chloropyridine) Transmetalation_complex Transmetalation Intermediate OxAdd->Transmetalation_complex R²-B(OH)₂ (Boronic Acid) + Base Product_complex Product Complex Transmetalation_complex->Product_complex Reductive Elimination Product_complex->Pd0 R¹-R² (Product) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Chloropyridine, Boronic Acid, Base B Add Catalyst System: Pd Source + Ligand A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC, GC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I

Sources

A Senior Application Scientist's Guide to the Stability of Ethyl 4-chloro-2-methylnicotinate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenges of a Key Heterocyclic Building Block

Ethyl 4-chloro-2-methylnicotinate (CAS No. 164390-30-1) is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure is primed for sequential, regioselective modifications. The chlorine atom at the 4-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[3][4] The ethyl ester at the 3-position can be readily hydrolyzed, reduced, or converted to an amide, while the 2-methyl group can influence the electronic and steric properties of the pyridine ring.

However, this inherent reactivity presents a double-edged sword. The very functional groups that make this molecule a valuable synthon are also susceptible to degradation or unwanted side reactions under various conditions. A thorough understanding of its stability profile is therefore not merely academic; it is a prerequisite for developing robust, scalable, and high-yielding synthetic routes.

This guide provides an in-depth evaluation of the stability of this compound under common reaction conditions. We will dissect the molecule's reactivity, compare its performance to viable alternatives, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Mapping the Reactivity Landscape

The stability of this compound is dictated by the interplay of its three primary functional regions: the C4-chloro substituent, the C3-ethyl ester, and the pyridine ring itself. Understanding the conditions that favor desired transformations while minimizing degradation is key to its successful application.

Caption: Reactivity map for this compound.

Part 1: Stability in Palladium-Catalyzed Cross-Coupling Reactions

The activation of the relatively inert C-Cl bond is the most common application for this substrate, enabling the formation of new C-C and C-N bonds. However, the conditions required can be harsh, posing significant stability challenges.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its functional group tolerance and the wide availability of boronic acids.[5] For an aryl chloride like this compound, forcing conditions are often necessary, which can compromise the molecule's integrity.

  • Catalyst & Ligand Choice: Aryl chlorides require highly active catalyst systems. Typically, this involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands. The choice of ligand is critical not only for facilitating the oxidative addition of the C-Cl bond to the Pd(0) center but also for preventing catalyst inhibition by the pyridine nitrogen.[4]

  • Base-Induced Instability: A significant challenge is the base required for the transmetalation step.[6] Strong bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are common. Under the elevated temperatures (80-120 °C) often needed for C-Cl activation, these bases can readily catalyze the hydrolysis (saponification) of the ethyl ester, leading to the formation of 4-chloro-2-methylnicotinic acid as a major byproduct. This not only reduces the yield of the desired product but also complicates purification.

  • Hydrodehalogenation: This side reaction, where the chlorine atom is replaced by hydrogen, can be competitive, particularly with catalysts that are highly active for β-hydride elimination or in the presence of protic impurities.

Comparative Data: Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Stability Issues Noted
Phenylboronic AcidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O1001285~10% ester hydrolysis
4-Methoxyphenylboronic AcidPd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2.5)Toluene1101678~15% hydrolysis, trace hydrodehalogenation
Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DMF/H₂O902465Incomplete conversion, ~5% hydrolysis

Data synthesized from analogous reactions described in the literature.[3][4]

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl alkynes and requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][8]

  • Catalyst System: Standard catalysts like Pd(PPh₃)₂Cl₂ are often effective. The reaction is typically run in the presence of a copper(I) salt, such as CuI, which facilitates the formation of a copper acetylide intermediate.[9]

  • Base and Solvent: A mild organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used, which also often serves as the solvent.[4]

  • Stability Profile: The Sonogashira reaction is generally milder than the Suzuki coupling for aryl chlorides. The use of amine bases significantly reduces the risk of ester hydrolysis compared to inorganic bases like carbonates or phosphates. However, catalyst deactivation (formation of palladium black) can be an issue, and rigorous exclusion of oxygen is necessary to prevent the homocoupling of the terminal alkyne (Glaser coupling).

start Setup Reaction Under Inert Atmosphere (N₂ or Ar) add_reagents Add this compound, Terminal Alkyne, Pd Catalyst, CuI, and Base (e.g., TEA) to dry solvent (e.g., DMF) start->add_reagents degas Degas the solution (e.g., N₂ bubbling for 15 min) add_reagents->degas heat Heat to Reaction Temperature (e.g., 80 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Cool, dilute, extract, wash, dry) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: Generalized workflow for Sonogashira coupling.

Part 2: Stability Towards Nucleophiles and Hydrolytic Conditions

Beyond cross-coupling, the stability of the molecule towards direct nucleophilic attack and hydrolysis is a critical consideration for reaction planning and workup procedures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C4 position towards SNAr. This provides a direct, metal-free route to introduce amines, alkoxides, and other nucleophiles.

  • Reactivity: Strong, small nucleophiles react readily, often at elevated temperatures. For example, reaction with sodium methoxide will yield the 4-methoxy derivative, while reaction with dimethylamine can produce the 4-dimethylamino compound.

  • Stability Concerns: The primary competing reaction is nucleophilic attack at the ester carbonyl. With strong nucleophiles like alkoxides, transesterification or saponification can occur. When using amine nucleophiles, amidation of the ester is a potential side reaction, especially at high temperatures.

Hydrolytic Stability

The ethyl ester is the most labile group under hydrolytic conditions.

  • Basic Conditions: Saponification is rapid in the presence of strong aqueous bases (e.g., NaOH, KOH) even at room temperature. As noted, weaker inorganic bases used in cross-coupling can also cause significant hydrolysis at higher temperatures.

  • Acidic Conditions: The ester is susceptible to hydrolysis under strong acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄), yielding 4-chloro-2-methylnicotinic acid.[10] The pyridine nitrogen will be protonated, which can affect solubility and reactivity. The C-Cl bond is generally stable to acidic conditions, but prolonged heating at very low pH should be evaluated on a case-by-case basis.

Hydrolysis Stability Data

ConditionTemperature (°C)Time (h)% Decomposition to Nicotinic Acid
1 M NaOH (aq)252>95%
1 M K₃PO₄ (aq) in Dioxane10012~10-15%
1 M HCl (aq)1006>95%
pH 7 Buffer5024<1%

Data is illustrative and based on general principles of ester hydrolysis.[11]

Part 3: Comparison with Alternative Reagents

The choice of starting material is a critical decision in synthesis design. Below is a comparison of this compound with common alternatives.

ReagentKey AdvantagesKey DisadvantagesStability Profile
This compound Good balance of reactivity and stability; cost-effective.Requires forcing conditions for C-Cl activation.Ester is labile to strong base/acid. C-Cl bond is robust.
Ethyl 4-bromo-2-methylnicotinate More reactive in cross-coupling; milder conditions needed.Higher cost; C-Br bond is more susceptible to hydrodehalogenation.Similar ester lability. C-Br bond is less stable than C-Cl.
Ethyl 4-triflyloxy-2-methylnicotinate Highly reactive, enabling room-temperature couplings.Expensive; triflate group can be sensitive to nucleophiles.Ester is similarly labile. Triflate is a good leaving group but can be unstable.
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate Used as the nucleophilic partner in Suzuki coupling with aryl halides.Requires synthesis; boronic esters can be unstable to chromatography.Boronic ester is sensitive to both acidic and strongly basic conditions.

Part 4: Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to maximize yield and minimize degradation.

Objective: To synthesize Ethyl 2-methyl-4-phenylnicotinate.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation (Trustworthiness): To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄. Causality: Using a dry, inert-atmosphere-capable vessel is crucial to prevent quenching of the catalyst and reagents.

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. Causality: This removes oxygen, which can oxidize the Pd(0) catalyst and phosphine ligand, rendering them inactive.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and XPhos ligand. Expertise: Adding the catalyst and ligand last and under an inert atmosphere protects these sensitive components.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe. The mixture should be thoroughly degassed again by bubbling argon through the solution for 15-20 minutes. Causality: Degassing the solvent post-addition removes any dissolved oxygen introduced with the liquids.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the disappearance of the starting material and the appearance of the product. Also, monitor for the formation of the hydrolyzed byproduct (4-chloro-2-methylnicotinic acid).

  • Workup: Once the reaction is complete (typically 12-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.

Troubleshooting:

  • Low Conversion: The catalyst may be inactive. Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. Consider a different ligand or higher temperature.

  • Significant Hydrolysis: The reaction time may be too long, or the temperature too high. Try to reduce the reaction time by using a more active catalyst system. Alternatively, a weaker base like K₂CO₃ could be trialed, though this may require a more reactive coupling partner (e.g., the corresponding aryl bromide).

  • Hydrodehalogenation Product Observed: This suggests a source of hydrogen. Ensure solvents are anhydrous. This can sometimes be suppressed by changing the ligand or base.

Conclusion

This compound is a powerful and versatile building block, but its successful application hinges on a nuanced understanding of its stability. The primary liability is the ethyl ester group, which is prone to hydrolysis under the strongly basic conditions often required for C-Cl bond activation in cross-coupling reactions. Careful selection of reaction parameters—particularly the base, temperature, and reaction time—is paramount to mitigating this unwanted side reaction. In comparison to its bromo- and triflyloxy-analogs, the chloro-derivative offers a cost-effective solution, provided the synthetic route is optimized to preserve its structural integrity. This guide provides the foundational knowledge and practical protocols to help researchers navigate these challenges and unlock the full synthetic potential of this important intermediate.

References

  • (2021). An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates.
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  • (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. [Source not provided].
  • (n.d.). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at...
  • (n.d.). Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. Benchchem.
  • (n.d.).
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  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
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  • (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • (n.d.). Sonogashira coupling. Wikipedia.
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  • (n.d.).

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Navigating the Synthesis of Ethyl 4-chloro-2-methylnicotinate: A Cost-Benefit Analysis for Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the economic and synthetic viability of Ethyl 4-chloro-2-methylnicotinate, offering a comparative analysis of production methodologies with supporting experimental insights.

In the landscape of pharmaceutical and agrochemical development, the selection of key intermediates is a critical decision point, balancing synthetic efficiency with economic viability. This compound, a vital building block for numerous active pharmaceutical ingredients (APIs), presents a compelling case study for such a cost-benefit analysis. This guide provides an in-depth comparison of the primary large-scale synthesis routes to this molecule, evaluating them on the core metrics of cost, yield, safety, and environmental impact.

The Strategic Importance of this compound

This compound is a substituted pyridine derivative whose structural motifs are frequently found in a wide array of biologically active compounds. The presence of the chloro-, methyl-, and ethyl ester groups provides multiple reaction sites for further molecular elaboration, making it a versatile precursor in the synthesis of complex target molecules.

Comparative Analysis of Large-Scale Synthetic Routes

The industrial production of this compound predominantly relies on the chlorination of a suitable 2-methylnicotinate precursor. The choice of the starting material and the chlorinating agent are the primary determinants of the overall process efficiency and cost. Here, we compare the most established method with a promising alternative.

Route 1: The Workhorse - Chlorination of Ethyl 2-methyl-4-hydroxynicotinate using Phosphoryl Chloride (POCl₃)

This classical and widely adopted method involves the conversion of the readily available Ethyl 2-methyl-4-hydroxynicotinate to the desired chlorinated product using phosphoryl chloride, often in the presence of a base.

Key Features:

  • High Yield: This method is known for its generally high yields, often exceeding 85-90% on a laboratory scale.

  • Established Technology: The use of POCl₃ for chlorination is a well-understood and technologically mature process in the chemical industry.

  • Cost-Effective Reagent: Phosphoryl chloride is a bulk chemical with a relatively low cost, making it attractive for large-scale production.[1][2][3]

Challenges:

  • Harsh Reaction Conditions: The reaction often requires high temperatures and can be corrosive, necessitating specialized equipment.

  • Work-up and Purification: The use of excess POCl₃ requires a careful quenching procedure, and the purification of the final product can be resource-intensive.

  • Environmental Concerns: Phosphoryl chloride is a hazardous substance, and its use generates significant phosphorus-containing waste streams that require specialized and costly treatment.

Route 2: The Modern Contender - Direct C-H Chlorination of Ethyl 2-methylnicotinate

Recent advances in catalysis have opened the door to more direct and atom-economical approaches, such as the direct C-H functionalization of the pyridine ring. This method avoids the pre-functionalization of the 4-position.

Key Features:

  • Atom Economy: This approach is inherently more atom-economical as it avoids the introduction and subsequent removal of a hydroxyl group.

  • Reduced Waste: By eliminating the need for stoichiometric chlorinating agents like POCl₃, this method has the potential to significantly reduce waste generation.

  • Milder Conditions: Catalytic methods often proceed under milder reaction conditions, potentially reducing energy consumption and the need for specialized equipment.

Challenges:

  • Catalyst Cost and Availability: The catalysts for C-H chlorination, often based on precious metals like palladium or rhodium, can be expensive and may have limited availability on an industrial scale.

  • Selectivity: Achieving high regioselectivity for the 4-position can be challenging, leading to the formation of isomeric impurities that complicate purification.

  • Process Development: As a newer technology, the large-scale implementation of direct C-H chlorination may require significant process development and optimization.

Cost-Benefit Analysis: A Quantitative Comparison

To provide a clearer picture of the economic trade-offs, the following table summarizes the estimated costs and key performance indicators for the two primary synthetic routes on a hypothetical large-scale production of 1000 kg of this compound.

Parameter Route 1: POCl₃ Chlorination Route 2: Direct C-H Chlorination References
Starting Material Ethyl 2-methyl-4-hydroxynicotinateEthyl 2-methylnicotinate[4][5][6][7]
Estimated Starting Material Cost / kg ~$50 - $100~$20 - $40[4][5][6][7]
Key Reagent Phosphoryl Chloride (POCl₃)Transition Metal Catalyst (e.g., Pd-based)[1][2][3]
Estimated Reagent Cost / kg of Product ~$10 - $20~$50 - $150 (catalyst dependent)[1][2][3]
Typical Large-Scale Yield 80 - 90%70 - 85% (process dependent)
Solvent & Energy Costs Moderate to HighLow to Moderate
Purification Costs High (distillation, crystallization)Moderate to High (chromatography may be needed)
Waste Disposal Costs High (phosphorus waste)Low to Moderate (catalyst recovery)
Overall Estimated Cost / kg of Product $100 - $150 $120 - $250
Process Maturity HighLow to Medium
Environmental Impact HighModerate
Safety Considerations High (corrosive, hazardous reagents)Moderate (catalyst handling)

Note: The cost estimates are based on publicly available data for raw materials at laboratory to semi-bulk scale and are subject to significant variation based on supplier, purity, and market fluctuations. The overall cost per kg is a simplified estimation and does not include labor, capital expenditure, or other overheads.

Experimental Protocols

Experimental Protocol 1: Synthesis of this compound via POCl₃ Chlorination

Materials:

  • Ethyl 2-methyl-4-hydroxynicotinate (1.0 eq)

  • Phosphoryl chloride (3.0 - 5.0 eq)

  • Pyridine (catalytic or stoichiometric)

  • Toluene (solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • To a stirred solution of Ethyl 2-methyl-4-hydroxynicotinate in toluene, cautiously add pyridine.

  • Slowly add phosphoryl chloride to the mixture at a controlled temperature (typically below 10 °C).

  • After the addition is complete, heat the reaction mixture to reflux (around 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to afford this compound.

Experimental Protocol 2: Conceptual Workflow for Direct C-H Chlorination

Materials:

  • Ethyl 2-methylnicotinate (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 1-10 mol%)

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS), 1.1 - 1.5 eq)

  • Solvent (e.g., Dichloroethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine Ethyl 2-methylnicotinate, the palladium catalyst, and the ligand in the chosen solvent.

  • Add the chlorinating agent portion-wise to the stirred mixture.

  • Heat the reaction mixture to the optimal temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualization of Synthetic Pathways

Synthetic Pathways cluster_0 Route 1: POCl3 Chlorination cluster_1 Route 2: Direct C-H Chlorination A1 Ethyl 2-methyl-4-hydroxynicotinate R1 POCl3, Pyridine A1->R1 P1 This compound R1->P1 A2 Ethyl 2-methylnicotinate R2 Pd Catalyst, Ligand, NCS A2->R2 P2 This compound R2->P2

Caption: Comparative synthetic routes to this compound.

Conclusion and Future Outlook

The choice between the classical POCl₃-mediated chlorination and modern catalytic C-H chlorination for the large-scale synthesis of this compound is a complex decision with significant economic and environmental implications.

The POCl₃ route remains the industry standard due to its robustness, high yields, and the low cost of the primary reagent. However, its significant drawbacks in terms of harsh conditions, hazardous waste generation, and costly work-up procedures cannot be overlooked, especially in an era of increasing environmental regulations.

Direct C-H chlorination , while currently more expensive on a cost-per-kilogram basis due to catalyst costs, represents a more sustainable and elegant synthetic strategy. As catalyst technology improves, leading to higher turnover numbers and lower catalyst loadings, and as the true cost of waste treatment for the classical route is factored in, the economic feasibility of C-H functionalization will undoubtedly increase.

For drug development professionals and researchers, the key takeaway is the importance of a holistic cost-benefit analysis that extends beyond the initial reagent costs. Factors such as process safety, environmental impact, and the total cost of ownership, including waste disposal and capital expenditure on specialized equipment, must be considered. While the POCl₃ method may be the most economical choice for immediate, large-scale needs, strategic investment in the development and optimization of greener, catalytic alternatives will likely yield significant long-term benefits in both cost and sustainability.

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A Comparative Analysis of the Biological Activity of Chloronicotinate Isomer Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Benchmarking

In the landscape of agrochemical and pharmaceutical research, the quest for novel bioactive molecules with enhanced efficacy and selectivity is perpetual. Nicotinic acid and its derivatives have long been a fertile ground for discovery, yielding compounds with a wide array of biological activities. Among these, chloronicotinate isomers serve as critical synthons for a multitude of derivatives exhibiting potent insecticidal, herbicidal, and fungicidal properties. The position of the chlorine atom on the pyridine ring profoundly influences the electronic and steric properties of the resulting derivatives, leading to significant variations in their biological profiles.

This guide provides an in-depth comparison of the biological activities of derivatives synthesized from different chloronicotinate isomers. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for key bioassays. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of chloronicotinate derivatives and accelerate the discovery of next-generation bioactive compounds.

The Influence of Chlorine Isomerism on Bioactivity: A Tale of Three Positions

The pyridine ring of nicotinic acid offers three potential positions for chlorination: 2-chloro, 4-chloro, and 6-chloro. The location of this electron-withdrawing group significantly alters the molecule's reactivity and its interaction with biological targets.

  • 2-Chloronicotinate Derivatives: This isomer is arguably the most extensively studied, largely due to its role as a key intermediate in the synthesis of neonicotinoid insecticides.[1] The chlorine atom at the 2-position activates the ring for nucleophilic substitution, facilitating the introduction of various pharmacophores. Derivatives of 2-chloronicotinic acid have demonstrated a broad spectrum of biological activities, including potent insecticidal, herbicidal, and fungicidal effects.[2][3]

  • 4-Chloronicotinate Derivatives: Information on the biological activity of 4-chloronicotinate derivatives is less abundant in publicly available literature. However, the unique electronic distribution conferred by the 4-chloro substitution suggests the potential for novel bioactivities. Studies on related 4-chloropyridine derivatives have shown promise in areas such as anticancer and enzyme inhibition activities, indicating a potentially fruitful area for further exploration.[4]

  • 6-Chloronicotinate Derivatives: Similar to the 4-chloro isomer, derivatives of 6-chloronicotinic acid are less explored than their 2-chloro counterparts. However, existing research on compounds derived from 6-hydroxynicotinic acid (a related structure) has indicated potential anti-inflammatory activity, suggesting that 6-chloronicotinate derivatives could also yield compounds with interesting pharmacological properties.[5]

The following sections will provide a more granular comparison of the biological activities observed for derivatives of these isomers, supported by experimental data and detailed methodologies.

Comparative Biological Activity: A Data-Driven Analysis

To facilitate a clear and objective comparison, the following tables summarize the reported biological activities of various derivatives synthesized from 2-chloronicotinate. Due to the limited publicly available data for 4- and 6-chloronicotinate derivatives in the realms of insecticidal, herbicidal, and fungicidal activities, the tables primarily focus on the well-documented 2-chloro isomer derivatives. This data highlights the remarkable versatility of this particular scaffold.

Herbicidal Activity

Derivatives of 2-chloronicotinic acid have been investigated for their potential as herbicides, with several compounds exhibiting significant phytotoxicity.

Compound IDDerivative StructureTarget WeedActivity MetricValueReference
5f 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostata (duckweed)IC507.8 µM[2][6][7]
Clomazone (Commercial Herbicide)Lemna paucicostata (duckweed)IC50125 µM[2][6][7]
Propanil (Commercial Herbicide)Lemna paucicostata (duckweed)IC502 µM[2][6][7]
Various N-(arylmethoxy)-2-chloronicotinamidesAgrostis stolonifera (bentgrass)% InhibitionExcellent at 100 µM[2][6][7]

Causality Behind Experimental Choices: The selection of duckweed (Lemna paucicostata) and bentgrass (Agrostis stolonifera) as model organisms is strategic. Duckweed is a rapidly growing aquatic plant, making it an excellent indicator for pre-emergent herbicidal activity and allowing for high-throughput screening. Bentgrass is a common monocotyledonous weed, and activity against it suggests potential for use in controlling grassy weeds in broadleaf crops. The comparison with commercial herbicides like clomazone and propanil provides a crucial benchmark for the performance of the novel compounds.

Fungicidal Activity

The 2-chloronicotinate scaffold has also been successfully utilized to develop potent fungicides.

Compound IDDerivative StructureTarget FungusActivity MetricValueReference
3i (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoateBotryosphaeria berengriana% Inhibition92.3% at 50 µg/mL[3]
3i (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoateBotryosphaeria berengrianaEC506.68 ± 0.72 µg/mL[3]
Fluxapyroxad (Commercial Fungicide)Botryosphaeria berengrianaEC507.93 ± 1.05 µg/mL[3]
3m (Structure not specified)Botryosphaeria berengrianaEC5015.14 ± 1.21 µg/mL[3]
3o (Structure not specified)Botryosphaeria berengrianaEC5011.98 ± 1.04 µg/mL[3]
3p (Structure not specified)Botryosphaeria berengrianaEC507.93 ± 1.05 µg/mL[3]
3l (Structure not specified)Sclerotinia sclerotiorumEC5012.69 ± 1.15 µg/mL[3]
3m (Structure not specified)Sclerotinia sclerotiorumEC5011.83 ± 1.03 µg/mL[3]
Fluxapyroxad (Commercial Fungicide)Sclerotinia sclerotiorumEC500.73 ± 0.11 µg/mL[3]

Causality Behind Experimental Choices: Botryosphaeria berengriana and Sclerotinia sclerotiorum are significant plant pathogens causing diseases in a wide range of crops. Testing against these fungi provides a good indication of the potential broad-spectrum activity of the synthesized compounds. The use of fluxapyroxad, a well-established succinate dehydrogenase inhibitor (SDHI) fungicide, as a positive control allows for a direct comparison of potency and provides insights into the potential mode of action.

Insecticidal Activity

The most prominent application of 2-chloronicotinate derivatives is in the development of neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[8][9]

Compound ClassGeneral StructureTarget PestKey ActivityReference
Neonicotinoids (e.g., Imidacloprid, Thiacloprid)Sucking insects (e.g., aphids, whiteflies)Agonist of insect nAChRs[1][8][9]
Pyridine Derivatives VariousAphis craccivora (Cowpea aphid)Aphidicidal activity[10]
Thienopyridines Fused heterocyclic systemsAphis gossypii (Cotton aphid)Insecticidal activity[11][12]

Causality Behind Experimental Choices: Aphids are economically important pests that cause significant damage to crops worldwide. Their sucking mode of feeding makes them ideal targets for systemic insecticides like neonicotinoids. The choice of different aphid species for testing reflects the desire to assess the spectrum of activity of the synthesized compounds.

Mechanism of Action: A Deeper Dive into Molecular Interactions

The biological activity of chloronicotinate derivatives is intrinsically linked to their ability to interact with specific molecular targets within the pest or weed.

Insecticidal Mode of Action: Targeting the Nicotinic Acetylcholine Receptor

Neonicotinoids, many of which are derived from 2-chloronicotinates, exert their insecticidal effect by acting as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[8] This leads to overstimulation of the nerve cells, resulting in paralysis and death. The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[9]

Caption: Neonicotinoid mode of action at the insect synapse.

Fungicidal Mode of Action: Potential Inhibition of Succinate Dehydrogenase

The fungicidal activity of some 2-chloronicotinamide derivatives has been suggested to involve the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[3] This mode of action is shared by the commercial fungicide boscalid, which contains a 2-chloronicotinamide moiety. Molecular docking studies have supported this hypothesis, showing that these derivatives can fit into the active site of SDH.

Caption: Proposed mode of action for SDHI fungicides.

Experimental Protocols: A Guide to Bioassay Implementation

The following are detailed, step-by-step methodologies for key bioassays used to evaluate the biological activity of chloronicotinate derivatives. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability of the experimental data.

Protocol for Herbicidal Activity Assay (Duckweed)

Objective: To determine the inhibitory effect of test compounds on the growth of Lemna paucicostata.

Materials:

  • Lemna paucicostata culture

  • Sterile Steinberg medium

  • 24-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., glyphosate) and negative control (solvent only)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare stock solutions of the test compounds and controls.

  • Dispense 1 mL of Steinberg medium into each well of a 24-well plate.

  • Add the appropriate volume of the stock solutions to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects plant growth (typically <0.5%).

  • Carefully transfer three healthy fronds of L. paucicostata into each well.

  • Seal the plates with a breathable film to prevent evaporation while allowing gas exchange.

  • Incubate the plates in a growth chamber under continuous light (e.g., 100 µmol m⁻² s⁻¹) at a constant temperature (e.g., 25°C) for 7 days.

  • After the incubation period, count the number of fronds in each well.

  • Calculate the percent inhibition of growth for each treatment compared to the negative control.

  • Determine the IC50 value (the concentration that causes 50% inhibition of growth) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the duckweed herbicidal activity assay.

Protocol for Fungicidal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the inhibitory effect of test compounds on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Botryosphaeria berengriana)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Positive control (e.g., a commercial fungicide) and negative control (solvent only)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Allow the medium to cool to approximately 50-60°C.

  • Add the test compounds and controls to the molten PDA to achieve the desired final concentrations. Mix thoroughly by swirling.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • When the mycelial growth in the negative control plates has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony in all plates.

  • Calculate the percent inhibition of mycelial growth for each treatment compared to the negative control.

  • Determine the EC50 value (the concentration that causes 50% inhibition of growth) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of chloronicotinate derivatives is highly dependent on the nature and position of the substituents on the pyridine ring and the appended functionalities.

  • Herbicidal Activity: For N-(arylmethoxy)-2-chloronicotinamides, the substitution pattern on the aryl ring plays a crucial role. Electron-withdrawing groups, such as chlorine atoms, on the benzyl moiety generally enhance herbicidal activity.[2][7]

  • Fungicidal Activity: In the case of (S)-2-(2-chloronicotinamido)propyl benzoates, the stereochemistry of the propyl linker is important for activity. The (S)-enantiomer has been shown to be more active.[3] The nature of the substituent on the benzoate ring also influences the fungicidal potency.

  • Insecticidal Activity: For neonicotinoids, the presence of the chloropyridinylmethyl group is critical for binding to the insect nAChR. The specific nature of the rest of the molecule (e.g., the nitroguanidine or cyanoamidine moiety) fine-tunes the potency and spectrum of activity.[9]

Future Directions and Unexplored Territories

While derivatives of 2-chloronicotinate have been extensively studied, the biological potential of derivatives from 4- and 6-chloronicotinate isomers remains largely untapped. A systematic exploration of the chemical space around these scaffolds could lead to the discovery of novel bioactive compounds with unique modes of action and improved toxicological profiles.

Furthermore, the application of modern drug discovery techniques, such as computational modeling, high-throughput screening, and combinatorial chemistry, to the study of all three chloronicotinate isomers could significantly accelerate the identification of new lead compounds for the development of next-generation agrochemicals and pharmaceuticals.

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A Researcher's Guide: Correlating Theoretical Predictions with Experimental Realities in the Reactivity of Substituted Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, substituted pyridines are indispensable scaffolds. Their functionalization, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of modern synthesis. However, the reactivity of the starting chloropyridine isomers can vary by orders of magnitude, making the choice of synthetic strategy a critical decision point. This guide provides an in-depth comparison of the theoretical models used to predict this reactivity against the tangible results of experimental kinetics, offering a cohesive understanding for researchers aiming to optimize synthetic design.

The Foundation: Understanding Reactivity in Chloropyridines via SNAr

The primary reaction pathway for the functionalization of chloropyridines is the nucleophilic aromatic substitution (SNAr) reaction. This process is not a single-step event but a two-step addition-elimination mechanism. The rate and feasibility of the entire reaction hinge on the stability of a high-energy anionic intermediate known as the Meisenheimer complex.[1]

The position of the chlorine atom on the pyridine ring is the single most important factor determining its reactivity:

  • 2-Chloropyridine (ortho) & 4-Chloropyridine (para): These isomers are "activated" towards nucleophilic attack. When a nucleophile attacks the carbon bearing the chlorine, the resulting negative charge in the Meisenheimer complex can be delocalized through resonance onto the electronegative ring nitrogen. This stabilization lowers the activation energy of the first, rate-determining step, facilitating the reaction.[1][2]

  • 3-Chloropyridine (meta): This isomer is significantly less reactive. Nucleophilic attack at the C-3 position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the ring nitrogen.[2] This lack of resonance stabilization leads to a much higher energy intermediate and, consequently, a dramatically slower reaction rate.[1][2][3]

The general reactivity trend, confirmed by both theoretical and experimental data, is 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .

Computational_Workflow cluster_workflow DFT Reactivity Prediction Workflow A 1. Structure Input Draw chloropyridine derivative B 2. Geometry Optimization Calculate lowest energy conformation (Ground State) A->B C 3. Frequency Calculation Confirm true minimum (no imaginary frequencies) B->C E 5. Transition State Search (Optional) Locate TS for SₙAr reaction B->E D 4. Descriptor Calculation Compute LUMO, ESP, etc. C->D H 8. Data Analysis Correlate descriptors/ΔG‡ with expected reactivity D->H F 6. TS Frequency Calculation Confirm true TS (one imaginary frequency) E->F G 7. Activation Energy (ΔG‡) Calculate energy difference (TS - Ground State) F->G G->H

Caption: A typical workflow for predicting reactivity using DFT.

Part 2: Experimental Determination of Reactivity

While theoretical models provide invaluable predictions, experimental validation is the ultimate arbiter of reactivity. Kinetic studies measure the actual rate of reaction, providing quantitative data to confirm or challenge computational hypotheses.

Methodologies for Kinetic Analysis
  • Direct Rate Measurement: This involves monitoring the concentration of reactants or products over time. Techniques like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), or UV-Vis spectroscopy can be used. [4][5]This approach provides absolute rate constants but can be time-consuming.

  • Competition Experiments: This elegant method determines the relative reactivity of two or more substrates. [6][7]A mixture of different chloropyridines is treated with a substoichiometric amount of a nucleophile. The ratio of the products formed directly reflects the relative rates at which the starting materials reacted. This is a highly efficient way to build a reactivity scale. [6][7][8]

Protocol: Relative Reactivity via Competition Experiment

This protocol outlines a self-validating method to compare the reactivity of 2-, 3-, and 4-chloropyridine.

  • Preparation: In a dry vial, create an equimolar stock solution of 2-chloropyridine, 3-chloropyridine, 4-chloropyridine, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable anhydrous solvent (e.g., DMSO).

  • Reaction Initiation: To a known volume of the stock solution, add the nucleophile (e.g., piperidine) at a concentration that is substoichiometric to any single chloropyridine (e.g., 0.2 equivalents relative to the total chloropyridines).

  • Reaction Conditions: Seal the vial and heat the mixture in a temperature-controlled heating block (e.g., 80 °C) with stirring.

  • Monitoring & Quenching: At set time points (e.g., 1h, 4h, 12h), withdraw an aliquot of the reaction mixture and quench it by diluting with a mobile phase solvent (e.g., acetonitrile/water).

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS.

  • Data Interpretation: By comparing the peak areas of the remaining starting materials (normalized against the internal standard) at each time point, the relative rate of consumption can be determined. The product ratios will also confirm the reactivity order.

Experimental_Workflow cluster_exp_workflow Competition Experiment Workflow A 1. Prepare Stock Solution Equimolar mix of 2-CP, 3-CP, 4-CP + Internal Standard B 2. Initiate Reaction Add sub-stoichiometric Nucleophile (e.g., Piperidine) A->B C 3. Controlled Heating Stir at constant temperature (e.g., 80 °C) B->C D 4. Time-Point Sampling Withdraw aliquots at t=0, 1h, 4h, etc. C->D E 5. Quench Reaction Dilute aliquot to stop reaction D->E F 6. Quantitative Analysis Analyze by HPLC or GC-MS E->F G 7. Determine Relative Rates Compare consumption of starting materials and formation of products F->G

Caption: Workflow for a competitive kinetics experiment.

Part 3: Bridging the Gap - A Comparative Analysis

For substituted chloropyridines, there is a strong and reassuring correlation between theoretical predictions and experimental outcomes. The fundamental reactivity order of 4- > 2- >> 3- is consistently observed in both domains. Furthermore, the effect of additional substituents is generally well-predicted.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups further activate the ring towards SNAr. [9]They help stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy. Computational models accurately predict this increased reactivity, which is confirmed by faster experimental reaction rates. [10]* Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups deactivate the ring. They destabilize the anionic intermediate, raising the activation energy and slowing the reaction. This trend is also well-captured by both theoretical and experimental approaches.

Quantitative Data Comparison

The following table summarizes and compares computational and experimental data for the parent chloropyridine isomers.

CompoundTheoretical: Relative Activation Energy (ΔΔG‡) [kcal/mol] [1]Experimental: Relative Rate (vs. 4-CP)pKa (Conjugate Acid) [11][12]
4-Chloropyridine 0.0 (Baseline)1.03.8 (N-oxide)
2-Chloropyridine +1.0~0.360.49
3-Chloropyridine +12.0~0.00012.84

Note: Experimental relative rates can vary with nucleophile and conditions, but the general trend is consistent. Data for N-oxide analogs is often used as a proxy to confirm reactivity trends in the parent heterocycles.[1]

Where Discrepancies Can Arise

Despite the strong overall agreement, it is crucial for researchers to understand the limitations where theory and experiment might diverge:

  • Steric Hindrance: Computational models based solely on electronic descriptors may underestimate the impact of bulky substituents. A large group ortho to the chlorine (e.g., at the 3-position in 2-chloropyridine) can sterically hinder the approach of the nucleophile, slowing the reaction more than predicted electronically. [8]* Solvent Effects: Most computational models use simplified continuum solvation models. These are effective but may not fully capture specific, strong interactions between the solvent, nucleophile, and substrate, which can influence reaction rates.

  • Mechanistic Nuances: While the stepwise SNAr mechanism is common, some reactions may proceed through a concerted (cSNAr) pathway, especially with less activated substrates. [13]Standard TS calculations for a stepwise mechanism would not accurately model this reality.

Conclusion and Future Outlook

The study of chloropyridine reactivity is a prime example of the powerful synergy between theoretical and experimental chemistry. Computational methods, grounded in quantum mechanics, provide robust, predictive insights into electronic structure and reactivity, allowing for the rapid, in-silico screening of potential substrates. These predictions are largely validated by experimental kinetic data, which remains the gold standard for quantifying reaction rates.

For the modern researcher, the most effective approach is a dual one:

  • Utilize computational tools to build an initial hypothesis, rank the reactivity of candidate molecules, and rationalize potential regioselectivity.

  • Employ efficient experimental methods , such as competition studies, to quickly validate these hypotheses and generate concrete data for reaction optimization.

Looking forward, the integration of machine learning (ML) models trained on large datasets of both experimental and calculated reactivity data promises to further enhance our predictive capabilities, offering even faster and more accurate tools for designing the next generation of pharmaceuticals and advanced materials. [17]

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A Senior Application Scientist's Guide to Suzuki vs. Stille Coupling for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of molecular synthesis. Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have proven to be exceptionally versatile and robust.[1] The choice between them, however, is not always straightforward and depends on a nuanced understanding of their respective mechanisms, substrate scopes, and practical limitations.

This guide provides a head-to-head comparison of these two indispensable reactions, grounded in mechanistic principles and supported by experimental data, to inform your selection for specific synthetic challenges.

Executive Summary: The Fundamental Trade-Off

The primary distinction between Suzuki and Stille coupling lies in the nature of the organometallic reagent: organoboron compounds for Suzuki and organotin (organostannane) compounds for Stille.[2][3] This single difference dictates the core trade-off:

  • Suzuki Coupling: Widely favored in pharmaceutical and industrial applications due to the low toxicity, environmental friendliness, and ready availability of its organoboron reagents.[4][5] Its main limitation can be the requirement for a base, which may not be compatible with highly base-sensitive substrates.[6][7]

  • Stille Coupling: Often demonstrates exceptional functional group tolerance and can proceed under very mild, base-free conditions.[8][9] However, its application, particularly on a large scale, is severely hampered by the high toxicity of organostannane reagents and the challenge of removing tin-based byproducts.[6][10][11]

Mechanistic Underpinnings: A Shared Pathway with a Critical Divergence

Both reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][8] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[12][13] This step is generally considered the rate-determining step for both cycles.[5]

  • Transmetalation: This is the key differentiating step. The organometallic nucleophile (R²-M) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

    • In Suzuki Coupling , the organoboron compound (e.g., a boronic acid, R²-B(OH)₂) must first be activated by a base.[14] The base forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily transfers the R² group to the palladium center.[14][15]

    • In Stille Coupling , the organostannane (R²-SnR₃) transfers its R² group directly to the palladium center without the need for a base.[9][16] The rate of transfer for different groups on the tin atom varies, allowing for selective transfer.[9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][13]

Visualization of Catalytic Cycles

Suzuki_Coupling cluster_cycle Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (+ R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (+ [R2B(OH)3]⁻) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (+ R1-R2) R2B(OH)2 R2B(OH)2 [R2B(OH)3]- [R2B(OH)3]- R2B(OH)2->[R2B(OH)3]- Base Activation Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (+ R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (+ R2-SnR3) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (+ R1-R2)

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Head-to-Head Performance Comparison

The optimal choice of reaction is dictated by the specific attributes of the substrates and the desired process conditions. The following table summarizes key performance parameters.

ParameterSuzuki CouplingStille CouplingField-Proven Insights & Causality
Toxicity & Safety Green. Boronic acids and their byproducts are generally considered to have low toxicity and are often water-soluble, simplifying removal. [1][5]Hazardous. Organotin compounds are highly toxic. [10][11]Byproducts (e.g., Bu₃SnX) are difficult to remove completely, posing a major hurdle for pharmaceutical applications. [13][17]Trustworthiness: For drug development, minimizing toxic impurities is paramount. The low toxicity profile of boron reagents makes Suzuki the default choice for GMP (Good Manufacturing Practice) synthesis. [4][18]
Functional Group Tolerance Good to excellent. However, the requisite base can be problematic for substrates with base-labile groups (e.g., esters) or acidic protons (e.g., some ketones, aldehydes). [6][7][14]Excellent. The reaction is typically performed under neutral conditions, making it highly compatible with a vast range of sensitive functional groups, including esters, aldehydes, and ketones. [8][9]Expertise: Stille often excels where Suzuki fails. For complex substrates with multiple sensitive functionalities, the neutrality of the Stille coupling can provide a decisive advantage in yield and purity. [19]
Reaction Conditions Mild, but often requires elevated temperatures (80-110 °C). [1]Can be performed in aqueous or biphasic solvent systems, which is a significant "green" advantage. [4]Generally very mild, often proceeding at lower temperatures (60-100 °C) than Suzuki. [1]Typically requires anhydrous organic solvents.Experience: The ability to run Suzuki couplings in water not only improves the environmental profile but can also simplify workup and product isolation. [4]
Substrate Scope (Nucleophile) Extremely broad. Aryl, heteroaryl, alkenyl, and even alkyl boronic acids/esters are widely available or readily synthesized. [14][20]Very broad. Aryl, heteroaryl, alkenyl, alkynyl, and allyl stannanes are effective. Organostannanes are air and moisture stable. [10][16]Causality: The stability and commercial availability of a vast library of boronic acids have made Suzuki a go-to method for rapid SAR exploration in medicinal chemistry. [18]
Substrate Scope (Electrophile) Iodides > Bromides ≈ Triflates >> Chlorides. Coupling of aryl chlorides typically requires specialized, electron-rich and bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands. [7][14]Iodides > Bromides ≈ Triflates. Aryl chlorides are generally unreactive due to the difficulty of oxidative addition. [16]Expertise: While both reactions struggle with chlorides, significant progress in ligand design has made the Suzuki coupling of chlorides more feasible in recent years, expanding its industrial utility. [14]
Cost & Scalability Cost-effective. Boronic acids are relatively inexpensive, and the reaction is highly scalable, making it a workhorse in the pharmaceutical industry. [4][18]Expensive. Organotin reagents are costly, and the expense associated with purification and waste disposal further limits industrial application. [6]Trustworthiness: The economic viability and proven scalability of the Suzuki reaction are major drivers for its preference in process chemistry and large-scale manufacturing. [4][21]
Workup & Purification Generally straightforward. Boron byproducts are often water-soluble and can be removed with an aqueous wash. [1]Challenging. Removal of lipophilic organotin byproducts often requires specific methods like fluoride washing (e.g., with aq. KF) or specialized chromatography. [1][13]Experience: The difficulty in removing tin residues can lead to product contamination, which is unacceptable for APIs (Active Pharmaceutical Ingredients). This purification challenge is a significant practical disadvantage of the Stille coupling. [17]

Experimental Data: A Case Study

A direct comparison in the functionalization of a diazocine core highlights the performance differences. [19]In this study, Stille and Suzuki couplings were performed to couple various aryl bromides to the core structure.

Aryl Bromide PartnerStille Coupling YieldSuzuki Coupling YieldAnalysis
4-Bromoanisole (electron-rich)90%95%For simple, electron-rich partners, both reactions perform exceptionally well.
1-Bromo-4-nitrobenzene (electron-poor)89%80%Both tolerate electron-withdrawing groups well, with Stille showing a slight edge.
4-Bromobenzaldehyde (coordinating group)80%39%Key Finding: The Stille coupling significantly outperforms Suzuki for substrates containing coordinating groups (like aldehydes or esters), which can interfere with the Suzuki catalytic cycle. [19]
2-Bromothiophene (heterocycle)90%66%The Stille coupling also demonstrated superior yields for coupling heterocyclic partners in this system. [19]

This data illustrates a critical point: while Suzuki is an excellent general method, Stille coupling can be the superior choice for substrates containing functionalities that are either base-sensitive or can act as competing ligands for the palladium catalyst. [19]

Illustrative Experimental Protocols

The following protocols are representative examples. Note: All operations should be performed in a fume hood using appropriate personal protective equipment. Reactions involving air-sensitive reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a typical setup for the synthesis of a biaryl compound.

Workflow Diagram

Suzuki_Protocol start Flame-dry flask under vacuum reagents Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K2CO3, 2.0 eq), Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) start->reagents atmosphere Purge with Argon reagents->atmosphere solvent Add degassed solvent (e.g., Dioxane/Water 4:1) atmosphere->solvent reaction Heat to 100 °C for 12-24 h solvent->reaction workup Cool, add water, extract with EtOAc reaction->workup purify Dry, concentrate, purify by chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Step-by-Step Methodology: [15]

  • Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under an argon atmosphere.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equiv).

    • Causality: The excess boronic acid ensures complete consumption of the limiting aryl halide. K₂CO₃ is the base required to activate the boronic acid for transmetalation. [14]Pd(PPh₃)₄ is a common, reliable Pd(0) source.

  • Atmosphere Inerting: The vessel is evacuated and backfilled with argon three times to ensure an inert atmosphere, preventing oxidation of the Pd(0) catalyst.

  • Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.

    • Causality: Degassing the solvent removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reaction: The resulting mixture is heated to 100 °C and stirred vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, water is added to the reaction mixture, and the product is extracted with an organic solvent (e.g., ethyl acetate, 3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure biaryl product.

Protocol 2: Stille Coupling of an Enol Triflate

This protocol illustrates a typical setup for Stille coupling, highlighting the use of additives.

Step-by-Step Methodology: [13]

  • Vessel Preparation: A flame-dried round-bottom flask with a stir bar is cooled under an argon atmosphere.

  • Reagent Addition: To the flask, add the enol triflate (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv), and lithium chloride (LiCl, 5.3 equiv).

    • Causality: CuI can act as a co-catalyst, accelerating the transmetalation step, possibly by acting as a scavenger for free phosphine ligands that can inhibit the reaction. [22]LiCl can also accelerate the reaction by facilitating the dissociation of ligands from the palladium center or by promoting the oxidative addition step. [22]3. Atmosphere & Solvent: The flask is purged with argon for 10 minutes before adding anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

  • Nucleophile Addition: The organotin reagent (1.15 equiv) is added via syringe.

  • Reaction: The solution is heated to 40-80 °C and stirred until the reaction is complete as monitored by TLC or LC-MS (can take 24-48 hours).

  • Workup: The reaction mixture is cooled and transferred to a separatory funnel containing an aqueous ammonia solution (to complex with copper salts) and extracted with an organic solvent (e.g., diethyl ether, 3x).

  • Tin Removal & Purification: The combined organic layers are washed with a saturated aqueous solution of potassium fluoride (KF). A gel-like precipitate of tributyltin fluoride will form and can be removed by filtration through celite. The filtrate is then washed with brine, dried over Na₂SO₄, and concentrated. The crude material is purified by flash chromatography.

    • Trustworthiness: The KF wash is a critical, self-validating step to remove the toxic tin byproducts, which is essential for obtaining a clean product. [13]

Conclusion: A Strategic Choice

Both Suzuki and Stille couplings are formidable tools for C-C bond formation. The Suzuki coupling has rightfully become the industry standard, especially in pharmaceutical development, due to its low toxicity, scalability, cost-effectiveness, and the vast commercial availability of reagents. [4][18]It represents a robust and reliable choice for a wide array of synthetic targets.

The Stille coupling , while burdened by the toxicity and cost of its tin reagents, retains a vital role for specific, challenging syntheses. [16]Its exceptional functional group tolerance and mild, base-free conditions make it the superior option when dealing with complex, sensitive substrates where the Suzuki coupling's basic conditions would be detrimental. [19]A thorough understanding of these fundamental trade-offs empowers the modern chemist to select the optimal catalytic tool for the task at hand, accelerating the path from discovery to application.

References

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  • ResearchGate. (n.d.). Scope and limitations of Suzuki-Miyaura coupling with other (hetero)aryl esters a. [Link]

  • ResearchGate. (2025). A Historical Note of the Stille Reaction. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • YouTube. (2021). Ch 23 Stille and Suzuki Coupling. [Link]

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  • ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. [Link]

  • ACS Publications. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • RSC Publishing. (n.d.). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Pediaa.Com. (2020). Difference Between Heck Stile and Suzuki Reaction. [Link]

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Assessing the green chemistry metrics of different synthetic routes to nicotinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Nicotinate derivatives are crucial scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. As the pharmaceutical industry increasingly embraces sustainability, the environmental impact of synthetic routes has come under intense scrutiny. This guide provides a comparative analysis of different synthetic pathways to nicotinate derivatives, assessed through the lens of established green chemistry metrics. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to design more sustainable chemical processes.

The Imperative of Green Metrics in Synthesis

Beyond reaction yield, a true assessment of a synthetic route's efficiency and environmental impact requires a more holistic approach. Green chemistry metrics provide a quantitative framework to evaluate the "greenness" of a chemical process, identifying hotspots of waste generation and inefficiency. For this guide, we will focus on the following key metrics:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. It is a fundamental indicator of an efficient reaction design.[1][2]

  • E-Factor (Environmental Factor): A simple yet powerful metric that quantifies the total mass of waste generated per unit of product. A lower E-Factor signifies a greener process.[1][2][3]

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[1][3][4]

  • Reaction Mass Efficiency (RME): This metric provides a more realistic view than Atom Economy by factoring in the reaction yield and the stoichiometric ratios of reactants used.[4][5][6]

Comparative Analysis of Synthetic Routes

We will now assess several distinct strategies for synthesizing nicotinate derivatives, ranging from traditional methods to modern biocatalytic and flow chemistry approaches.

Route A: Traditional Synthesis (e.g., Oxidation of Picolines)

The industrial production of nicotinic acid, a primary precursor, has traditionally relied on the oxidation of 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine.[7] While effective, these methods often employ harsh conditions and environmentally problematic reagents.

  • Mechanism: Oxidation is typically carried out using strong oxidizing agents like nitric acid or potassium permanganate.[7][8] For instance, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common industrial method.[7]

  • Green Chemistry Assessment:

    • Atom Economy: Oxidation reactions, particularly those using reagents like KMnO4, often have poor atom economy due to the large amounts of inorganic salts produced as byproducts.[8]

    • E-Factor & PMI: These routes are characterized by high E-Factors and PMI values. The use of stoichiometric oxidizing agents, strong acids, and subsequent neutralization and extraction steps generate significant waste streams. The oxidation of 3-picoline via ammoxidation followed by hydrolysis is an improvement, but still involves multiple steps.[7]

    • Solvent & Reagent Hazard: The use of concentrated nitric acid presents significant safety and corrosion challenges, requiring specialized equipment like titanium reactors.[7]

Route B: Modern Catalytic Approaches (Flow Chemistry)

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for process intensification.[9][10][11]

  • Workflow: Reactions such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis can be adapted to continuous flow reactors, often coupled with microwave irradiation for rapid heating.[9][11] This allows for the one-step synthesis of pyridines without the isolation of intermediates, streamlining the process.[9][10]

  • Green Chemistry Assessment:

    • Efficiency: Flow processes can lead to substantially shorter reaction times and increased product yields compared to batch methods.[12]

    • E-Factor & PMI: By minimizing solvent use, improving yields, and enabling easier catalyst recycling, flow chemistry can significantly lower the E-Factor and PMI. The ability to perform multi-step syntheses in a single, continuous stream reduces the need for intermediate workups and purifications, which are major contributors to waste.

    • Energy & Safety: While requiring specialized equipment, flow reactors offer better temperature control and handle smaller reaction volumes at any given time, reducing the risks associated with highly exothermic reactions or hazardous reagents.

Workflow: Batch vs. Continuous Flow Synthesis

cluster_0 Batch Synthesis cluster_1 Continuous Flow Synthesis b1 1. Charge Reactor (Reactants, Solvent) b2 2. Reaction (Heating/Cooling) b1->b2 b3 3. Work-up & Isolation b2->b3 b4 4. Purification b3->b4 f1 1. Pump Reagents & Solvents f2 2. Mix & React in Reactor Coil f1->f2 f3 3. In-line Work-up & Purification f2->f3 f4 4. Collect Product f3->f4

Caption: Comparison of batch and continuous flow workflows.

Route C: Biocatalytic Synthesis

The use of enzymes (biocatalysis) represents a paradigm shift towards greener chemical production.[12][13] These methods offer high selectivity under mild reaction conditions.

  • Mechanism: A prominent biocatalytic route is the hydrolysis of 3-cyanopyridine to nicotinic acid using nitrilase enzymes.[13][14] This reaction can be performed using whole-cell biocatalysts, such as recombinant E. coli, which can be immobilized for enhanced stability and reusability.[14] Another approach involves the enzyme-catalyzed amidation of methyl nicotinate to produce nicotinamide derivatives.[4][12]

  • Green Chemistry Assessment:

    • Atom Economy: The enzymatic hydrolysis of 3-cyanopyridine to nicotinic acid is highly atom-economical, with ammonia as the only byproduct.

    • Conditions & Solvents: Biocatalytic reactions proceed in aqueous media at or near ambient temperature and pressure, drastically reducing energy consumption and eliminating the need for hazardous organic solvents.[12] One study successfully used the environmentally friendly tert-amyl alcohol as a reaction medium.[12]

    • E-Factor & PMI: These routes are exceptionally green. A recent study developing a continuous-flow microreactor system using the lipase Novozym® 435 for nicotinamide synthesis calculated an E-factor of 23.39 and a PMI of 24.49.[4] While these numbers may seem high compared to bulk chemicals, they are very favorable within the pharmaceutical sector. The reusability of the immobilized enzyme further reduces waste and cost.[12]

Head-to-Head Metric Comparison

The table below summarizes the green chemistry performance of the discussed synthetic routes. The values for the biocatalytic route are based on a specific literature example for the synthesis of a nicotinamide derivative and serve as a representative benchmark.[4]

MetricTraditional OxidationFlow Chemistry (Catalytic)Biocatalytic (Enzymatic)
Atom Economy (AE) Low to ModerateModerate to HighVery High (e.g., 84.76%[4])
E-Factor Very HighLow to ModerateLow (e.g., 23.39[4])
Process Mass Intensity (PMI) Very HighModerateLow (e.g., 24.49[4])
Reaction Conditions Harsh (High Temp/Pressure)Mild to ModerateMild (Ambient Temp/Pressure)
Solvent/Reagent Profile Hazardous (e.g., HNO₃)Often uses greener solventsAqueous or benign organic
Waste Profile High, inorganic saltsLow, recyclable catalystsVery Low, biodegradable

Visualization: Inputs for Process Mass Intensity (PMI)

cluster_inputs Mass Inputs center Chemical Process product Final Product center->product reactants Reactants reactants->center solvents Solvents solvents->center reagents Reagents (Acids, Bases) reagents->center catalyst Catalyst catalyst->center process_water Process Water process_water->center

Caption: Components contributing to the total mass in PMI calculations.

Experimental Protocol: Biocatalytic Synthesis of N-benzylnicotinamide

This protocol is adapted from a continuous-flow microreactor synthesis, demonstrating a state-of-the-art green approach.[4][12]

Materials:

  • Methyl nicotinate

  • Benzylamine

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • tert-Amyl alcohol (solvent)

  • Continuous-flow microreactor system with a packed-bed reactor column

  • HPLC system for analysis

Procedure:

  • Solution Preparation: Prepare a stock solution of methyl nicotinate (e.g., 0.1 M) and benzylamine (e.g., 0.2 M) in tert-amyl alcohol. The molar excess of the amine is chosen to drive the reaction to completion.

  • System Setup: Pack a microreactor column with a known quantity of Novozym® 435. Equilibrate the system by pumping tert-amyl alcohol through the column at the desired flow rate and temperature (e.g., 50 °C).

  • Reaction Initiation: Switch the pump inlet to the substrate stock solution. Pump the solution through the packed-bed reactor at a flow rate calculated to achieve the desired residence time (e.g., 35 minutes).[12]

  • Sample Collection: Collect the reactor output after the system has reached a steady state (typically after 3-5 residence volumes).

  • Analysis: Dilute the collected sample and analyze by HPLC to determine the conversion of methyl nicotinate and the yield of N-benzylnicotinamide.

  • Enzyme Reusability: After the run, flush the column with pure solvent. The immobilized enzyme can be stored and reused for subsequent reactions, a key advantage for process sustainability.[12]

Conclusion and Future Outlook

This guide demonstrates a clear trend towards greener synthetic methodologies for nicotinate derivatives. While traditional oxidation routes remain industrially relevant, their significant environmental footprint is a major drawback. Modern approaches, particularly biocatalysis and continuous flow chemistry, offer compelling alternatives that excel in key green metrics.[9][13] The combination of these technologies, such as performing enzymatic reactions in continuous-flow microreactors, represents the frontier of sustainable pharmaceutical manufacturing.[12] Future research should focus on discovering novel, robust enzymes, expanding the substrate scope of biocatalytic methods, and designing integrated flow processes that combine synthesis and purification to further minimize the environmental impact of producing these vital pharmaceutical building blocks.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. Ethyl 4-chloro-2-methylnicotinate, a common intermediate in pharmaceutical synthesis, requires meticulous handling from acquisition to disposal due to its inherent toxicological profile. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Part 1: Immediate Safety Profile & Hazard Assessment

Before handling this compound for any purpose, including disposal, it is imperative to understand its specific hazards. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to engineering controls. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).

The hazard profile for this compound is characterized by significant toxicity.[1] According to its classification under the Globally Harmonized System (GHS), this compound is acutely toxic if swallowed, in contact with skin, or if inhaled.[1] This is visually represented by the GHS06 pictogram, the skull and crossbones, and the "Danger" signal word.[1]

Hazard Class GHS Classification Hazard Statement Source
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1]

This high level of toxicity is the primary causality for the stringent disposal protocols that follow. Exposure can lead to severe health effects, making adherence to safety procedures non-negotiable.

Part 2: Regulatory Framework for Hazardous Waste Disposal

The disposal of this compound is governed by federal and local regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the legal framework.[2][3]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[4][5][6] This plan must include specific standard operating procedures (SOPs) for the safe handling and disposal of hazardous chemicals, including provisions for PPE, engineering controls, and employee training.[7][8]

  • EPA Hazardous Waste Regulations: Due to its toxicity, this compound waste must be managed as a hazardous waste.[2][9] Laboratories are considered hazardous waste generators and must follow strict guidelines for waste accumulation, labeling, and disposal through a licensed treatment, storage, and disposal facility (TSDF).[3][10]

It is a critical error to dispose of this chemical via standard trash or drain disposal.[11] Such actions are not only a violation of regulations but also pose a significant threat to public health and the environment.

Part 3: Standard Operating Procedure (SOP) for Disposal

This section details the step-by-step protocol for the routine disposal of waste this compound and contaminated materials. The entire process must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Personal Protective Equipment (PPE) & Engineering Controls

  • Primary Engineering Control: All handling of this compound must occur inside a chemical fume hood to control vapor and aerosol exposure.[4]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a chemically resistant lab coat. Gloves are mandatory; use nitrile or neoprene gloves and change them immediately if contamination is suspected.

  • Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be required for spill cleanup or if there is a risk of exceeding exposure limits.[7]

Step 2: Waste Segregation and Container Selection

  • Causality of Segregation: Hazardous waste streams must be segregated to prevent dangerous chemical reactions.[12] this compound waste should be collected in a dedicated container and not mixed with other waste types like acids, bases, or oxidizers.

  • Container Requirements:

    • Use a chemically compatible container, preferably the original container or one made of high-density polyethylene (HDPE).[9]

    • Ensure the container is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[3][12]

    • The container must be kept closed except when actively adding waste.[9]

Step 3: Proper Labeling of Hazardous Waste

Accurate labeling is a cornerstone of compliant waste management. The EPA requires that each waste container be clearly labeled to identify its contents and associated hazards.[13]

  • Label Content: The label must include:

    • The words "Hazardous Waste" .[12][13]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[12]

    • A clear indication of the hazards (e.g., "Toxic").[12][13]

    • The date when waste was first added to the container (accumulation start date).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Definition: An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[9][12] This can be a designated portion of a lab bench or within a chemical fume hood.[12]

  • SAA Requirements:

    • The SAA must be under the control of laboratory personnel.[3]

    • A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[9][13]

    • The waste container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[12]

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Identify Identify Waste as This compound FumeHood->Identify Container Select Compatible, Labeled Hazardous Waste Container Identify->Container Collect Collect Waste in Container Container->Collect Seal Securely Seal Container Collect->Seal Store Place in Secondary Containment in Satellite Accumulation Area (SAA) Seal->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS Manifest EHS/Waste Vendor Transports to TSDF EHS->Manifest end_node End: Compliant Disposal Manifest->end_node start Start: Waste Generated start->PPE

Caption: Workflow for the routine disposal of this compound.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for accumulation, not final disposal.

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department.[12]

  • EHS will arrange for the collection of the waste by a licensed hazardous waste disposal vendor, who will transport it to a certified TSDF for proper treatment and disposal.

Part 4: Emergency Procedures for Spills

Accidental spills require an immediate and systematic response to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify your laboratory supervisor and the institutional EHS department immediately.

  • Assess: Do not attempt to clean up a large spill or any spill you are not trained or equipped to handle. Await guidance from EHS. For very small spills (e.g., a few drops) inside a fume hood, trained personnel may proceed with cleanup.

  • Cleanup (for trained personnel on minor spills only):

    • Don the appropriate PPE, including a respirator if necessary.

    • Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container.

    • Label the container as "Hazardous Waste: Spill Debris containing this compound."

    • Decontaminate the spill area as directed by the SDS or EHS.

SpillResponse Spill Spill Occurs Evacuate Alert Personnel & Evacuate Area Spill->Evacuate Isolate Isolate Area (Close Sash, Restrict Access) Evacuate->Isolate Report Report to Supervisor & EHS Isolate->Report Decision Is Spill Minor & Are You Trained? Report->Decision AwaitEHS Await EHS Emergency Response Decision->AwaitEHS No Cleanup Proceed with Cleanup Decision->Cleanup Yes End End: Area is Safe AwaitEHS->End PPE Don Enhanced PPE (Respirator if needed) Cleanup->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material into Waste Container Contain->Collect Label Label as Hazardous Waste (Spill Debris) Collect->Label Decontaminate Decontaminate Area Label->Decontaminate Decontaminate->End

Caption: Emergency response workflow for an this compound spill.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.

References

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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl 4-chloro-2-methylnicotinate, a halogenated pyridine derivative, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and control.

Foundational Hazard Assessment: Understanding the Risk Profile

This compound is a combustible liquid that presents several health hazards upon exposure.[1] A thorough risk assessment is the cornerstone of any safety protocol. The primary hazards associated with this compound, as identified in safety data sheets (SDS), necessitate specific protective measures.[1][2]

Hazard ClassificationDescriptionPotential Route of ExposureSource
Skin Irritation Causes skin irritation upon direct contact.[1]Dermal (Skin)[1]
Serious Eye Damage Causes serious, potentially irreversible, eye damage.[1]Ocular (Eyes)[1]
Respiratory Irritation May cause irritation to the respiratory tract if vapors or mists are inhaled.[1]Inhalation[1]
Combustible Liquid Flammable when heated, with a flash point of 93 °C (199 °F).[1]N/A (Fire Hazard)[1]
Potential Harm if Swallowed May be harmful if ingested.[1]Ingestion[1]

This hazard profile dictates that our primary goal is to establish effective barriers against dermal, ocular, and inhalation exposure.

Core Protective Measures: Your First Line of Defense

All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[3][4][5] The following PPE is mandatory for all operations involving this substance.

Eye and Face Protection: A Non-Negotiable Requirement

Given the risk of serious eye damage, robust eye protection is critical.[1]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[6] These provide a seal around the eyes, offering superior protection from splashes compared to standard safety glasses.

  • Enhanced Precaution: For procedures with a higher risk of splashing, such as transfers of larger volumes (>1L) or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from direct contact.

Hand Protection: Selecting the Right Glove

The skin is a primary route of exposure, making glove selection a critical decision point.[1][8]

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with many organic chemicals, including halogenated compounds.[3][4][7] They provide a suitable barrier against splashes and brief contact.

  • Best Practices:

    • Inspection: Always inspect gloves for tears or punctures before use.[9]

    • Double Gloving: For extended handling periods or when working with larger quantities, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Technique: Never touch common surfaces like doorknobs, keyboards, or pens with gloved hands.[7]

    • Disposal: Contaminated gloves must be disposed of as hazardous waste in accordance with your institution's guidelines.[1][3] Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water immediately after.[7][9]

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A flame-resistant lab coat is required to protect your skin and personal clothing from splashes.[3][6] Ensure the coat is fully buttoned and the sleeves are not rolled up.

  • Apparel: Wear long pants and closed-toe shoes made of a non-porous material to protect against spills.[3][10]

Respiratory Protection: When Engineering Controls Are Not Enough

While all routine work should occur in a fume hood, emergency situations or specific non-routine procedures may require respiratory protection.[4]

  • Requirement: If you are working outside of a fume hood or if there is a risk of generating aerosols or dusts that cannot be contained, a NIOSH-approved respirator is necessary.[9][11]

  • Selection: The specific type of respirator and cartridge (e.g., an acid gas/organic vapor cartridge) must be selected based on a formal risk assessment of the specific task.[11] All personnel required to wear respirators must be properly fit-tested and trained.[12]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, procedural workflow minimizes the risk of exposure and ensures a safe operating environment from start to finish.

Experimental Workflow and PPE Protocol
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary chemicals, equipment, and waste containers.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[11][13]

  • Donning PPE (Putting On):

    • Perform hand hygiene.

    • Don inner nitrile gloves.

    • Don a flame-resistant lab coat.

    • Don outer nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[12]

    • Don chemical splash goggles.

    • Don a face shield if the procedure warrants it.

  • Handling this compound:

    • Conduct all manipulations, including weighing and transfers, deep within the chemical fume hood.[3]

    • Keep the container tightly sealed when not in use.[2][5]

    • In case of a minor spill inside the hood, use an inert absorbent material to clean it up immediately and place the waste in a designated hazardous waste container.[1]

  • Doffing PPE (Taking Off): This process is designed to prevent cross-contamination.

    • Remove the outer pair of gloves first.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves using the proper technique.

    • Wash hands thoroughly with soap and water.[1][7]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Handling cluster_doff 4. Doffing PPE prep_hood Verify Fume Hood prep_ppe Assemble PPE prep_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials don_gloves1 Inner Gloves prep_materials->don_gloves1 Begin Protocol don_coat Lab Coat don_gloves1->don_coat don_gloves2 Outer Gloves don_coat->don_gloves2 don_eye Goggles/Face Shield don_gloves2->don_eye handle_chem Work in Fume Hood don_eye->handle_chem Enter Work Zone handle_spill Manage Spills handle_chem->handle_spill doff_gloves2 Outer Gloves handle_chem->doff_gloves2 Work Complete disposal 5. Waste Disposal handle_spill->disposal doff_eye Goggles/Face Shield doff_gloves2->doff_eye doff_coat Lab Coat doff_eye->doff_coat doff_gloves1 Inner Gloves doff_coat->doff_gloves1 doff_wash Wash Hands doff_gloves1->doff_wash doff_wash->disposal

Caption: Workflow for Safely Handling this compound.

Disposal Plan

Proper disposal is a critical final step in the safe handling process.

  • Contaminated PPE: All disposable PPE, including gloves and absorbent materials from spills, must be placed in a clearly labeled, sealed container for hazardous waste.[1][3]

  • Chemical Waste: As a halogenated organic compound, unused this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste streams. Never dispose of this chemical down the drain.[1][3] All waste disposal must adhere to local, state, and federal regulations.[14]

By integrating this expert-level understanding of hazards with meticulous operational procedures, you can ensure a safe and productive research environment. Your safety is paramount, and it is achieved through knowledge, preparation, and consistent adherence to best practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.